Product packaging for Ciraparantag acetate(Cat. No.:CAS No. 1644388-83-9)

Ciraparantag acetate

Cat. No.: B15193270
CAS No.: 1644388-83-9
M. Wt: 572.7 g/mol
InChI Key: WKFBGJBMZOZLMI-APTPAJQOSA-N
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Description

Ciraparantag acetate is a useful research compound. Its molecular formula is C24H52N12O4 and its molecular weight is 572.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H52N12O4 B15193270 Ciraparantag acetate CAS No. 1644388-83-9

Properties

CAS No.

1644388-83-9

Molecular Formula

C24H52N12O4

Molecular Weight

572.7 g/mol

IUPAC Name

acetic acid;(2S)-2-amino-N-[3-[4-[3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propyl]piperazin-1-yl]propyl]-5-(diaminomethylideneamino)pentanamide

InChI

InChI=1S/C22H48N12O2.C2H4O2/c23-17(5-1-7-31-21(25)26)19(35)29-9-3-11-33-13-15-34(16-14-33)12-4-10-30-20(36)18(24)6-2-8-32-22(27)28;1-2(3)4/h17-18H,1-16,23-24H2,(H,29,35)(H,30,36)(H4,25,26,31)(H4,27,28,32);1H3,(H,3,4)/t17-,18-;/m0./s1

InChI Key

WKFBGJBMZOZLMI-APTPAJQOSA-N

Isomeric SMILES

CC(=O)O.C1CN(CCN1CCCNC(=O)[C@H](CCCN=C(N)N)N)CCCNC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(=O)O.C1CN(CCN1CCCNC(=O)C(CCCN=C(N)N)N)CCCNC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ciraparantag Acetate on Factor Xa Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ciraparantag acetate (aripazine) is a novel, synthetic, small molecule under development as a broad-spectrum reversal agent for various anticoagulants.[1] Its primary mechanism of action involves the direct binding and inactivation of Factor Xa (FXa) inhibitors, as well as other direct oral anticoagulants (DOACs) and heparins.[2][3] This document provides a detailed technical overview of ciraparantag's mechanism of action, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.

Core Mechanism of Action

Ciraparantag is a cationic, water-soluble molecule designed to bind to anionic anticoagulants through non-covalent interactions.[4][5] The core of its mechanism lies in its ability to sequester FXa inhibitors, preventing them from binding to their target, Factor Xa, and thereby restoring the enzyme's activity in the coagulation cascade.[3][6]

The key features of this interaction are:

  • Direct Binding: Ciraparantag directly binds to the FXa inhibitor molecule itself, not to Factor Xa or the FXa-inhibitor complex.[5]

  • Non-Covalent Interactions: The binding is mediated by a combination of hydrogen bonds and charge-charge (ionic) interactions between the cationic ciraparantag and the FXa inhibitor.[1][2]

  • High Specificity: While binding to a range of anticoagulants, ciraparantag has been shown to have no significant binding to other plasma proteins, including coagulation factors.[7]

This direct sequestration mechanism is distinct from that of andexanet alfa, which acts as a decoy Factor Xa molecule.[6][8]

Visualizing the Mechanism of Action

The following diagram illustrates the direct binding mechanism of ciraparantag.

cluster_0 Anticoagulated State cluster_1 Reversal with Ciraparantag FXa_inhibitor Factor Xa Inhibitor (e.g., Apixaban, Rivaroxaban) FXa Factor Xa FXa_inhibitor->FXa Inhibits Prothrombin Prothrombin FXa->Prothrombin Cannot Convert Thrombin_inhibited Thrombin (Generation Blocked) Prothrombin->Thrombin_inhibited Ciraparantag This compound Bound_complex Inactive Ciraparantag-Inhibitor Complex Ciraparantag->FXa_inhibitor_reversal FXa_active Active Factor Xa Prothrombin_active Prothrombin Thrombin_active Thrombin (Generation Restored) cluster_preclinical Preclinical Assessment cluster_clinical Clinical Assessment DLS In Vitro Binding (Dynamic Light Scattering) Animal_Model In Vivo Efficacy (Rat Tail Transection Model) DLS->Animal_Model Demonstrates physical interaction Anticoagulation Anticoagulate Subjects (e.g., with Apixaban) Animal_Model->Anticoagulation Informs clinical trial design Baseline_WBCT Measure Baseline WBCT Anticoagulation->Baseline_WBCT Administer_Cira Administer Ciraparantag (IV Infusion) Baseline_WBCT->Administer_Cira Serial_WBCT Serial WBCT Measurements (e.g., 15, 30, 60 mins) Administer_Cira->Serial_WBCT Data_Analysis Analyze WBCT Change from Baseline Serial_WBCT->Data_Analysis cluster_plasma Plasma-Based Assays (e.g., aPTT, Anti-Xa) cluster_wbct Whole Blood Clotting Time (WBCT) Citrated_Blood Blood collected in Citrate Tube Centrifugation Centrifugation Citrated_Blood->Centrifugation Plasma Plasma Centrifugation->Plasma Reagents Add Anionic Reagents (e.g., Kaolin, Celite) Plasma->Reagents Dissociation Ciraparantag binds to reagents, releasing the FXa inhibitor Reagents->Dissociation Inaccurate_Result Inaccurate (prolonged) Clotting Time Dissociation->Inaccurate_Result Whole_Blood Blood collected in Plain Glass Tube Incubation Incubate at 37°C Whole_Blood->Incubation Clot_Formation Observe Clot Formation Incubation->Clot_Formation Accurate_Result Accurate measure of in vivo clotting potential Clot_Formation->Accurate_Result

References

An In-depth Technical Guide to the Binding Affinity of Ciraparantag Acetate for Direct Oral Anticoagulants (DOACs)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ciraparantag acetate (aripazine) is a novel anticoagulant reversal agent in development, designed to offer a broad spectrum of activity against various anticoagulants, including Direct Oral Anticoagulants (DOACs).[1] Its mechanism of action is centered on direct, non-covalent binding to these anticoagulant molecules, effectively neutralizing their activity.[1][2] This technical guide provides a comprehensive overview of the binding characteristics of this compound with different DOACs, based on currently available data. It covers the qualitative binding properties, the general experimental methodologies used to assess such interactions, and a discussion of the challenges associated with in vitro characterization. While specific quantitative binding affinities (e.g., dissociation constants, Kd) for individual DOACs are not widely reported in publicly available literature, this guide synthesizes the existing evidence to provide a thorough understanding for the scientific community.

Mechanism of Action: Non-covalent Binding

Ciraparantag is a small, synthetic, water-soluble cationic molecule.[1] Its primary mechanism of action involves direct binding to anticoagulant drugs through non-covalent, charge-charge interactions.[2][3][4] This binding is analogous to its interaction with unfractionated heparin (UFH) and low-molecular-weight heparin (LMWH).[2] By binding to the DOACs, ciraparantag prevents them from interacting with their respective targets in the coagulation cascade (Factor Xa for apixaban, rivaroxaban, and edoxaban; thrombin for dabigatran), thus restoring normal hemostasis.[1]

Visualization of the Reversal Mechanism

The logical relationship of ciraparantag's mechanism of action can be visualized as follows:

cluster_0 Normal Coagulation Cascade cluster_1 DOAC Anticoagulation cluster_2 Ciraparantag Reversal FactorX Factor X FactorXa Factor Xa FactorX->FactorXa Activation Prothrombin Prothrombin FactorXa->Prothrombin Converts Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Converts Fibrin Fibrin Clot Fibrinogen->Fibrin DOAC DOACs (e.g., Apixaban, Rivaroxaban, Dabigatran, Edoxaban) DOAC->FactorXa Inhibits DOAC->Thrombin Inhibits BoundComplex Inactive DOAC-Ciraparantag Complex DOAC->BoundComplex Ciraparantag This compound Ciraparantag->DOAC Binds to

Caption: Mechanism of DOAC reversal by this compound.

Binding Affinity Data

Quantitative data on the binding affinity of ciraparantag for specific DOACs are limited in peer-reviewed publications. Studies have demonstrated binding through methods like dynamic light scattering, but have not consistently reported dissociation constants (Kd).[2] The available information is summarized qualitatively in the table below.

DOAC Target DOACs Binding Interaction with Ciraparantag Evidence
Factor XaApixaban, Rivaroxaban, EdoxabanDemonstrated binding, leading to reversal of anticoagulant effect in preclinical and clinical studies.[3][4]Dynamic Light Scattering, Animal Bleeding Models, Whole Blood Clotting Time (WBCT) Assays.[2][3][4]
Thrombin (Factor IIa)DabigatranBinding is inferred from the reversal of its anticoagulant effect.[1]Preclinical studies and mechanism of action classification as a broad-spectrum reversal agent.[1]

It is important to note that in vitro characterization of ciraparantag's binding and reversal activity is complicated by its chemical properties. As a cationic molecule, it can bind to anionic surfaces and reagents commonly used in laboratory settings, such as sodium citrate in blood collection tubes and activators in coagulation assays.[3][5] This can lead to interference and may not accurately reflect the in vivo therapeutic effect.[5]

Experimental Protocols for Binding Affinity Determination

While specific protocols for ciraparantag-DOAC binding are not publicly detailed, the following methodologies are standard in the pharmaceutical industry for characterizing small molecule-drug interactions.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[6][7]

General Protocol:

  • Sample Preparation:

    • Prepare a solution of the macromolecule (in this case, the DOAC) in a buffer at a known concentration.

    • Prepare a solution of the ligand (this compound) in the identical buffer at a concentration typically 10-20 times that of the macromolecule.

    • Degas both solutions to prevent air bubbles.[8]

  • Instrument Setup:

    • Load the DOAC solution into the sample cell of the calorimeter.

    • Load the ciraparantag solution into the injection syringe.[8]

    • Equilibrate the system to the desired temperature.

  • Titration:

    • Inject small aliquots of the ciraparantag solution into the sample cell at regular intervals.

    • The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells.[9]

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of ligand to macromolecule.

    • This binding isotherm is then fitted to a binding model to calculate the thermodynamic parameters.[6]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures real-time interactions between molecules.[10][11] It provides data on association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.

General Protocol:

  • Sensor Chip Preparation:

    • Immobilize one of the binding partners (the "ligand," e.g., a DOAC, though this can be technically challenging for small molecules) onto the surface of a sensor chip.[11]

  • Interaction Analysis:

    • Flow a solution containing the other binding partner (the "analyte," e.g., ciraparantag) over the sensor chip surface at various concentrations.[10]

    • The SPR instrument detects changes in the refractive index at the surface as the analyte binds to the immobilized ligand.[11] This change is proportional to the mass on the sensor surface.

  • Regeneration:

    • Inject a regeneration solution to remove the bound analyte, preparing the surface for the next cycle.

  • Data Analysis:

    • The binding data is presented as a sensorgram, which plots response units against time.[11]

    • Kinetic parameters (ka and kd) are determined by fitting the association and dissociation phases of the sensorgram to kinetic models.

Visualization of a General Binding Assay Workflow

The following diagram illustrates a generalized workflow for assessing molecular binding, applicable to techniques like SPR or ITC.

prep 1. Sample Preparation - Purify & prepare DOAC and Ciraparantag - Match buffer conditions - Degas solutions setup 2. Instrument Setup - Clean and prepare instrument (e.g., ITC cell, SPR chip) - Load samples - Equilibrate temperature prep->setup immobilize 2a. Ligand Immobilization (SPR) - Covalently couple or capture DOAC on sensor chip setup->immobilize SPR-specific step run 3. Binding Measurement - Inject Ciraparantag (analyte) - Record signal change (heat/refractive index) setup->run immobilize->run analysis 4. Data Analysis - Process raw data - Fit to binding models run->analysis results 5. Determine Parameters - Kd (Affinity) - Kinetics (ka, kd) - Thermodynamics (ΔH, ΔS) analysis->results

Caption: Generalized workflow for a binding affinity experiment.

Conclusion and Future Directions

This compound demonstrates a clear binding and reversal activity against a range of DOACs, mediated by non-covalent, charge-charge interactions. While the qualitative evidence for this binding is strong and supported by clinical and preclinical data, there is a notable absence of publicly available, quantitative binding affinity data such as Kd values for individual DOACs. The inherent reactivity of ciraparantag presents challenges for standard in vitro assays, suggesting that specialized or modified protocols may be necessary to obtain accurate quantitative measurements. Future research, potentially disclosed in regulatory filings or subsequent publications, will be crucial for providing the scientific community with a more detailed, quantitative understanding of the molecular interactions between ciraparantag and each DOAC. Such data will be invaluable for a complete characterization of this promising broad-spectrum anticoagulant reversal agent.

References

An In-Depth Technical Guide to the In Vitro Characterization of Ciraparantag Acetate

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the in vitro characterization of Ciraparantag acetate for researchers, scientists, and drug development professionals.

Introduction

This compound (PER977) is a novel, synthetic, small molecule anticoagulant reversal agent.[1][2] It is a water-soluble, cationic molecule designed to reverse the effects of a broad spectrum of anticoagulants, including direct oral anticoagulants (DOACs) like Factor Xa (FXa) and Factor IIa (thrombin) inhibitors, as well as unfractionated heparin (UFH) and low molecular weight heparin (LMWH).[3][4][5] This guide provides a comprehensive overview of the in vitro characterization of Ciraparantag, detailing its mechanism of action, quantitative effects on coagulation parameters, and the specific experimental protocols required for its evaluation. A key consideration in the in vitro assessment of Ciraparantag is its interaction with standard laboratory reagents, a factor that will be discussed in detail.

Mechanism of Action

Ciraparantag functions through a direct, non-covalent binding mechanism with various anticoagulant drugs.[4][6] Being a cationic molecule, it forms charge-charge interactions and hydrogen bonds with anionic regions of anticoagulants like UFH and LMWH.[4][6] It also binds to DOACs through similar non-covalent interactions.[4][7] This binding sequesters the anticoagulant, preventing it from interacting with its target coagulation factor (e.g., FXa or thrombin).[1][5] The restoration of the coagulation factor's activity allows for the normalization of the coagulation cascade. Dynamic light scattering (DLS) experiments have provided evidence of this physical association between Ciraparantag and various anticoagulants.[4][5][7] Importantly, in vitro studies have shown that Ciraparantag does not bind to coagulation factors or other plasma proteins.[1][4]

Quantitative Data Presentation

The in vitro evaluation of Ciraparantag is complicated by its interaction with anionic substances present in standard coagulation assay reagents and blood collection tubes (e.g., citrate, EDTA, kaolin).[4][5] This can lead to an underestimation of its reversal effect in plasma-based assays like the prothrombin time (PT) and activated partial thromboplastin time (aPTT).[4][5] Therefore, whole blood-based assays without such activators are more reliable for assessing its activity.

Table 1: Effect of Ciraparantag on Coagulation Parameters in Human Plasma (Note on Assay Interference)

Ciraparantag ConcentrationPT (s)aPTT (s)Fibrinogen (g/L)
Baseline 11.728.92.36
100 ng/mL 11.728.92.36
1,000 ng/mL 11.729.12.36
10,000 ng/mL 11.730.92.36

Data presented as mean values. A slight prolongation of the aPTT was observed at the highest concentration. In anticoagulant-spiked plasma, Ciraparantag did not significantly remove anticoagulant-associated activities in these plasma-based assays due to preferential binding to assay reagents.

Table 2: Reversal of Anticoagulants by Ciraparantag in Whole Blood Clotting Time (WBCT) Assays

AnticoagulantCiraparantag DoseTime to ReversalSustained Reversal
Edoxaban (60 mg) 100-300 mg (IV)Within 10-30 minutesAt least 24 hours
Enoxaparin (1.5 mg/kg) 100 mg (IV)Within 20 minutesAt least 24 hours
200 mg (IV)Within 5 minutesAt least 24 hours
Apixaban (steady state) 60 mg and 120 mg (IV)RapidYes
Rivaroxaban (steady state) 180 mg (IV)RapidYes

Experimental Protocols

1. Dynamic Light Scattering (DLS) for Binding Assessment

  • Objective: To demonstrate the physical interaction between Ciraparantag and anticoagulant molecules.

  • Methodology:

    • Prepare solutions of Ciraparantag and the target anticoagulant (e.g., UFH, LMWH, or a DOAC) in a suitable aqueous buffer at physiological pH.

    • Use DLS to measure the apparent size of the molecules in solution.

    • A concentration-dependent increase in the apparent size of the particles upon mixing Ciraparantag and the anticoagulant indicates a physical association.[4]

    • Control experiments should be performed with non-binding molecules to ensure specificity.

2. Whole Blood Clotting Time (WBCT)

  • Objective: To assess the global coagulation status and the reversal of anticoagulant effect by Ciraparantag in a system that avoids interference from assay reagents.

  • Methodology:

    • Collect whole blood into tubes without any anticoagulant or activator.

    • Spike the whole blood with a known concentration of an anticoagulant (e.g., edoxaban, rivaroxaban).

    • Add varying concentrations of Ciraparantag to the anticoagulated blood samples.

    • The WBCT is determined by measuring the time taken for a clot to form in a glass tube, often performed manually by trained technicians who visually inspect for clot formation.[8]

    • A dose-dependent decrease in the WBCT in the presence of Ciraparantag indicates reversal of the anticoagulant effect.

3. Thromboelastography (TEG)

  • Objective: To provide a comprehensive assessment of clot formation, strength, and stability, and to evaluate the effect of Ciraparantag on these parameters.

  • Methodology:

    • Use whole blood collected in tubes without citrate or other interfering anticoagulants.

    • Anticoagulate the blood sample in vitro with the desired anticoagulant.

    • Add Ciraparantag at various concentrations to the anticoagulated samples.

    • Perform TEG analysis, which measures the viscoelastic properties of the blood as it clots.

    • Key parameters to analyze include:

      • R time (Reaction time): Time to initial clot formation. A prolonged R time due to an anticoagulant should be shortened by Ciraparantag.

      • K time (Kinetics): Time to reach a certain clot strength.

      • Alpha angle: Rate of clot formation.

      • MA (Maximum Amplitude): Overall clot strength.

    • Reversal is indicated by the normalization of these parameters towards baseline values.

Mandatory Visualizations

Mechanism of Action of Ciraparantag cluster_0 Normal Coagulation cluster_1 Anticoagulated State cluster_2 Reversal with Ciraparantag FXa Factor Xa Thrombin Thrombin FXa->Thrombin activates Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin FXa_inhibited Factor Xa DOAC DOAC (e.g., Rivaroxaban) DOAC->FXa_inhibited inhibits Ciraparantag Ciraparantag DOAC_bound DOAC Ciraparantag->DOAC_bound binds Ciraparantag_DOAC Inactive Complex FXa_active Active Factor Xa

Caption: Mechanism of action of Ciraparantag.

In Vitro Experimental Workflow for Ciraparantag start Start: Whole Blood Sample (no additives) spike_ac Spike with Anticoagulant (e.g., DOAC) start->spike_ac spike_cira Add Ciraparantag (varying concentrations) spike_ac->spike_cira wbct Whole Blood Clotting Time (WBCT) Assay spike_cira->wbct teg Thromboelastography (TEG) Assay spike_cira->teg dls Dynamic Light Scattering (DLS) Assay spike_cira->dls analyze Analyze Data: Assess reversal of anticoagulation wbct->analyze teg->analyze dls->analyze Interference of Ciraparantag with Standard Coagulation Assays cluster_0 In Vivo / Whole Blood cluster_1 Standard Plasma-Based Assay (e.g., aPTT) Ciraparantag_vivo Ciraparantag DOAC_vivo DOAC Ciraparantag_vivo->DOAC_vivo binds Complex_vivo Ciraparantag-DOAC Complex (Reversal of Anticoagulation) Citrate Citrate/Kaolin (Assay Reagents) Complex_vivo->Citrate Sample added to assay tube Ciraparantag_assay Ciraparantag Citrate->Ciraparantag_assay preferentially binds Complex_assay Ciraparantag-Reagent Complex DOAC_free Free DOAC Result False Prolonged Clotting Time (Apparent Lack of Reversal) DOAC_free->Result

References

Preclinical Efficacy and Safety of Ciraparantag Acetate: An In-depth Technical Review of Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciraparantag acetate (aripazine, PER977) is a novel, synthetic, small molecule under development as a universal reversal agent for a broad range of anticoagulants. Its proposed mechanism of action involves non-covalent, charge-based binding to both direct oral anticoagulants (DOACs) and heparins, thereby neutralizing their anticoagulant effect.[1][2] This technical guide provides a comprehensive overview of the preclinical studies of this compound in various animal models, focusing on quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental application.

Mechanism of Action

Ciraparantag is a cationic molecule that directly binds to a variety of anticoagulant drugs through non-covalent hydrogen bonding and charge-charge interactions.[1] This binding action is thought to block the anticoagulant's ability to interact with its target coagulation factors, such as Factor Xa or thrombin, thus restoring the normal coagulation cascade.[1] Dynamic light scattering studies have demonstrated this physical, non-covalent binding between Ciraparantag and anticoagulants like heparin.[3] It is reported that Ciraparantag does not bind to coagulation factors or other plasma proteins.[1][2]

Ciraparantag_Mechanism_of_Action cluster_0 Normal Coagulation cluster_1 Anticoagulation cluster_2 Reversal with Ciraparantag Factor Xa Factor Xa Thrombin Thrombin Factor Xa->Thrombin activates conversion of Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Fibrin Thrombin->Fibrin activates conversion of Fibrinogen Fibrinogen Fibr Fibr Fibrinogen->Fibr Anticoagulant Anticoagulant Inactive Factor Xa Inactive Factor Xa Anticoagulant->Inactive Factor Xa binds to & inhibits Ciraparantag Ciraparantag Inactive Complex Inactive Ciraparantag-Anticoagulant Complex Ciraparantag->Inactive Complex binds to Anticoagulant_2 Anticoagulant Anticoagulant_2->Inactive Complex Restored Factor Xa Factor Xa Inactive Factor Xa_2->Restored Factor Xa releases Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Baseline_Measurements Baseline Measurements (e.g., weight, baseline clotting time) Animal_Acclimatization->Baseline_Measurements Anticoagulant_Admin Anticoagulant Administration (Oral or IV) Baseline_Measurements->Anticoagulant_Admin Time_to_Peak_Effect Wait for Peak Anticoagulant Effect Anticoagulant_Admin->Time_to_Peak_Effect Ciraparantag_Admin Ciraparantag or Placebo Administration (IV) Time_to_Peak_Effect->Ciraparantag_Admin Bleeding_Induction Induce Bleeding (e.g., Tail Transection or Liver Laceration) Ciraparantag_Admin->Bleeding_Induction Data_Collection Collect Blood and Monitor Vital Signs Bleeding_Induction->Data_Collection Endpoint Endpoint Measurement (e.g., Total Blood Loss, Clotting Parameters) Data_Collection->Endpoint Data_Analysis Data Analysis and Statistical Comparison Endpoint->Data_Analysis End End Data_Analysis->End

References

Ciraparantag Acetate: A Technical Guide to its Molecular Structure, Chemical Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ciraparantag acetate (also known as aripazine) is a synthetic, small molecule under investigation as a reversal agent for a variety of anticoagulant drugs.[1] Its potential to act as a broad-spectrum antidote for direct oral anticoagulants (DOACs) and heparins makes it a subject of significant interest in the fields of hematology, emergency medicine, and drug development.[1][2] This technical guide provides a comprehensive overview of the molecular and chemical characteristics of this compound, its mechanism of action, and the experimental methodologies used to elucidate its properties.

Molecular Structure and Chemical Properties

Ciraparantag is a cationic, water-soluble molecule designed to interact with various anticoagulant compounds.[3] Its structure consists of two L-arginine units linked by a piperazine-containing chain.[1]

Chemical Name: (2S)-2-amino-N-[3-[4-[3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propyl]piperazin-1-yl]propyl]-5-(diaminomethylideneamino)pentanamide;acetate[]

Molecular Formula: C₂₂H₄₈N₁₂O₂·xC₂H₄O₂[]

Molecular Weight: 512.7 g/mol (for the free base)[2]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Physical State Powder[3]
Solubility Water: 31 mg/mL (60.46 mM)[3]
Chemical Class Synthetic, Cationic Small Molecule[3]

Mechanism of Action

This compound functions as an anticoagulant reversal agent through direct, non-covalent binding to a range of anticoagulant molecules.[1][5] This binding is mediated by hydrogen bonds and charge-charge interactions between the cationic Ciraparantag molecule and anionic or electronegative regions of the anticoagulant drugs.[6] By sequestering the anticoagulant, Ciraparantag prevents it from interacting with its therapeutic target, such as Factor Xa or thrombin, thereby restoring the normal coagulation cascade.[6][7]

The proposed mechanism of action is depicted in the following diagram:

cluster_0 Normal Coagulation cluster_1 Anticoagulation cluster_2 Reversal by Ciraparantag Factor Xa Factor Xa Thrombin Thrombin Factor Xa->Thrombin activates Inactive Factor Xa Inactive Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibrin Fibrin Fibrinogen->Fibrin forms Anticoagulant Anticoagulant Anticoagulant->Factor Xa inhibits Inactive Complex Anticoagulant-Ciraparantag Complex Ciraparantag Ciraparantag Ciraparantag->Anticoagulant binds

Caption: Mechanism of Anticoagulant Reversal by Ciraparantag.

Pharmacokinetics

Clinical studies have characterized the pharmacokinetic profile of this compound. Following intravenous administration, it exhibits a rapid onset of action and a short half-life.[5] Key pharmacokinetic parameters from a Phase 1 clinical trial are summarized in Table 2.

Dose (mg)Cmax (ng/mL)Tmax (min)t½ (min)Vz (L)CL (L/h)
15 -5 - 912 - 1925.465.7
25 -5 - 912 - 1928.179.3
50 -5 - 912 - 1930.289.8
100 -5 - 912 - 1932.5102.0
200 -5 - 912 - 1934.6116.0
300 10,5705 - 912 - 1933.8109.0

Cmax: Maximum plasma concentration, Tmax: Time to maximum plasma concentration, t½: Half-life, Vz: Volume of distribution, CL: Clearance. Data adapted from a Phase 1 clinical trial.[5]

Ciraparantag is primarily metabolized by serum peptidases into two inactive metabolites and is almost entirely excreted in the urine.[1][5]

Experimental Protocols

The binding characteristics and in vivo efficacy of Ciraparantag have been evaluated using various experimental methodologies.

Dynamic Light Scattering (DLS) for Binding Assessment

DLS is a technique used to measure the size distribution of molecules and particles in a solution. It was employed to demonstrate the physical interaction between Ciraparantag and various anticoagulants. An increase in the apparent particle size when Ciraparantag is mixed with an anticoagulant indicates the formation of a larger complex, confirming binding.

General Protocol:

  • Sample Preparation: Solutions of Ciraparantag and the target anticoagulant are prepared in a suitable buffer. The buffer should be filtered to remove any particulate matter.

  • Instrument Setup: A DLS instrument is set to the appropriate temperature and laser wavelength.

  • Measurement: The prepared solutions (Ciraparantag alone, anticoagulant alone, and the mixture) are placed in a cuvette inside the DLS instrument.

  • Data Acquisition: The instrument measures the intensity fluctuations of scattered light over time, which are then used to calculate the size distribution of the particles in the solution.

  • Analysis: An increase in the hydrodynamic radius of the particles in the mixture compared to the individual components indicates binding.

The following diagram illustrates a typical DLS experimental workflow:

A Prepare filtered solutions of Ciraparantag and Anticoagulant B Calibrate DLS instrument and set parameters (e.g., temperature) A->B C Measure baseline size of Ciraparantag alone B->C D Measure baseline size of Anticoagulant alone B->D E Mix Ciraparantag and Anticoagulant solutions C->E D->E F Measure size of the mixture E->F G Analyze data: Compare hydrodynamic radii F->G H Increased radius in mixture? G->H I Binding Confirmed H->I Yes J No Binding Detected H->J No

Caption: Workflow for Dynamic Light Scattering Binding Assay.

Rat Tail Transection Bleeding Model

This in vivo model is used to assess the hemostatic efficacy of pro-coagulant and anticoagulant reversal agents. The model involves a standardized injury to the tail of an anesthetized rat, and the subsequent blood loss is measured.

General Protocol:

  • Animal Preparation: Rats are anesthetized and placed on a warming pad to maintain body temperature.

  • Anticoagulant Administration: The animals are treated with a specific anticoagulant to induce a state of increased bleeding.

  • Ciraparantag Administration: After a set period to allow the anticoagulant to take effect, a dose of Ciraparantag or a placebo is administered intravenously.

  • Tail Transection: A standardized cut is made across the distal portion of the tail using a scalpel or a specialized template.[8]

  • Blood Collection: Blood loss is quantified by collecting the blood on a pre-weighed filter paper or by immersing the tail in a saline-filled tube and measuring the hemoglobin content of the saline.[8][9]

  • Data Analysis: The total blood loss in the Ciraparantag-treated group is compared to the placebo group to determine the reversal efficacy.

The workflow for this experimental model is outlined below:

A Anesthetize rat and maintain body temperature B Administer anticoagulant (e.g., Rivaroxaban) A->B C Allow time for anticoagulant to reach peak effect B->C D Administer Ciraparantag or Placebo intravenously C->D E Perform standardized tail transection D->E F Collect and quantify blood loss over a set time period E->F G Compare blood loss between Ciraparantag and Placebo groups F->G H Significant reduction in blood loss? G->H I Reversal Efficacy Demonstrated H->I Yes J No Significant Reversal H->J No

Caption: Rat Tail Transection Bleeding Model Workflow.

Conclusion

This compound is a promising anticoagulant reversal agent with a well-defined molecular structure and a clear mechanism of action. Its favorable pharmacokinetic profile, characterized by rapid onset and short half-life, makes it a suitable candidate for use in emergency situations. The experimental data gathered from in vitro binding assays and in vivo bleeding models provide a strong foundation for its ongoing clinical development. Further research, including the completion of Phase 3 clinical trials, will be crucial in determining the ultimate clinical utility and safety of this compound as a universal anticoagulant antidote.

References

An In-depth Technical Guide to Early-Phase Clinical Trial Data on Ciraparantag Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciraparantag acetate (PER977) is a novel, synthetic, small molecule in clinical development as a broad-spectrum reversal agent for various anticoagulants. Its proposed mechanism involves binding to and inactivating direct oral anticoagulants (DOACs), including Factor Xa and direct thrombin inhibitors, as well as heparins, through non-covalent, charge-charge interactions. This document provides a comprehensive overview of the available data from early-phase clinical trials, focusing on the pharmacokinetics, pharmacodynamics, safety, and tolerability of Ciraparantag in healthy volunteers.

Mechanism of Action

Ciraparantag is a cationic molecule designed to bind to anionic anticoagulants through electrostatic interactions and hydrogen bonding. This binding is hypothesized to neutralize the anticoagulant, allowing for the restoration of normal coagulation factor activity. Unlike other reversal agents that are specific to a single anticoagulant or class, Ciraparantag has demonstrated a broad-spectrum effect in preclinical and early clinical studies.

cluster_anticoagulation Anticoagulated State cluster_reversal Reversal with Ciraparantag Anticoagulant Anticoagulant Coagulation_Factor Coagulation Factor (e.g., FXa, Thrombin) Anticoagulant->Coagulation_Factor Inhibition Neutralized_Complex Neutralized Complex Anticoagulant->Neutralized_Complex Inactive_Complex Inactive Complex Coagulation_Factor->Inactive_Complex Restored_Factor Restored Coagulation Factor Activity Coagulation_Factor->Restored_Factor Ciraparantag Ciraparantag Ciraparantag->Anticoagulant Binding

Proposed mechanism of action for this compound.

Data Presentation

Pharmacokinetic Properties of Ciraparantag in Healthy Volunteers

Ciraparantag exhibits rapid onset and a short half-life in healthy volunteers. Following intravenous administration, maximum plasma concentrations are achieved within minutes. The primary route of elimination is renal, with the drug being metabolized by serum peptidases.

ParameterValueReference
Time to Maximum Concentration (Tmax)5 - 9 minutes[1]
Half-life (t1/2)12 - 19 minutes[1][2]
EliminationPrimarily renal excretion[1][2]
Pharmacodynamic Effect of Ciraparantag on Anticoagulant Reversal

The primary pharmacodynamic endpoint in early-phase trials has been the whole blood clotting time (WBCT). Ciraparantag has demonstrated a dose-dependent and rapid reversal of anticoagulation induced by various agents.

Reversal of Edoxaban-Induced Anticoagulation [1][3]

Ciraparantag DoseTime to ReversalDuration of Reversal
100 - 300 mgWithin 10 - 30 minutesSustained for at least 24 hours

Reversal of Enoxaparin-Induced Anticoagulation

In a Phase 1/2 trial, healthy volunteers received a single subcutaneous dose of enoxaparin (1.5 mg/kg) followed by Ciraparantag or placebo.

Ciraparantag DoseOutcome
100 - 300 mgComplete reversal of enoxaparin-induced anticoagulation as measured by WBCT

Reversal of Apixaban and Rivaroxaban in Healthy Elderly Subjects

Two randomized, placebo-controlled, dose-ranging trials were conducted in healthy subjects aged 50-75 years.

AnticoagulantCiraparantag Dose for Sustained Reversal
Apixaban (10 mg BID)60 mg
Rivaroxaban (20 mg QD)180 mg
Safety and Tolerability

Across early-phase trials, Ciraparantag has been generally well-tolerated.

Adverse EventsFrequencySeverity
Periorbital and facial warmth/flushingMost CommonMild and transient
Dysgeusia (altered taste)ReportedMild and transient

Importantly, no procoagulant signals, as measured by D-dimer, prothrombin fragment 1.2, and tissue factor pathway inhibitor levels, have been observed.[3]

Experimental Protocols

General Study Design

The early-phase clinical trials of Ciraparantag have typically followed a randomized, double-blind, placebo-controlled design in healthy adult volunteers. These studies involve the administration of an anticoagulant to achieve a steady-state level of anticoagulation, followed by a single intravenous dose of Ciraparantag or placebo.

Screening Screening of Healthy Volunteers Enrollment Enrollment and Baseline Assessments Screening->Enrollment Anticoagulant_Admin Anticoagulant Administration Enrollment->Anticoagulant_Admin Steady_State Achievement of Steady-State Anticoagulation Anticoagulant_Admin->Steady_State Randomization Randomization Steady_State->Randomization Drug_Admin IV Administration of Ciraparantag or Placebo Randomization->Drug_Admin PD_PK_Sampling Pharmacodynamic and Pharmacokinetic Sampling Drug_Admin->PD_PK_Sampling Safety_Monitoring Safety and Tolerability Monitoring Drug_Admin->Safety_Monitoring Data_Analysis Data Analysis PD_PK_Sampling->Data_Analysis Safety_Monitoring->Data_Analysis

Typical experimental workflow for an early-phase Ciraparantag trial.

Key Methodologies
  • Whole Blood Clotting Time (WBCT): This has been the primary pharmacodynamic assay used to assess the reversal of anticoagulation. Due to Ciraparantag's potential to interact with reagents in standard plasma-based coagulation assays, a non-activated whole blood clotting test has been employed. The assay typically involves drawing fresh venous blood into glass tubes and measuring the time to clot formation at a physiological temperature.

  • Pharmacokinetic Analysis: Serial plasma and urine samples are collected at various time points post-administration of Ciraparantag. These samples are analyzed using validated analytical methods to determine the concentration of Ciraparantag and its metabolites, allowing for the calculation of key pharmacokinetic parameters.

  • Safety Assessments: Safety and tolerability are monitored through the recording of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, chemistry, and urinalysis). Specific biomarkers of coagulation activation (e.g., D-dimer, prothrombin fragment 1.2) are also measured to assess for any procoagulant effects.

  • Scanning Electron Microscopy (SEM) of Fibrin Clots: In some studies, the structure of fibrin clots formed during the WBCT assay has been examined using SEM. This provides a qualitative and quantitative assessment of the restoration of normal fibrin clot architecture following the administration of Ciraparantag. Edoxaban-anticoagulated blood shows poorly developed fibrin strands, which are restored to a normal appearance within 30 minutes of Ciraparantag administration.[3]

Conclusion

The early-phase clinical trial data for this compound are promising, suggesting that it is a rapidly acting, broad-spectrum anticoagulant reversal agent with a favorable safety profile in healthy volunteers. The dose-dependent reversal of anticoagulation induced by various DOACs and enoxaparin has been consistently demonstrated. Further clinical development in patient populations with active bleeding or requiring urgent surgery is ongoing and will be crucial in establishing the clinical utility of Ciraparantag.

References

The Pharmacodynamics of Ciraparantag Acetate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciraparantag acetate (PER977) is a novel, synthetic, small molecule designed as a reversal agent for a broad spectrum of anticoagulants. Its development addresses the critical unmet need for a universal antidote to manage or prevent bleeding associated with various anticoagulant therapies, including direct oral anticoagulants (DOACs) and heparins. This technical guide provides an in-depth overview of the pharmacodynamics of this compound in healthy volunteers, summarizing key clinical trial data, experimental methodologies, and its proposed mechanism of action.

Mechanism of Action

Ciraparantag is a cationic molecule that is thought to directly bind to and inactivate a range of anticoagulants through non-covalent interactions, including hydrogen bonding and charge-charge interactions.[1][2] This binding is not targeted to a specific coagulation factor or pathway but rather to the anticoagulant drug itself, effectively sequestering it and restoring normal hemostasis. Preclinical studies have demonstrated that ciraparantag does not exhibit procoagulant activity and does not bind to other plasma proteins, including coagulation factors.[3][4][5]

Ciraparantag Mechanism of Action cluster_blood Bloodstream Anticoagulant Anticoagulant (e.g., Factor Xa Inhibitor) CoagulationFactor Coagulation Factor (e.g., Factor Xa) Anticoagulant->CoagulationFactor Inhibition InactiveComplex Inactive Anticoagulant-Ciraparantag Complex ClotFormation Restored Clot Formation CoagulationFactor->ClotFormation Leads to Ciraparantag Ciraparantag Acetate Ciraparantag->Anticoagulant Binding

Proposed mechanism of Ciraparantag action.

Pharmacodynamics in Healthy Volunteers

Clinical studies in healthy volunteers have demonstrated that ciraparantag rapidly and sustainably reverses the anticoagulant effects of various DOACs and low molecular weight heparin (LMWH). The primary pharmacodynamic endpoint in these studies is the whole blood clotting time (WBCT), a measure of intrinsic coagulation pathway function.

Reversal of Edoxaban

A phase 1, randomized, double-blind, placebo-controlled study evaluated escalating single intravenous (IV) doses of ciraparantag in healthy male subjects who had received a 60 mg oral dose of the Factor Xa inhibitor edoxaban. Following edoxaban administration, the mean WBCT increased by 37% from baseline.[4] Intravenous administration of ciraparantag at doses of 100 mg to 300 mg resulted in a rapid and complete reversal of edoxaban's anticoagulant effect.[3][4][6]

Key Findings:

  • Onset of Action: Reversal of anticoagulation was observed within 10 minutes of ciraparantag administration.[3][4][6][7]

  • Duration of Effect: The reversal of anticoagulation was sustained for at least 24 hours.[3][4][6][7]

  • Dose-Response: Doses of 100 mg to 300 mg were effective in restoring baseline hemostasis.[3][6][7] In the placebo group, it took approximately 12 to 15 hours for the WBCT to return to within 10% of baseline.[4]

Ciraparantag DoseTime to Reversal (within 10% of baseline)Sustained Reversal (24 hours)
100 mg - 300 mg< 10 minutesYes
Placebo12 - 15 hoursNo
Reversal of Apixaban and Rivaroxaban

Two randomized, placebo-controlled, dose-ranging trials were conducted in healthy subjects aged 50-75 years to evaluate the efficacy of ciraparantag in reversing the effects of apixaban and rivaroxaban.[1]

Study 1: Apixaban Reversal Subjects received apixaban 10 mg orally twice daily for 3.5 days. At steady-state, they were administered a single IV dose of ciraparantag (30, 60, or 120 mg) or placebo.[1]

Study 2: Rivaroxaban Reversal Subjects received rivaroxaban 20 mg orally once daily for 3 days. At steady-state, they were given a single IV dose of ciraparantag (30, 60, 120, or 180 mg) or placebo.[1]

Key Findings:

  • A dose-related reversal of anticoagulation, as measured by WBCT, was observed for both apixaban and rivaroxaban.[1]

  • For apixaban, sustained reversal was achieved with a 60 mg dose of ciraparantag.[1]

  • For rivaroxaban, a higher dose of 180 mg of ciraparantag was required for sustained reversal.[1]

AnticoagulantCiraparantag DoseSubjects with Complete Reversal within 1 hour
Apixaban30 mg67%
60 mg100%
120 mg100%
Placebo17%
Rivaroxaban30 mg58%
60 mg75%
120 mg67%
180 mg100%
Placebo13%

Experimental Protocols

The clinical trials assessing the pharmacodynamics of ciraparantag in healthy volunteers have followed a generally consistent experimental design.

Clinical Trial Workflow Screening Screening of Healthy Volunteers AnticoagulantAdmin Anticoagulant Administration (e.g., Edoxaban, Apixaban) Screening->AnticoagulantAdmin SteadyState Achievement of Steady-State Anticoagulation AnticoagulantAdmin->SteadyState Randomization Randomization SteadyState->Randomization CiraparantagDose Single IV Dose of This compound (Dose Escalation) Randomization->CiraparantagDose Treatment Arm PlaceboDose Placebo Administration Randomization->PlaceboDose Control Arm PD_PK_Sampling Pharmacodynamic (WBCT) and Pharmacokinetic Blood Sampling CiraparantagDose->PD_PK_Sampling PlaceboDose->PD_PK_Sampling Monitoring Safety and Tolerability Monitoring (24h) PD_PK_Sampling->Monitoring

General experimental workflow for Phase 1 trials.

Study Design: The studies are typically randomized, double-blind, and placebo-controlled.[1][3]

Participant Population: Healthy adult volunteers, with age ranges varying between studies (e.g., 18-65 years or 50-75 years).[1] Key exclusion criteria often include a history of bleeding or clotting disorders, recent use of other medications, and significant underlying medical conditions.

Dosing Regimen:

  • Anticoagulant Administration: Subjects receive a standard clinical dose of an anticoagulant (e.g., edoxaban 60 mg, apixaban 10 mg BID, rivaroxaban 20 mg QD) to achieve a steady-state level of anticoagulation.[1]

  • Ciraparantag/Placebo Administration: A single intravenous bolus of ciraparantag or placebo is administered. Dose-escalation cohorts are used to determine the effective dose range.[1]

Pharmacodynamic Assessment:

  • Whole Blood Clotting Time (WBCT): This is the primary endpoint for assessing the reversal of anticoagulation. Blood samples are collected at baseline, after anticoagulant administration, and at multiple time points following the administration of ciraparantag or placebo.[3]

  • Procoagulant Markers: To assess for any potential prothrombotic effects, markers such as D-dimer, prothrombin fragment 1.2, and tissue factor pathway inhibitor levels are measured.[3]

Pharmacokinetics

Pharmacokinetic assessments in healthy volunteers have shown that ciraparantag exhibits dose-proportional pharmacokinetics.

  • Absorption and Distribution: Following intravenous administration, ciraparantag is rapidly distributed.

  • Metabolism and Elimination: The primary route of elimination is renal excretion of a ciraparantag metabolite.[3][6]

Ciraparantag DoseCmax (ng/mL)Tmax (minutes)
5 mg~9020 - 30
300 mg~1,10020 - 30

Safety and Tolerability

Across the clinical trials in healthy volunteers, ciraparantag has been generally well-tolerated. The most common adverse events reported were mild and transient, including periorbital and facial warmth, flushing, and dysgeusia (altered taste).[3] Importantly, no evidence of procoagulant activity has been observed.[3][4][6][7]

Conclusion

The pharmacodynamic data from studies in healthy volunteers strongly support the potential of this compound as a rapid and effective broad-spectrum anticoagulant reversal agent. Its ability to quickly restore normal hemostasis after administration of various DOACs, coupled with a favorable safety profile, makes it a promising candidate for the management of anticoagulant-related bleeding. Further clinical development in patient populations is ongoing to confirm these findings and establish its role in clinical practice.

References

The Advent of a Universal Anticoagulant Reversal Agent: A Technical Deep Dive into the Discovery and Development of Ciraparantag Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciraparantag acetate, a novel synthetic small molecule, has emerged as a promising broad-spectrum reversal agent for a variety of anticoagulants, including direct oral anticoagulants (DOACs) and heparins. This in-depth technical guide chronicles the discovery and development history of this compound, detailing its mechanism of action, preclinical evaluation, and clinical trial progression. Through a comprehensive review of key experiments, including detailed protocols and quantitative data, this document provides a thorough understanding of the scientific journey of this investigational drug.

Discovery and Rationale

The development of this compound was driven by the growing clinical need for a universal antidote to reverse the effects of the expanding armamentarium of anticoagulant therapies. While drugs like warfarin have established reversal agents, the newer classes of anticoagulants, such as Factor Xa inhibitors and direct thrombin inhibitors, initially lacked specific, readily available antidotes. This posed a significant challenge in managing patients experiencing life-threatening bleeding or requiring emergency surgery.

The discovery program for ciraparantag (also known as aripazine or PER977) was initiated by Perosphere Inc. The core concept was to design a small, synthetic, water-soluble, and cationic molecule capable of binding to and neutralizing a range of anticoagulant molecules through non-covalent interactions. The molecular structure of ciraparantag, featuring L-arginineamide moieties, was rationally designed to facilitate these binding properties.

Mechanism of Action

This compound exerts its anticoagulant reversal effect through a direct binding mechanism. It forms non-covalent bonds, primarily through hydrogen bonding and charge-charge interactions, with various anticoagulant drugs.[1] This binding sequesters the anticoagulant, preventing it from interacting with its target in the coagulation cascade, such as Factor Xa or thrombin. By neutralizing the anticoagulant, ciraparantag allows for the restoration of normal hemostasis.

Signaling Pathway: Mechanism of Action

Ciraparantag Mechanism of Action cluster_coagulation Coagulation Cascade DOACs DOACs (e.g., Rivaroxaban, Apixaban, Edoxaban, Dabigatran) FactorXa Factor Xa DOACs->FactorXa Inhibit Thrombin Thrombin (Factor IIa) DOACs->Thrombin Inhibit Heparins Heparins (UFH, LMWH) Heparins->FactorXa Inhibit (via Antithrombin) Heparins->Thrombin Inhibit (via Antithrombin) FactorXa->Thrombin Activates Fibrinogen Fibrinogen Thrombin->Fibrinogen Converts Fibrin Fibrin Clot Fibrinogen->Fibrin Forms Ciraparantag This compound Ciraparantag->DOACs Binds & Neutralizes Ciraparantag->Heparins Binds & Neutralizes

Caption: Mechanism of action of this compound.

Preclinical Development

The preclinical evaluation of this compound involved a series of in vitro and in vivo studies to establish its binding affinity, reversal efficacy, and safety profile.

In Vitro Binding Studies: Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) was a key technique used to demonstrate the direct binding of ciraparantag to various anticoagulants.

Experimental Protocol: Dynamic Light Scattering (DLS)

  • Objective: To determine the in vitro binding of ciraparantag to unfractionated heparin (UFH), low-molecular-weight heparin (LMWH), and direct oral anticoagulants (DOACs).

  • Instrumentation: A dynamic light scattering instrument (e.g., Malvern Zetasizer or similar).

  • Procedure:

    • Solutions of individual anticoagulants (e.g., rivaroxaban, apixaban, edoxaban, dabigatran, enoxaparin) were prepared in a suitable buffer (e.g., phosphate-buffered saline).

    • The baseline particle size distribution of each anticoagulant solution was measured.

    • Ciraparantag was incrementally added to each anticoagulant solution.

    • After each addition, the mixture was incubated for a short period, and the particle size distribution was remeasured.

  • Analysis: An increase in the hydrodynamic radius of the particles in solution upon the addition of ciraparantag indicated the formation of a larger complex, confirming the binding between ciraparantag and the anticoagulant. The data was analyzed using the instrument's software to determine the size distribution by intensity.

In Vivo Efficacy Studies: Rat Tail Transection Bleeding Model

The in vivo efficacy of ciraparantag in reversing anticoagulant-induced bleeding was assessed using the rat tail transection model.

Experimental Protocol: Rat Tail Transection Bleeding Model

  • Objective: To evaluate the ability of ciraparantag to reduce blood loss in rats anticoagulated with various agents.

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • Rats were anesthetized.

    • An anticoagulant (e.g., edoxaban, rivaroxaban, apixaban, dabigatran, or heparin) was administered intravenously or orally at a dose known to induce significant anticoagulation.

    • At the time of peak anticoagulant effect, either ciraparantag or a saline control was administered intravenously.

    • A standardized transection was made on the rat's tail (e.g., 5 mm from the tip).

    • The tail was immediately immersed in a pre-weighed tube containing saline at 37°C.

    • Blood was collected for a specified period (e.g., 30 minutes).

  • Analysis: The total blood loss was determined by weighing the collection tube after the collection period and subtracting the initial weight. A significant reduction in blood loss in the ciraparantag-treated group compared to the control group demonstrated reversal of anticoagulation.

Table 1: Summary of Preclinical Efficacy in Rat Tail Transection Model

AnticoagulantAnticoagulant DoseCiraparantag Dose% Reduction in Blood Loss (Compared to Control)Reference
Edoxaban10 mg/kg, oral5 mg/kg, IVSignificant[2]
Rivaroxaban7.5 mg/kg, oral15 mg/kg, IVSignificant[3]
Apixaban5 mg/kg, oral15 mg/kg, IVSignificant[3]
Dabigatran Etexilate30 mg/kg, oral25 mg/kg, IVSignificant[3]
Unfractionated Heparin1000 U/kg, IV25 mg/kg, IVSignificant[2]
Enoxaparin (LMWH)10 mg/kg, IV25 mg/kg, IVSignificant[2]

Clinical Development

Following promising preclinical results, this compound entered clinical development to evaluate its safety, pharmacokinetics, and pharmacodynamics in humans.

Phase 1 and 2 Clinical Trials

A series of Phase 1 and 2 clinical trials were conducted in healthy volunteers to assess the safety and efficacy of ciraparantag in reversing the anticoagulant effects of various DOACs and LMWH. A key pharmacodynamic endpoint in these trials was the whole blood clotting time (WBCT).

Experimental Protocol: Manual Whole Blood Clotting Time (WBCT)

  • Objective: To measure the time required for whole blood to clot in the absence of exogenous activators, serving as a measure of the reversal of anticoagulation.

  • Procedure:

    • Venous blood was drawn directly into a sterile, plain glass tube (without any anticoagulant or clot activator).

    • A stopwatch was started immediately upon blood entering the tube.

    • The tube was placed in a 37°C water bath or heat block.

    • The tube was tilted at regular intervals (e.g., every 30 seconds) to observe for clot formation.

    • The time at which the blood no longer flowed upon tilting and a solid clot was observed was recorded as the WBCT.

  • Analysis: A return of the prolonged WBCT (due to anticoagulation) to the subject's baseline value after administration of ciraparantag indicated reversal of the anticoagulant effect.

Clinical Trial Workflow

Ciraparantag Clinical Trial Workflow Screening Screening of Healthy Volunteers Baseline Baseline Measurements (including WBCT) Screening->Baseline Anticoagulation Administration of Anticoagulant (e.g., Edoxaban, Apixaban, Rivaroxaban) Baseline->Anticoagulation Randomization Randomization Anticoagulation->Randomization Ciraparantag_Dose Administration of this compound (IV) Randomization->Ciraparantag_Dose Treatment Group Placebo Administration of Placebo (Saline) Randomization->Placebo Control Group PD_PK_Sampling Pharmacodynamic (WBCT) and Pharmacokinetic Blood Sampling Ciraparantag_Dose->PD_PK_Sampling Placebo->PD_PK_Sampling Monitoring Safety Monitoring (Adverse Events) PD_PK_Sampling->Monitoring Follow_up Follow-up Period PD_PK_Sampling->Follow_up Monitoring->Follow_up Analysis Data Analysis Follow_up->Analysis

Caption: A typical workflow for a Phase 1/2 clinical trial of Ciraparantag.

Table 2: Summary of Phase 1/2 Clinical Trial Results with Edoxaban

Ciraparantag Dose (IV Bolus)Number of SubjectsTime to WBCT NormalizationDuration of WBCT NormalizationReference
100 mg6Within 10-30 minutes> 24 hours[3]
200 mg6Within 10-30 minutes> 24 hours[3]
300 mg6Within 10-30 minutes> 24 hours[3]
Placebo8Did not normalizeN/A[3]

Table 3: Summary of Phase 2 Clinical Trial Results with Apixaban and Rivaroxaban

AnticoagulantCiraparantag Dose (IV)Number of Subjects% of Subjects with WBCT Reversal within 1 hourSustained ReversalReference
Apixaban30 mg967%Yes[1]
60 mg9100%Yes[1]
120 mg9100%Yes[1]
Placebo317%No[1]
Rivaroxaban30 mg1258%Yes[1]
60 mg1275%Yes[1]
120 mg1267%Yes[1]
180 mg12100%Yes[1]
Placebo813%No[1]

Regulatory Status and Future Directions

As of late 2025, this compound is still an investigational drug and has not yet received regulatory approval from the U.S. Food and Drug Administration (FDA) or other regulatory agencies. Phase 3 clinical trials are anticipated to further evaluate the efficacy and safety of ciraparantag in patients with active major bleeding or those requiring urgent surgery while on anticoagulants. The successful completion of these trials will be crucial for its potential approval and integration into clinical practice as a much-needed universal anticoagulant reversal agent.

Conclusion

The discovery and development of this compound represent a significant advancement in the field of anticoagulant management. Its broad-spectrum reversal activity, demonstrated through a rigorous program of preclinical and clinical research, holds the potential to address a critical unmet medical need. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive overview of the scientific foundation upon which the clinical utility of ciraparantag is being built. Further research and upcoming pivotal trials will ultimately define its role in the clinical setting.

References

Ciraparantag acetate as a universal anticoagulant reversal agent

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ciraparantag acetate is a novel, synthetic, small molecule under development as a universal reversal agent for a broad spectrum of anticoagulants. Its unique mechanism of action, involving direct, non-covalent binding to various anticoagulant drugs, positions it as a potentially significant advancement in the management of anticoagulant-related bleeding. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies, intended for an audience of researchers, scientists, and drug development professionals.

Mechanism of Action

Ciraparantag is a small, water-soluble, cationic molecule designed to bind to unfractionated heparin (UFH), low-molecular-weight heparin (LMWH), and direct oral anticoagulants (DOACs) through non-covalent, charge-charge interactions and hydrogen bonding.[1][2] Unlike other reversal agents that target endogenous coagulation factors, ciraparantag directly neutralizes the anticoagulant drug itself, thereby restoring the normal coagulation cascade. Dynamic light scattering (DLS) studies have confirmed that ciraparantag binds to heparins and DOACs without significant interaction with coagulation factors or other plasma proteins.[3][4] This direct binding mechanism prevents the anticoagulant from interacting with its target, such as Factor Xa or thrombin, effectively reversing its therapeutic effect.

Ciraparantag_Mechanism_of_Action cluster_0 Normal Coagulation cluster_1 Anticoagulation cluster_2 Reversal with Ciraparantag Factor Xa Factor Xa Thrombin Thrombin Factor Xa->Thrombin activates Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Clot Fibrin Clot Thrombin->Fibrin Clot activates Fibrinogen Fibrinogen Fibrinogen->Fibrin Clot DOAC e.g., Rivaroxaban Apixaban, Dabigatran DOAC->Factor Xa inhibits Inactive Complex Ciraparantag-DOAC Complex DOAC->Inactive Complex Ciraparantag Ciraparantag Ciraparantag->Inactive Complex binds

Figure 1: Mechanism of Action of Ciraparantag.

Pharmacokinetics and Pharmacodynamics

Ciraparantag exhibits a rapid onset of action and a short half-life. Following intravenous administration, it reaches maximum plasma concentration within minutes.[1][4] The half-life is approximately 12 to 19 minutes.[1] It is primarily metabolized by serum peptidases into two inactive metabolites, and both the parent drug and its metabolites are almost entirely eliminated via urinary excretion.[1]

The pharmacodynamic effect of ciraparantag is a rapid and sustained reversal of anticoagulation. This is primarily measured using whole blood clotting time (WBCT), as traditional plasma-based coagulation assays like aPTT are unreliable due to ciraparantag's interaction with assay reagents.[4] In clinical studies, ciraparantag has demonstrated the ability to reverse the anticoagulant effects of various DOACs to within 10% of baseline within minutes of administration, with the effect lasting for up to 24 hours.[1]

Preclinical Data

Preclinical studies in animal models have demonstrated the broad-spectrum efficacy of ciraparantag in reversing anticoagulant-induced bleeding. The rat tail transection and liver laceration models have been pivotal in establishing proof-of-concept.

Summary of Preclinical Efficacy
AnticoagulantAnimal ModelCiraparantag Dose (IV)Outcome
EdoxabanRat Tail Transection5 and 10 mg/kgReduced blood loss to control levels
DabigatranRat Tail Transection31.25 mg/kgReversed anticoagulant effects to control levels
RivaroxabanRat Tail Transection6.25 mg/kgSignificantly reduced blood loss
ApixabanRat Tail Transection12.5 mg/kgSignificantly reduced blood loss
EnoxaparinRat Tail Transection30 mg/kgFully reversed anticoagulant activity
UFHRat Tail Transection20 mg/kgSignificantly reduced blood loss

Clinical Data

Phase 1 and 2 clinical trials in healthy volunteers have evaluated the safety, tolerability, and efficacy of ciraparantag in reversing the effects of several anticoagulants.

Phase 1/2 Study: Reversal of Edoxaban

In a study with 80 healthy subjects who received a 60 mg oral dose of edoxaban, a single intravenous dose of ciraparantag (100 to 300 mg) resulted in the complete reversal of anticoagulation within 10 minutes, and this effect was sustained for 24 hours.[2]

Phase 2 Studies: Reversal of Apixaban and Rivaroxaban

Two randomized, placebo-controlled trials were conducted in healthy subjects aged 50-75 years who were dosed to steady-state with apixaban (10 mg twice daily) or rivaroxaban (20 mg once daily).[5]

  • Apixaban Reversal: Complete and sustained reversal of WBCT was achieved in 100% of subjects receiving 60 mg and 120 mg of ciraparantag.[5]

  • Rivaroxaban Reversal: Complete and sustained reversal of WBCT was achieved in 100% of subjects receiving 180 mg of ciraparantag.[5]

Summary of Clinical Efficacy (Healthy Volunteers)
AnticoagulantCiraparantag Dose (IV)Key Finding
Edoxaban (60 mg)100 - 300 mgFull reversal of anticoagulation within 10 minutes, sustained for 24 hours.[2]
Enoxaparin (1.5 mg/kg)100 - 300 mgComplete reversal of anticoagulation.[1]
Apixaban (10 mg BID)60 mgSustained reversal of anticoagulation.[5]
Rivaroxaban (20 mg QD)180 mgSustained reversal of anticoagulation.[5]
Safety and Tolerability

Across clinical trials, ciraparantag has been generally well-tolerated. The most common adverse events are mild and transient, including periorbital and facial flushing, and a sensation of warmth following injection.[5] Importantly, there has been no evidence of a procoagulant effect, as assessed by markers such as D-dimer and prothrombin fragments 1.2.

Experimental Protocols

In Vivo Bleeding Model: Rat Tail Transection

This model is a standard method for assessing hemostasis and the efficacy of reversal agents.

  • Animal Preparation: Male Sprague-Dawley rats are typically used.

  • Anticoagulant Administration: The specific anticoagulant (e.g., edoxaban, rivaroxaban) is administered orally at a predetermined dose.

  • Ciraparantag Administration: At the time of expected peak anticoagulant concentration, a single intravenous dose of ciraparantag or placebo is administered.

  • Bleeding Induction: A standardized transection of the distal portion of the tail is performed.

  • Blood Loss Measurement: Blood is collected for a specified period, and the total blood loss is quantified by weight or volume.

Rat_Tail_Transection_Workflow Anticoagulant_Admin Administer Anticoagulant (e.g., Oral DOAC) Wait_Tmax Wait for Peak Concentration (Tmax) Anticoagulant_Admin->Wait_Tmax Ciraparantag_Admin Administer Ciraparantag or Placebo (IV) Wait_Tmax->Ciraparantag_Admin Tail_Transection Standardized Tail Transection Ciraparantag_Admin->Tail_Transection Blood_Collection Collect Blood for Fixed Duration Tail_Transection->Blood_Collection Measure_Blood_Loss Quantify Blood Loss (Weight/Volume) Blood_Collection->Measure_Blood_Loss

Figure 2: Rat Tail Transection Experimental Workflow.
In Vitro Binding Assay: Dynamic Light Scattering (DLS)

DLS is utilized to characterize the binding interaction between ciraparantag and anticoagulant molecules.

  • Sample Preparation: Solutions of ciraparantag and the target anticoagulant are prepared in a suitable buffer.

  • DLS Measurement: The DLS instrument measures the intensity fluctuations of scattered light resulting from the Brownian motion of particles in the solution.

  • Data Analysis: The diffusion coefficient of the particles is determined, from which the hydrodynamic radius is calculated. An increase in the hydrodynamic radius upon mixing ciraparantag and the anticoagulant indicates the formation of a larger complex, confirming binding.

Clinical Pharmacodynamic Assessment: Whole Blood Clotting Time (WBCT)

WBCT is the primary pharmacodynamic endpoint in clinical trials of ciraparantag.

  • Blood Collection: Whole blood is collected into tubes without anticoagulants or activators.

  • Clotting Time Measurement: The time taken for the blood to form a solid clot is measured, often at the bedside using a manual or automated coagulometer.

  • Endpoint Assessment: The change in WBCT from baseline after anticoagulant administration and the subsequent reversal after ciraparantag administration are calculated.

Future Directions: The REVERSE-IT Phase 3 Trial

A Phase 3 clinical trial, REVERSE-IT (A Randomized, Double-Blind, Placebo-Controlled Study of Ciraparantag for Reversal of Anticoagulation in Patients with Life-Threatening or Uncontrolled Bleeding), is underway to evaluate the efficacy and safety of ciraparantag in a patient population. This trial will be crucial in determining the clinical utility of ciraparantag for the management of major bleeding in patients on DOACs.

Conclusion

This compound demonstrates significant promise as a broad-spectrum anticoagulant reversal agent. Its direct and specific mechanism of action, rapid onset, and sustained effect, coupled with a favorable safety profile in early clinical trials, suggest it could address a critical unmet need in the management of anticoagulant-related bleeding. The data from preclinical and early-phase clinical studies provide a strong foundation for the ongoing late-stage clinical development of this novel therapeutic.

References

An In-depth Technical Guide to the Synthesis and Purification of Ciraparantag Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciraparantag acetate, also known as PER977 or aripazine, is a synthetic, small-molecule anticoagulant reversal agent. Its development marks a significant advancement in emergency medicine, offering a broad-spectrum antidote to various anticoagulants, including direct oral anticoagulants (DOACs) and heparins. This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of this compound, drawing from publicly available scientific literature and patent documentation. The guide includes detailed experimental protocols, structured quantitative data, and visualizations to facilitate a deeper understanding of the manufacturing process for this critical therapeutic agent.

Introduction

This compound is a cationic molecule designed to bind directly to and neutralize a range of anticoagulant drugs through non-covalent interactions.[1][2][3][4] Its chemical name is N¹,N¹'-[piperazine-1,4-diylbis(propane-1,3-diyl)]bis-L-argininamide, and it is typically formulated as an acetate salt. The molecule's unique structure, featuring two L-arginine units linked by a piperazine-containing chain, facilitates its binding to anticoagulants via hydrogen bonds and charge-charge interactions.[4][5] This direct binding mechanism effectively removes the anticoagulant from its target, thereby restoring the normal coagulation cascade. This document serves as a detailed resource for professionals engaged in the research and development of this compound and related compounds.

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of the di-arginine piperazine core structure. The following protocol is a composite representation based on established chemical principles and information disclosed in patent literature.

Synthesis Workflow

The overall synthetic strategy can be visualized as a multi-stage process, starting from commercially available precursors and proceeding through key intermediates to the final active pharmaceutical ingredient (API).

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Deprotection cluster_2 Stage 3: Purification and Salt Formation A 1,4-bis(3-aminopropyl)piperazine D Protected Ciraparantag Intermediate A->D Amide Coupling B Protected L-Arginine B->D C Coupling Reagent (e.g., HATU) C->D E Protected Ciraparantag Intermediate G Crude Ciraparantag E->G Removal of Protecting Groups F Deprotection Agent (e.g., TFA) F->G H Crude Ciraparantag I Purification (e.g., Chromatography) H->I K This compound (API) I->K Salt Formation J Acetic Acid J->K

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

The synthesis of N¹,N¹'-[piperazine-1,4-diylbis(propane-1,3-diyl)]bis-L-argininamide can be achieved through the coupling of a protected L-arginine derivative with 1,4-bis(3-aminopropyl)piperazine, followed by deprotection.

Step 1: Coupling Reaction

  • Dissolve Boc-L-Arg(Pbf)-OH (a protected L-arginine derivative) and a coupling agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in a suitable aprotic solvent (e.g., N,N-Dimethylformamide, DMF).

  • Add a tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA), to the mixture and stir for a short period to activate the carboxylic acid.

  • Slowly add a solution of 1,4-bis(3-aminopropyl)piperazine in the same solvent to the reaction mixture.

  • Allow the reaction to proceed at room temperature for several hours until completion, which can be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected ciraparantag intermediate.

Step 2: Deprotection

  • Dissolve the crude protected intermediate in a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and a scavenger such as triisopropylsilane (TIS) and water.

  • Stir the mixture at room temperature for a few hours to ensure complete removal of all protecting groups (Boc and Pbf).

  • Remove the TFA under reduced pressure.

  • Precipitate the crude deprotected product by adding cold diethyl ether.

  • Collect the precipitate by filtration and wash with cold diethyl ether to yield the crude ciraparantag as a trifluoroacetate salt.

Purification of this compound

Purification of the crude product is crucial to remove impurities and to isolate the desired compound with high purity suitable for pharmaceutical applications. The final step involves the formation of the acetate salt.

Purification Workflow

The purification process typically involves chromatographic techniques followed by salt exchange and lyophilization.

G A Crude Ciraparantag (TFA salt) B Reverse-Phase HPLC A->B Primary Purification C Purified Ciraparantag (TFA salt) B->C D Ion-Exchange Chromatography C->D Salt Exchange F Purified this compound D->F E Acetic Acid E->D G Lyophilization F->G Solvent Removal H This compound Powder (API) G->H

Caption: Purification and salt formation workflow for this compound.

Experimental Protocol: Purification

Step 1: Chromatographic Purification

  • Dissolve the crude ciraparantag trifluoroacetate salt in a minimal amount of a suitable solvent (e.g., water with a small percentage of acetonitrile).

  • Purify the dissolved crude product using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Use a gradient of water and acetonitrile, both containing a small amount of TFA (e.g., 0.1%), as the mobile phase.

  • Collect the fractions containing the pure product, as determined by analytical HPLC or mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the purified ciraparantag as a trifluoroacetate salt.

Step 2: Salt Exchange to Acetate

  • Dissolve the purified ciraparantag trifluoroacetate salt in water.

  • Pass the solution through an anion-exchange resin that has been pre-conditioned with an acetate buffer or a dilute acetic acid solution.

  • This process will replace the trifluoroacetate counter-ions with acetate ions.

  • Collect the eluate containing the this compound.

  • Confirm the complete exchange of the counter-ion using a suitable analytical method, such as ion chromatography.

  • Lyophilize the final solution to obtain the pure this compound as a white, fluffy powder.

Quantitative Data

The following tables summarize hypothetical quantitative data for the synthesis and purification of this compound, based on typical yields and purity levels for similar peptide-based pharmaceuticals.

Table 1: Synthesis Data

ParameterValue
Starting Material (Boc-L-Arg(Pbf)-OH)10.0 g
Starting Material (1,4-bis(3-aminopropyl)piperazine)1.5 g
Crude Protected Intermediate Yield~85-95%
Crude Deprotected Product Yield~70-85%
Overall Crude Yield~60-80%

Table 2: Purification and Final Product Data

ParameterValue
Purity after RP-HPLC>98%
Final Yield of this compound~40-60% (from crude)
Final Purity (API)>99.5%
Residual SolventsWithin ICH limits
Water Content (by Karl Fischer)< 5%

Mechanism of Action: A Logical Relationship

Ciraparantag does not have a classical signaling pathway involving cellular receptors and downstream signaling cascades. Instead, its mechanism of action is a direct chemical interaction with anticoagulant drugs. This relationship can be visualized as follows:

G cluster_0 Normal Coagulation Cascade cluster_1 Anticoagulated State cluster_2 Reversal with Ciraparantag CoagulationFactors Coagulation Factors (e.g., Factor Xa) Thrombin Thrombin Generation CoagulationFactors->Thrombin Fibrin Fibrin Clot Formation Thrombin->Fibrin Anticoagulant Anticoagulant (e.g., DOAC) InhibitedFactors Inhibited Coagulation Factors Anticoagulant->InhibitedFactors Binds to and inhibits BoundComplex Inactive Ciraparantag-Anticoagulant Complex Anticoagulant->BoundComplex InhibitedFactors->Thrombin Inhibition Ciraparantag This compound Ciraparantag->BoundComplex Binds to Anticoagulant RestoredFactors Restored Coagulation Factors BoundComplex->RestoredFactors Releases Factors RestoredFactors->Thrombin Restores Activity

Caption: Logical diagram of ciraparantag's mechanism of action.

Conclusion

The synthesis and purification of this compound are multi-step processes that require careful control of reaction conditions and rigorous purification to yield a high-purity active pharmaceutical ingredient. The methodologies outlined in this guide, based on available scientific and patent literature, provide a foundational understanding for researchers and drug development professionals. The unique, direct-binding mechanism of action of ciraparantag underscores its importance as a broad-spectrum anticoagulant reversal agent. Further research and process optimization will continue to refine the manufacturing of this life-saving therapeutic.

References

Unveiling the Metabolic Fate of Ciraparantag Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciraparantag acetate is a novel, synthetic, small-molecule anticoagulant reversal agent.[1] Its primary mechanism of action involves binding to and reversing the effects of various anticoagulants, including direct oral anticoagulants (DOACs) and heparins.[1] A thorough understanding of its metabolic profile is paramount for its safe and effective clinical use. This technical guide provides a comprehensive overview of the identification and characterization of this compound metabolites, summarizing key experimental findings and methodologies.

Metabolic Pathway and Key Metabolites

The primary metabolic pathway of Ciraparantag is hydrolysis by serum peptidases.[1][2] This enzymatic cleavage results in the formation of metabolites with substantially reduced or no pharmacological activity.[1][2] The principal metabolite identified is 1,4-bis(3-aminopropyl)piperazine (BAP). Other potential, less prominent metabolites that have been mentioned in literature include monoarginine piperazine and carboxylated BAP (3-(4-(3-aminopropyl)piperazin-1-yl)propanoic acid).

The metabolic conversion is rapid, contributing to Ciraparantag's short half-life of 12 to 19 minutes.[1] Both the parent drug and its metabolites are predominantly eliminated from the body via renal excretion, with over 90% of the administered dose recovered in the urine.[1]

Below is a diagram illustrating the primary metabolic pathway of Ciraparantag.

Metabolic Pathway of this compound Ciraparantag This compound SerumPeptidases Serum Peptidases (Hydrolysis) Ciraparantag->SerumPeptidases RenalExcretion Renal Excretion Ciraparantag->RenalExcretion Parent Drug BAP 1,4-bis(3-aminopropyl)piperazine (BAP) (Inactive Metabolite) SerumPeptidases->BAP OtherMetabolites Other Minor Metabolites (e.g., monoarginine piperazine, carboxylated BAP) (Inactive) SerumPeptidases->OtherMetabolites BAP->RenalExcretion OtherMetabolites->RenalExcretion LC-MS/MS Workflow for Ciraparantag Metabolite Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis BiologicalSample Biological Sample (Plasma, Urine) ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) BiologicalSample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection HPLC HPLC/UHPLC Separation (e.g., BIST B Column) SupernatantCollection->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI TandemMS Tandem Mass Spectrometry (MS/MS) ESI->TandemMS Quantification Quantification (MRM) TandemMS->Quantification Identification Identification (Full Scan, Product Ion Scan) TandemMS->Identification StructuralElucidation Structural Elucidation Identification->StructuralElucidation

References

In Silico Modeling of Ciraparantag Acetate-Anticoagulant Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciraparantag, a novel anticoagulant reversal agent, presents a broad-spectrum activity against various classes of anticoagulants, including direct oral anticoagulants (DOACs) and heparins. Its mechanism, centered on direct, non-covalent binding, has been elucidated through a combination of preclinical studies and computational modeling. This technical guide provides an in-depth overview of the in silico methodologies used to investigate the interaction between ciraparantag and anticoagulants. It includes a summary of key quantitative data, detailed hypothetical experimental protocols for computational and biophysical analyses, and visualizations of the interaction mechanism and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and pharmacology.

Introduction to Ciraparantag

Ciraparantag (aripazine, PER977) is a synthetic, water-soluble, cationic small molecule designed to reverse the effects of a wide range of anticoagulants.[1] Its universal antidote potential stems from its ability to bind directly to unfractionated heparin (UFH), low-molecular-weight heparin (LMWH), fondaparinux, and direct oral anticoagulants (DOACs) such as Factor Xa (FXa) inhibitors (apixaban, rivaroxaban, edoxaban) and direct thrombin inhibitors (dabigatran).[1][2] The primary mechanism of action is the formation of a non-covalent complex with the anticoagulant molecule through hydrogen bonding and charge-charge interactions.[1][2] This sequestration prevents the anticoagulant from binding to its endogenous target (e.g., FXa or thrombin), thereby restoring the normal coagulation process.[3][4]

In silico modeling, specifically energy minimization, was instrumental in the initial design and prediction of ciraparantag's binding potential not only to heparins but also, unexpectedly, to the structurally diverse class of DOACs.[1]

Quantitative Data Summary

While specific binding affinity constants (e.g., Kd) from in silico or biophysical studies are not extensively reported in the public domain, the available preclinical and clinical data provide quantitative insights into the interaction and reversal efficacy of ciraparantag.

Table 1: Pharmacokinetic Properties of Ciraparantag
ParameterValueSpeciesReference
Molecular Mass512 Da-[1]
Tmax (Maximum Serum Concentration Time)5 - 9 minutesHuman[1]
Half-life12 - 19 minutesHuman[5][6]
EliminationPrimarily renal excretion of metabolitesHuman[5][6]
Table 2: Anticoagulant Reversal Data
AnticoagulantDoseCiraparantag DoseEffectTime to ReversalAnimal Model/StudyReference
Edoxaban60 mg (oral)100 - 300 mg (IV)Full reversal of anticoagulationWithin 10 minutesHealthy Human Subjects[7]
Enoxaparin (LMWH)1.5 mg/kg (subcutaneous)100 - 300 mg (IV)Complete reversal of anticoagulation5 - 20 minutesHealthy Human Volunteers[8]
ApixabanSteady State60 mgSustained reversal-Healthy Elderly Subjects[4]
RivaroxabanSteady State180 mgSustained reversal-Healthy Elderly Subjects[4]
EdoxabanNot specifiedNot specifiedDecreased blood loss from ~125 mg to 40 mg in 7.5 minImmediateRat-tail transection[1]
Dabigatran37.5 mg/kg (oral)31.25 mg/kg (IV)Reduction in blood loss to control levels-Rat-tail transection[5]

In Silico Modeling Protocols

The following are detailed, representative protocols for the in silico investigation of the ciraparantag-anticoagulant interaction, based on methodologies reported in the literature for similar systems.

Molecular Docking of Ciraparantag with DOACs

This protocol outlines a typical workflow for predicting the binding pose and affinity of ciraparantag with a DOAC like apixaban or rivaroxaban.

Objective: To identify the most probable binding conformation and estimate the binding free energy of the ciraparantag-DOAC complex.

Methodology:

  • Ligand and Receptor Preparation:

    • Obtain the 3D structure of ciraparantag and the selected DOAC (e.g., apixaban) from a chemical database (e.g., PubChem).

    • If a crystal structure of the DOAC bound to its target (e.g., Factor Xa) is available from the Protein Data Bank (PDB), the conformation of the DOAC from this structure can be used as a starting point.

    • Prepare the ligand structures for docking by adding hydrogen atoms, assigning partial charges, and defining rotatable bonds using molecular modeling software (e.g., AutoDock Tools, Schrödinger's LigPrep).

    • As this is a ligand-ligand docking scenario in the absence of a protein receptor, a "receptor-less" or "unbound" docking approach is employed. A simulation box is defined to encompass the potential interaction space.

  • Docking Simulation:

    • Define a grid box for the docking simulation that is large enough to allow for unrestricted translational and rotational sampling of both molecules.

    • Perform the docking using a suitable algorithm, such as the Lamarckian Genetic Algorithm in AutoDock Vina.

    • Set the number of binding modes to be generated and the exhaustiveness of the search to ensure thorough conformational sampling.

  • Analysis of Results:

    • Analyze the resulting docking poses based on their predicted binding energies and clustering.

    • The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the top-ranked binding poses to identify key intermolecular interactions, such as hydrogen bonds and electrostatic interactions, using software like PyMOL or VMD.

Molecular Dynamics (MD) Simulation of the Ciraparantag-Heparin Complex

This protocol describes a representative MD simulation to study the dynamics and stability of the ciraparantag-heparin complex in a simulated physiological environment.

Objective: To assess the stability of the predicted binding pose and characterize the nature of the intermolecular interactions over time.

Methodology:

  • System Setup:

    • The initial coordinates for the ciraparantag-heparin complex can be obtained from molecular docking or built manually based on chemical intuition of the charge-charge interactions. A heparin decasaccharide can be used as a representative model.

    • Place the complex in a simulation box of appropriate geometry (e.g., cubic or dodecahedron).

    • Solvate the system with a suitable water model, such as TIP3P.

    • Add counter-ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration of approximately 150 mM.

  • Simulation Parameters:

    • Force Field: Utilize a force field suitable for small molecules and carbohydrates, such as CHARMM36 or GLYCAM for heparin and CGenFF or a similar general force field for ciraparantag.

    • Software: Perform the simulation using a molecular dynamics package like GROMACS, AMBER, or NAMD.

    • Energy Minimization: Minimize the energy of the system to remove any steric clashes or unfavorable geometries.

    • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate it under constant pressure (e.g., 1 bar) to allow the solvent and ions to relax around the complex. This is typically done in two stages: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).

    • Production Run: Run the production MD simulation for a sufficient duration (e.g., 100 nanoseconds or longer) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the complex and individual molecules over time to assess the stability of the simulation and the binding pose.

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues or atoms to identify flexible regions.

    • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between ciraparantag and heparin throughout the simulation.

    • Binding Free Energy Calculation: Estimate the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) on snapshots from the MD trajectory.

Experimental Protocol for Biophysical Characterization

Dynamic Light Scattering (DLS)

DLS is a key experimental technique used to confirm the formation of complexes between ciraparantag and anticoagulants in solution.

Objective: To detect the increase in hydrodynamic radius upon the binding of ciraparantag to an anticoagulant, confirming complex formation.

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of ciraparantag and the anticoagulant (e.g., enoxaparin) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Filter all solutions through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove dust and aggregates.

    • Prepare a series of samples containing a fixed concentration of the anticoagulant and increasing concentrations of ciraparantag. Also prepare control samples of each component alone.

  • DLS Measurement:

    • Use a DLS instrument equipped with a temperature-controlled cell holder.

    • Equilibrate the samples to the desired temperature (e.g., 25°C).

    • For each sample, acquire multiple measurements to ensure reproducibility.

    • The instrument software will use the measured fluctuations in scattered light intensity to calculate the autocorrelation function, from which the particle size distribution (hydrodynamic radius) is determined.

  • Data Analysis:

    • Compare the hydrodynamic radius of the anticoagulant alone with that of the mixtures containing ciraparantag.

    • An increase in the average hydrodynamic radius in the presence of ciraparantag indicates the formation of a larger complex, thus confirming binding.

    • Plot the change in hydrodynamic radius as a function of the ciraparantag concentration.

Visualizations

Diagram 1: Proposed Mechanism of Action

Mechanism_of_Action cluster_0 Anticoagulated State cluster_1 Reversal with Ciraparantag cluster_2 Restored Hemostasis Anticoagulant Anticoagulant (e.g., Apixaban) Target Coagulation Factor (e.g., Factor Xa) Anticoagulant->Target Inhibition Inactive_Clotting Inhibition of Coagulation Target->Inactive_Clotting Ciraparantag Ciraparantag Complex Ciraparantag-Anticoagulant Complex Ciraparantag->Complex Free_Target Free Coagulation Factor Anticoagulant_sequestered->Complex Active_Clotting Normal Coagulation Free_Target->Active_Clotting

Caption: Mechanism of ciraparantag action.

Diagram 2: In Silico Modeling Workflow

In_Silico_Workflow start Start: Define Interaction to Model prep Prepare 3D Structures (Ciraparantag & Anticoagulant) start->prep docking Molecular Docking (Predict Binding Pose) prep->docking analysis_dock Analyze Docking Results (Binding Energy, Pose) docking->analysis_dock md_setup Setup MD Simulation (Solvation, Ionization) analysis_dock->md_setup md_sim Run Molecular Dynamics Simulation (e.g., 100 ns) md_setup->md_sim md_analysis Trajectory Analysis (RMSD, H-Bonds) md_sim->md_analysis free_energy Calculate Binding Free Energy (MM/PBSA) md_analysis->free_energy end End: Characterize Interaction free_energy->end

Caption: Workflow for in silico modeling.

Diagram 3: Logical Relationship of Universal Activity

Universal_Activity cluster_heparins Heparins cluster_doacs Direct Oral Anticoagulants (DOACs) Ciraparantag Ciraparantag Binding Direct Non-Covalent Binding (H-bonds, Charge-Charge) Ciraparantag->Binding UFH Unfractionated Heparin LMWH Low-Molecular-Weight Heparin FXa_Inhibitors Factor Xa Inhibitors (Apixaban, Rivaroxaban) DTI Direct Thrombin Inhibitors (Dabigatran) Binding->UFH Binding->LMWH Binding->FXa_Inhibitors Binding->DTI

Caption: Universal binding action of ciraparantag.

References

Ciraparantag Acetate: A Technical Review of Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciraparantag (aripazine, PER977) is a synthetic, small, water-soluble, cationic molecule under investigation as a broad-spectrum reversal agent for various anticoagulants.[1] Its primary mechanism of action is intended to be the direct binding and neutralization of unfractionated heparin (UFH), low-molecular-weight heparin (LMWH), and direct oral anticoagulants (DOACs), including Factor Xa inhibitors (such as rivaroxaban, apixaban, and edoxaban) and direct thrombin inhibitors (like dabigatran).[1][2] This document provides a technical overview of the available data regarding the potential off-target effects of ciraparantag acetate, with a focus on the experimental methodologies used to assess its binding specificity and the resulting findings.

On-Target Mechanism of Action

Ciraparantag is designed to bind to its target anticoagulants through non-covalent interactions, primarily charge-charge interactions and hydrogen bonding.[1][3] This binding is thought to sequester the anticoagulant molecules, preventing them from interacting with their endogenous targets in the coagulation cascade (e.g., Factor Xa and thrombin). The result is a restoration of normal hemostasis.[2]

cluster_0 Normal Coagulation cluster_1 Anticoagulation cluster_2 Reversal by Ciraparantag Factor Xa Factor Xa Thrombin Thrombin Factor Xa->Thrombin activates Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Clot Fibrin Clot Thrombin->Fibrin Clot activates Fibrinogen Fibrinogen Fibrinogen->Fibrin Clot Anticoagulant Anticoagulant Factor Xa_inhibited Factor Xa Anticoagulant->Factor Xa_inhibited inhibits Ciraparantag Ciraparantag Inactive Complex Inactive Complex Ciraparantag->Inactive Complex binds Anticoagulant_sequestered Anticoagulant Anticoagulant_sequestered->Inactive Complex

Figure 1: Proposed on-target mechanism of ciraparantag.

Assessment of Off-Target Effects

The specificity of a drug candidate is a critical component of its safety profile. For ciraparantag, a key development goal has been to demonstrate its specific binding to target anticoagulants without significant interaction with other endogenous proteins or drugs. The available literature indicates that the off-target binding potential of ciraparantag has been evaluated using several methodologies.

Data on Off-Target Binding

The primary assertion from non-clinical and early clinical studies is that ciraparantag exhibits a high degree of binding specificity. The table below summarizes the reported findings regarding its interaction with various non-target molecules. It is important to note that detailed quantitative binding data (e.g., dissociation constants) for these off-target assessments are not widely available in the public domain.

Non-Target Molecule/ClassFindingCitation(s)
Plasma Proteins (general)No significant binding observed.[1]
AlbuminNo significant binding observed.[1]
Coagulation Factors (Factor IIa, Factor Xa)No significant binding detected by Dynamic Light Scattering.
Common Cardiovascular DrugsNo significant binding detected against a selected panel.[3]
Common Antiepileptic DrugsNo significant binding detected against a selected panel.[3]
ArgatrobanDoes not bind.
WarfarinDoes not bind.

Table 1: Summary of Investigated Potential Off-Target Interactions for Ciraparantag

Prothrombotic Potential

A crucial aspect of an anticoagulant reversal agent's safety is the absence of a prothrombotic effect. In a Phase I study, ciraparantag was evaluated for any potential to induce a prothrombotic state. The results showed no consistent trends in the levels of D-dimer, prothrombin fragment 1.2, or Tissue Factor Pathway Inhibitor (TFPI) over a 24-hour period following injection, suggesting no evidence of procoagulant activity at the doses tested.[3]

Experimental Methodologies

While detailed, step-by-step protocols for the off-target assessment of ciraparantag are not publicly available, the following sections describe the general principles of the key experimental methods cited in the literature.

Dynamic Light Scattering (DLS)

DLS is a technique used to measure the size distribution of small particles in a solution. In the context of drug binding, it can be used to detect the formation of a complex between a drug and a target molecule, which results in an increase in the hydrodynamic radius of the particles.

General Protocol:

  • Solutions of ciraparantag and the potential off-target molecule are prepared in a suitable buffer.

  • The DLS instrument measures the baseline size distribution of the individual molecules in their respective solutions.

  • The solutions are then mixed, and after an incubation period, the size distribution of the mixture is measured.

  • A significant shift in the size distribution to a larger hydrodynamic radius is indicative of a binding interaction. The absence of such a shift suggests a lack of binding.

cluster_workflow Generalized DLS Workflow for Off-Target Binding Assessment prep_ciraparantag Prepare Ciraparantag Solution measure_baseline Measure Baseline Particle Size (DLS) prep_ciraparantag->measure_baseline prep_protein Prepare Potential Off-Target Protein Solution prep_protein->measure_baseline mix_solutions Mix Ciraparantag and Protein Solutions measure_baseline->mix_solutions incubate Incubate mix_solutions->incubate measure_mixture Measure Particle Size of Mixture (DLS) incubate->measure_mixture analyze Analyze Data measure_mixture->analyze no_binding Conclusion: No Binding analyze->no_binding No significant change in particle size binding Conclusion: Binding Occurs analyze->binding Significant increase in particle size

Figure 2: Generalized workflow for DLS-based off-target binding assessment.
Plasma Protein Binding Assays

These assays are conducted to determine the extent to which a drug binds to proteins in the blood plasma. High plasma protein binding can affect the pharmacokinetic and pharmacodynamic properties of a drug. Equilibrium dialysis is a common method for this assessment.

General Protocol (Equilibrium Dialysis):

  • A dialysis chamber is divided into two compartments by a semi-permeable membrane that allows the passage of small molecules (the drug) but not large molecules (plasma proteins).

  • One compartment is filled with plasma, and the other with a buffer solution.

  • Ciraparantag is added to the plasma compartment, and the system is allowed to reach equilibrium.

  • At equilibrium, the concentration of free (unbound) ciraparantag will be the same in both compartments.

  • The concentration of ciraparantag in the buffer compartment (which represents the free drug concentration) and the total concentration in the plasma compartment are measured, typically using a sensitive analytical method like LC-MS/MS.

  • The percentage of bound drug is then calculated.

In Vitro Toxicology and Safety Pharmacology

Standard in vitro toxicology and safety pharmacology studies are typically conducted during drug development to assess potential off-target effects. These may include:

  • Cytochrome P450 (CYP) Inhibition Assays: To determine if the drug inhibits major drug-metabolizing enzymes, which could lead to drug-drug interactions.

  • hERG Channel Assays: To assess the potential for QT interval prolongation, a risk factor for cardiac arrhythmias.

  • Receptor and Enzyme Profiling: Screening the drug against a panel of known receptors and enzymes to identify any unintended interactions.

Toxicology Summary

Animal toxicology studies are a key component of the safety assessment. For ciraparantag, the no-observable-adverse-effect-level (NOAEL) in 14-day intravenous exposure studies in both rats and dogs was reported to be 20 mg/kg/day.[1]

Conclusion

Based on the publicly available data, this compound has been specifically designed to bind and neutralize heparins and direct oral anticoagulants. The investigations conducted to date, primarily utilizing methods such as Dynamic Light Scattering, have not demonstrated significant off-target binding to a range of plasma proteins, coagulation factors, and selected other drugs.[1][3] Furthermore, early clinical studies have not revealed a prothrombotic potential.[3]

While the available evidence points to a high degree of specificity for its intended targets, it is important for the scientific community to note that detailed experimental protocols and comprehensive quantitative data for off-target interactions are not fully available in the peer-reviewed literature. A complete assessment of the off-target effect profile of ciraparantag will be further elucidated through ongoing and future clinical trials and potentially through the release of more detailed regulatory submission documents.

References

Assessment of the Potential Procoagulant Activity of Ciraparantag Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ciraparantag acetate is a novel anticoagulant reversal agent designed to bind and inactivate a broad range of anticoagulants, including direct oral anticoagulants (DOACs) and heparins.[1][2] As with any therapeutic agent that interacts with the coagulation system, a thorough assessment of its potential to induce a procoagulant or prothrombotic state is critical. This technical guide provides an in-depth overview of the non-clinical and clinical evidence regarding the procoagulant safety profile of this compound. The available data from studies in healthy volunteers indicates that Ciraparantag, at therapeutic and supratherapeutic doses, does not exhibit procoagulant activity, as measured by key biomarkers of coagulation activation.[3][4][5]

Mechanism of Action of this compound

Ciraparantag is a synthetic, small, water-soluble, cationic molecule.[4] Its primary mechanism of action involves non-covalent binding to a variety of anticoagulant drugs, including Factor Xa inhibitors (e.g., edoxaban, apixaban, rivaroxaban) and heparins, through hydrogen bonding and charge-charge interactions.[1][4] This binding sequesters the anticoagulant, preventing it from interacting with its target coagulation factors (e.g., Factor Xa, thrombin), thereby restoring the normal coagulation process.[1]

cluster_Anticoagulant_Action Anticoagulant Action cluster_Ciraparantag_Action Ciraparantag Reversal Anticoagulant Anticoagulant Coagulation_Factor Coagulation Factor (e.g., Factor Xa, Thrombin) Anticoagulant->Coagulation_Factor Inhibition Clot_Formation Clot Formation Clot_Formation_Restored Normal Clot Formation Coagulation_Factor->Clot_Formation_Restored Restored Activity Ciraparantag Ciraparantag Ciraparantag->Anticoagulant Binding cluster_protocol Experimental Workflow for Procoagulant Assessment Screening Healthy Volunteer Screening Enrollment Enrollment Screening->Enrollment Baseline Baseline Sampling (Blood Collection) Enrollment->Baseline Dosing Ciraparantag Administration (Dose Escalation) Baseline->Dosing Post_Dosing Post-Dosing Sampling (Multiple Timepoints) Dosing->Post_Dosing Analysis Biomarker Analysis (ELISA) Post_Dosing->Analysis Data_Evaluation Data Evaluation Analysis->Data_Evaluation cluster_cascade Simplified Coagulation Cascade cluster_no_effect Ciraparantag Interaction Intrinsic Intrinsic Pathway Common Common Pathway (Factor Xa) Intrinsic->Common Extrinsic Extrinsic Pathway Extrinsic->Common Prothrombin Prothrombin (Factor II) Common->Prothrombin Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Ciraparantag Ciraparantag No_Interaction No Direct Procoagulant Interaction Observed

References

Methodological & Application

Application Notes and Protocols: Whole Blood Clotting Time (WBCT) Assay for Evaluating Ciraparantag Acetate Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciraparantag acetate is an investigational synthetic, small, water-soluble molecule designed as a reversal agent for a broad range of anticoagulants, including direct oral anticoagulants (DOACs) and heparins.[1][2] Its mechanism of action involves direct, non-covalent binding to anticoagulant drugs through hydrogen bonds and charge-charge interactions, effectively removing them from their target sites and restoring normal coagulation.[1][3] A key challenge in the clinical development of Ciraparantag has been the identification of a suitable pharmacodynamic assay to measure its reversal effects. Standard plasma-based coagulation assays, such as prothrombin time (PT) and activated partial thromboplastin time (aPTT), are unsuitable because Ciraparantag, a cationic molecule, binds to the anionic reagents (e.g., citrate, EDTA, kaolin, celite) used in these tests, leading to inaccurate and unreliable results.[4][5][6]

The Whole Blood Clotting Time (WBCT) assay, a simple, reagent-free test, has emerged as the primary method for assessing the efficacy of Ciraparantag.[4] This assay measures the time it takes for a fresh whole blood sample to form a clot in a glass tube without the addition of any activators, providing a more direct assessment of in vivo coagulation status in the presence of Ciraparantag.[3] These application notes provide a detailed protocol for the manual WBCT assay as utilized in clinical trials of Ciraparantag and summarize the quantitative data demonstrating its efficacy in reversing anticoagulation.

Data Presentation

The following tables summarize the quantitative data from Phase 2 clinical trials evaluating the efficacy of Ciraparantag in reversing the anticoagulant effects of apixaban and rivaroxaban in healthy elderly subjects, as measured by the WBCT assay.[1]

Table 1: Reversal of Apixaban-Induced Anticoagulation by Ciraparantag [1][7]

Ciraparantag DosePlacebo30 mg60 mg120 mg
Subjects Achieving Complete and Sustained Reversal* (%) 17%67%100%100%

*Complete and sustained reversal was defined as a WBCT ≤115% of the baseline value at all time points between 1 and 5 hours post-dose.[8]

Table 2: Reversal of Rivaroxaban-Induced Anticoagulation by Ciraparantag [1][7]

Ciraparantag DosePlacebo30 mg60 mg120 mg180 mg
Subjects Achieving Complete and Sustained Reversal** (%) 13%58%75%67%100%

**Complete and sustained reversal was defined as a WBCT ≤115% of the baseline value at all time points between 1 and 6 hours post-dose.[9]

Experimental Protocols

Manual Whole Blood Clotting Time (WBCT) Assay

This protocol describes the manual method for determining the whole blood clotting time, adapted from procedures used in clinical trials of Ciraparantag.[1][3][10]

Materials:

  • Clean, dry, glass test tubes (e.g., 13 x 75 mm)

  • Venipuncture equipment

  • Stopwatch or timer

  • Water bath set to 37°C

  • Alcohol swabs

  • Lancets (for capillary blood, though venous is standard for trials)

  • Cotton wool or gauze

Procedure:

  • Sample Collection:

    • Label the glass test tubes.

    • Perform a clean venipuncture to collect approximately 2 mL of venous blood directly into a dry, clean glass test tube.[11][12] The timer should be started as soon as the blood enters the tube.

    • For capillary blood, clean the finger with an alcohol swab, allow it to dry, and perform a finger prick with a sterile lancet.[10] Wipe away the first drop of blood and then allow the blood to flow freely into the capillary tubes.[10]

  • Incubation:

    • Immediately place the test tube containing the blood sample into a 37°C water bath.[10][12]

  • Observation of Clotting:

    • After a designated initial period (e.g., 2 minutes), gently tilt the test tube to approximately a 45-90 degree angle to check for clot formation.[12][13]

    • Repeat the tilting process at regular intervals, typically every 30 to 60 seconds.[10]

    • The endpoint is reached when the blood is fully clotted and does not flow upon tilting the tube.[10][12]

  • Recording the Clotting Time:

    • The whole blood clotting time is the duration from the moment the blood is collected in the tube until the formation of a solid clot.[10]

    • In clinical trials, to ensure accuracy and reduce inter-observer variability, WBCT measures were performed in triplicate by three different evaluators at each time point.[1]

Important Considerations:

  • The use of clean, dry, glass tubes is crucial as plastic or coated tubes can prolong clotting times.[12]

  • The temperature should be strictly maintained at 37°C as variations can affect clotting time.[13]

  • Excessive agitation of the blood sample should be avoided as it can accelerate clotting.[13]

Visualizations

Mechanism of Action of this compound

Anticoagulant Anticoagulant (e.g., Apixaban, Rivaroxaban) Target Coagulation Factor (e.g., Factor Xa) Anticoagulant->Target Binds to & Inhibits Inhibition Inhibition of Coagulation Anticoagulant->Inhibition Binding Binding & Neutralization Anticoagulant->Binding Coagulation Normal Coagulation Target->Coagulation Leads to Target->Inhibition Ciraparantag This compound Ciraparantag->Anticoagulant Binds to Ciraparantag->Binding Binding->Coagulation Restores

Caption: Mechanism of this compound Reversal.

Experimental Workflow for WBCT Assay

start Start: Anticoagulated Subject administer Administer Ciraparantag or Placebo (IV) start->administer collect Collect Venous Blood (2 mL into glass tube) administer->collect incubate Incubate at 37°C collect->incubate observe Tilt Tube Every 30-60s Observe for Clot Formation incubate->observe record Record Time to Clot (WBCT) observe->record end End: WBCT Measurement record->end

Caption: WBCT Assay Experimental Workflow.

Logical Relationship of Ciraparantag Efficacy

Anticoagulant Anticoagulant Administration Increased_WBCT Increased WBCT (Impaired Coagulation) Anticoagulant->Increased_WBCT Leads to Ciraparantag Ciraparantag Administration Increased_WBCT->Ciraparantag Triggers Decreased_WBCT Decreased WBCT (Restored Coagulation) Ciraparantag->Decreased_WBCT Causes

Caption: Ciraparantag Efficacy on WBCT.

References

Application Note: Characterizing Ciraparantag Acetate Binding to Anticoagulants Using Dynamic Light Scattering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciraparantag acetate (PER-977) is a novel, small, water-soluble, and cationic molecule developed as a reversal agent for a broad spectrum of anticoagulants.[1][2][3] Its mechanism of action involves non-covalent binding to various anticoagulant drugs, including unfractionated heparin (UFH), low molecular weight heparin (LMWH), and direct oral anticoagulants (DOACs) such as apixaban, rivaroxaban, and edoxaban.[1][4][5] This binding neutralizes the anticoagulant's activity, thereby restoring normal hemostasis. Dynamic Light Scattering (DLS) is a powerful, non-invasive analytical technique that can be effectively employed to study these binding interactions in solution.[6][7]

This application note provides a detailed protocol for utilizing Dynamic Light Scattering to characterize the binding of this compound to anticoagulant molecules. DLS measures the hydrodynamic radius (Rh) of particles in a solution, and a change in the size of these particles can indicate a binding event.[8][9]

Principle of Dynamic Light Scattering (DLS)

Dynamic Light Scattering, also known as Photon Correlation Spectroscopy (PCS), measures the fluctuations in the intensity of scattered light from a solution containing particles. These fluctuations are caused by the Brownian motion of the particles. Smaller particles move more rapidly, causing faster fluctuations in scattered light, while larger particles move more slowly, leading to slower fluctuations.

By analyzing the time-dependent fluctuations, DLS determines the diffusion coefficient of the particles, which is then used to calculate the hydrodynamic radius (Rh) via the Stokes-Einstein equation. When this compound binds to an anticoagulant molecule, the resulting complex will be larger than the individual molecules, leading to a measurable increase in the hydrodynamic radius. This change in size provides evidence of the binding interaction.

Materials and Methods

Materials:

  • This compound

  • Anticoagulant of interest (e.g., Enoxaparin, Apixaban)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Low-binding microcentrifuge tubes

  • Sterile, filtered, and degassed buffer

  • DLS Spectrometer

  • Low-volume disposable cuvettes

Sample Preparation:

  • Stock Solutions: Prepare concentrated stock solutions of this compound and the target anticoagulant in the chosen buffer (e.g., PBS).

  • Filtration: Filter all solutions through a 0.02 µm syringe filter to remove dust and other particulates that could interfere with DLS measurements.

  • Concentration Series: Prepare a series of samples by titrating a fixed concentration of the anticoagulant with increasing concentrations of this compound. It is also recommended to prepare samples of this compound alone and the anticoagulant alone as controls.

Experimental Protocols

DLS Instrument Setup and Measurement:

  • Instrument Equilibration: Allow the DLS instrument to equilibrate at the desired temperature (e.g., 25°C).

  • Cuvette Preparation: Use a clean, low-volume disposable cuvette. Ensure there are no bubbles in the sample.

  • Measurement Parameters:

    • Temperature: 25°C

    • Equilibration Time: 120 seconds

    • Number of Measurements: 3

    • Duration of Measurement: 10-15 runs of 10 seconds each

    • Scattering Angle: 173° (for backscatter detection to reduce multiple scattering)

  • Data Acquisition:

    • Measure the buffer alone as a blank.

    • Measure the anticoagulant solution alone.

    • Measure the this compound solution alone.

    • Measure each of the mixtures containing the anticoagulant and varying concentrations of this compound.

Data Analysis and Presentation

The primary data obtained from DLS are the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in the average Rh upon the addition of this compound to the anticoagulant solution indicates a binding interaction. The PDI provides an indication of the width of the size distribution; a value below 0.3 is generally considered acceptable for monodisperse samples.

Table 1: Representative DLS Data for this compound Binding to Enoxaparin

SampleConcentration (µM)Mean Hydrodynamic Radius (Rh, nm)Polydispersity Index (PDI)
Buffer (PBS)-Not applicableNot applicable
Enoxaparin105.20.21
Ciraparantag101.50.15
Enoxaparin + Ciraparantag10 + 2.58.90.28
Enoxaparin + Ciraparantag10 + 512.40.32
Enoxaparin + Ciraparantag10 + 1015.10.35

Table 2: Representative DLS Data for this compound Binding to Apixaban

SampleConcentration (µM)Mean Hydrodynamic Radius (Rh, nm)Polydispersity Index (PDI)
Buffer (PBS)-Not applicableNot applicable
Apixaban201.20.18
Ciraparantag101.50.15
Apixaban + Ciraparantag20 + 53.80.25
Apixaban + Ciraparantag20 + 105.90.29
Apixaban + Ciraparantag20 + 208.20.31

Visualizations

cluster_workflow Experimental Workflow prep Sample Preparation (Stock solutions, Filtration) titration Titration Series (Anticoagulant + Ciraparantag) prep->titration dls DLS Measurement (Instrument Setup, Data Acquisition) titration->dls analysis Data Analysis (Rh, PDI) dls->analysis binding Binding Confirmation analysis->binding

Caption: Experimental workflow for studying this compound binding using DLS.

cluster_binding Ciraparantag Binding Mechanism ciraparantag Ciraparantag (Cationic) complex Inactive Complex ciraparantag->complex Non-covalent binding (Charge-charge, H-bonds) anticoagulant Anticoagulant (Anionic/Polar) anticoagulant->complex

Caption: Simplified schematic of this compound's binding mechanism.

Summary

Dynamic Light Scattering is a valuable tool for the characterization of the binding between this compound and its target anticoagulants.[6][7] The technique provides a rapid and non-invasive method to confirm the formation of a complex and to understand the effect of concentration on the binding equilibrium. The protocols and data presented in this application note serve as a guide for researchers and scientists in the development and characterization of novel drug-binding agents. It has been demonstrated through DLS that Ciraparantag does not bind to other blood proteins, highlighting its specificity.[1] This methodology can be adapted to study other small molecule-drug interactions in the field of drug development.

References

Application Notes and Protocols for Ciraparantag Acetate Dose-Response Studies in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of ciraparantag acetate (also known as PER977), a novel anticoagulant reversal agent. The following sections detail the dose-response relationships observed in key animal models, step-by-step experimental protocols for replicating these studies, and visualizations of the underlying mechanism and experimental workflows.

Data Presentation: this compound Dose-Response in Rat Models

The efficacy of this compound in reversing anticoagulant-induced bleeding has been predominantly studied in rat models, primarily the tail transection and liver laceration models. The following tables summarize the quantitative dose-response data from these studies.

Table 1: Reversal of Direct Oral Anticoagulants (DOACs) in the Rat Tail Transection Model

AnticoagulantAnticoagulant Dose (Oral)Ciraparantag Dose (IV)Outcome
Edoxaban10 mg/kg5 mg/kgReduced blood loss to levels similar to control animals not receiving edoxaban.[1]
Edoxaban10 mg/kg10 mg/kgReduced blood loss to levels similar to control animals not receiving edoxaban.[1]
Apixaban3.125 mg/kg12.5 mg/kgSignificantly reduced blood loss to baseline equivalent, indicating full reversal.[1]
Rivaroxaban5 mg/kg6.25 mg/kgSignificantly reduced blood loss compared to saline control.
Rivaroxaban5 mg/kg31.25 mg/kgReduced blood loss to baseline levels, indicating full reversal.
Dabigatran37.5 mg/kg31.25 mg/kgReversed anticoagulant effects, with blood loss similar to control animals.[1]

Table 2: Reversal of Heparins in the Rat Tail Transection Model

AnticoagulantAnticoagulant Dose (IV)Ciraparantag Dose (IV)Outcome
Unfractionated Heparin (UFH)1 mg/kg20 mg/kgSignificantly reduced blood loss.
Enoxaparin (LMWH)10 mg/kg30 mg/kgFully reversed anticoagulant activity, with blood loss restored to that of untreated animals.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the dose-response studies of this compound.

Rat Tail Transection Bleeding Model

This model is a widely used primary assay to assess in vivo hemostasis and the efficacy of pro-hemostatic or anticoagulant reversal agents.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anticoagulant of interest (e.g., edoxaban, rivaroxaban, apixaban, dabigatran, heparin)

  • This compound solution for intravenous (IV) administration

  • Saline solution (0.9% NaCl)

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

  • Surgical board

  • Heat lamp

  • Scalpel or sharp surgical blade

  • 50 mL conical tube

  • Pre-weighed filter paper or absorbent pads

  • Timer

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Place the rat in a prone position on a surgical board to maintain body temperature, a heat lamp can be utilized.

    • If required for IV administration, cannulate the jugular vein or lateral tail vein.

  • Anticoagulant and Ciraparantag Administration:

    • Administer the anticoagulant at the desired dose and route (oral gavage or IV injection).

    • Allow for a sufficient time for the anticoagulant to reach peak effect (e.g., 60-90 minutes for oral DOACs).

    • Administer this compound or vehicle (saline) intravenously at the specified dose.

  • Tail Transection and Blood Collection:

    • After the designated time following ciraparantag administration, transect the distal 2-3 mm of the tail using a sharp scalpel.

    • Immediately immerse the transected tail into a 50 mL conical tube containing a known volume of pre-warmed saline (37°C).

    • Collect blood for a defined period (e.g., 15-30 minutes).

  • Measurement of Blood Loss:

    • Blood loss can be quantified by two primary methods:

      • Gravimetric Method: Pre-weigh absorbent pads. After the collection period, use the pads to absorb all the blood and saline from the tube and any drips from the tail. Weigh the pads again. The difference in weight, after subtracting the weight of the saline, corresponds to the blood loss.

      • Hemoglobin Assay: Collect the blood-saline mixture. Lyse the red blood cells and measure the hemoglobin concentration using a spectrophotometer. Compare this to a standard curve of known blood volumes to calculate the total blood loss.

Rat Liver Laceration Model

This model simulates internal organ bleeding and is used to evaluate the efficacy of hemostatic agents in a more challenging bleeding scenario.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Anticoagulant of interest

  • This compound solution for IV administration

  • Saline solution (0.9% NaCl)

  • Anesthetic agent

  • Surgical board and instruments (scalpel, forceps, retractors)

  • Gauze sponges

  • Timer

Procedure:

  • Animal Preparation:

    • Anesthetize the rat and place it in a supine position on a surgical board.

    • Perform a midline laparotomy to expose the liver.

    • Carefully retract the surrounding tissues to get a clear view of the liver lobes.

  • Anticoagulant and Ciraparantag Administration:

    • Administer the anticoagulant as previously described.

    • Administer this compound or vehicle intravenously.

  • Liver Laceration and Bleeding Assessment:

    • Create a standardized laceration on one of the liver lobes (e.g., a 1 cm long and 0.3 cm deep incision) with a scalpel.

    • Immediately start a timer and begin to gently blot the bleeding site with pre-weighed gauze sponges at regular intervals (e.g., every 30 seconds).

    • Continue until hemostasis is achieved (no re-bleeding for at least 2 minutes).

  • Measurement of Blood Loss and Bleeding Time:

    • Bleeding Time: Record the time from the initial laceration to the cessation of bleeding.

    • Blood Loss: Weigh the blood-soaked gauze sponges. The difference between the post- and pre-bleeding weights of the sponges represents the total blood loss.

Whole Blood Clotting Time (WBCT) Assay

This is a simple and rapid global assay to assess the whole blood coagulation status.

Materials:

  • Fresh whole blood collected from rats

  • Glass test tubes

  • Water bath at 37°C

  • Timer

Procedure:

  • Blood Collection:

    • Collect 1-2 mL of whole blood via cardiac puncture or from a cannulated vessel into a plain glass tube (without anticoagulant).

  • Clotting Time Measurement:

    • Immediately after collection, place the tube in a 37°C water bath and start the timer.

    • Gently tilt the tube every 30 seconds to observe for clot formation.

    • The whole blood clotting time is the time taken from the start of the incubation until the blood clots and no longer flows when the tube is tilted.

Visualizations

Mechanism of Action: this compound

This compound is a small, synthetic, water-soluble molecule that acts as a direct binding agent to reverse the effects of various anticoagulants. It does not interact with the coagulation cascade directly but rather sequesters the anticoagulant molecules, rendering them inactive.

G cluster_0 Normal Coagulation Cascade cluster_1 Anticoagulant Action cluster_2 Ciraparantag Reversal Inactive Clotting Factors Inactive Clotting Factors Active Clotting Factors Active Clotting Factors Inactive Clotting Factors->Active Clotting Factors Activation Fibrin Clot Fibrin Clot Active Clotting Factors->Fibrin Clot Anticoagulant Anticoagulant Anticoagulant->Active Clotting Factors Inhibition Ciraparantag Ciraparantag Ciraparantag->Anticoagulant Binding & Inactivation G Animal\nAcclimatization Animal Acclimatization Anesthesia Anesthesia Animal\nAcclimatization->Anesthesia Anticoagulant\nAdministration Anticoagulant Administration Anesthesia->Anticoagulant\nAdministration Peak Anticoagulant\nEffect Peak Anticoagulant Effect Anticoagulant\nAdministration->Peak Anticoagulant\nEffect Ciraparantag/Vehicle\nAdministration (IV) Ciraparantag/Vehicle Administration (IV) Peak Anticoagulant\nEffect->Ciraparantag/Vehicle\nAdministration (IV) Tail\nTransection Tail Transection Ciraparantag/Vehicle\nAdministration (IV)->Tail\nTransection Blood\nCollection Blood Collection Tail\nTransection->Blood\nCollection Measurement of\nBlood Loss Measurement of Blood Loss Blood\nCollection->Measurement of\nBlood Loss Data\nAnalysis Data Analysis Measurement of\nBlood Loss->Data\nAnalysis

References

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling of Ciraparantag Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciraparantag acetate is a novel, synthetic, small molecule designed as a reversal agent for a broad range of anticoagulants.[1][2] It binds directly to both oral and parenteral Factor Xa (FXa) and Factor IIa (FIIa) inhibitors, as well as to unfractionated heparin (UFH) and low-molecular-weight heparin (LMWH), through non-covalent hydrogen bonds and charge-charge interactions.[1][2][3][4] This binding action neutralizes the anticoagulant effect, restoring normal coagulation.[1] These application notes provide a summary of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of ciraparantag and detailed protocols for its assessment.

Pharmacokinetic Properties

Ciraparantag exhibits a rapid onset of action and a short half-life, with a predictable pharmacokinetic profile.[4][5] Following intravenous administration, it reaches maximum concentration within minutes.[4][5] Its elimination is primarily through urinary excretion, with over 90% of the dose recovered within 24 hours.[1][6]

Table 1: Pharmacokinetic Parameters of Ciraparantag in Humans
DoseCmax (ng/mL)Tmax (minutes)t1/2 (minutes)AUC0-24 (ng/mL*hr)
5 mg173[7]5 - 9~12[7]Insufficient Data
15 mg-5 - 912 - 19151
100 mg-5 - 912 - 19-
300 mg10,570[6]5 - 9[6]~19[7]~3800

Data compiled from studies in healthy adult volunteers.

Pharmacodynamic Properties

The primary pharmacodynamic effect of ciraparantag is the reversal of anticoagulant-induced prolongation of clotting time. This is most effectively measured using a manual whole blood clotting time (WBCT) assay, as standard plasma-based coagulation assays can be unreliable due to ciraparantag's interaction with assay reagents.[2][5]

Table 2: Pharmacodynamic Effect of Ciraparantag on Anticoagulation Reversal
AnticoagulantCiraparantag DoseTime to ReversalSustained Reversal
Edoxaban (60 mg)100 - 300 mgWithin 10 minutes[7][8]24 hours[7][8]
Apixaban60 mg-Sustained[2]
Rivaroxaban180 mg-Sustained[2]
Enoxaparin (1.5 mg/kg)100 - 200 mgWithin 5-20 minutes[8]24 hours[8]

Signaling Pathways and Mechanism of Action

cluster_Anticoagulation Anticoagulation cluster_Reversal Reversal by Ciraparantag Anticoagulant Direct Oral Anticoagulants (DOACs) (e.g., Apixaban, Rivaroxaban, Edoxaban) or Heparins CoagulationFactor Coagulation Factors (e.g., Factor Xa, Factor IIa) Anticoagulant->CoagulationFactor Inhibition ClotFormation Clot Formation CoagulationFactor->ClotFormation ClotFormation_Restored Normal Clot Formation CoagulationFactor->ClotFormation_Restored Restored Activity Ciraparantag This compound Ciraparantag->Anticoagulant Binding and Neutralization (Non-covalent)

Caption: Mechanism of action of this compound.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Assessment in Rats using Quantitative Whole-Body Autoradiography (QWBA)

Objective: To determine the pharmacokinetic profile, tissue distribution, and routes of excretion of ciraparantag.

Materials:

  • Male Sprague-Dawley rats

  • [14C]-labeled this compound

  • Metabolism cages

  • Scintillation counter

  • Whole-body cryo-slicer and imaging system

Procedure:

  • Administer a single intravenous dose of 10 mg/kg [14C]-ciraparantag to male Sprague-Dawley rats.

  • Collect blood, urine, and feces at designated time points up to 96 hours post-administration.

  • House a subset of animals in metabolism cages to collect expired air for radiolabeled carbon dioxide analysis.

  • At specified time points (e.g., 1, 8, 12, 24, and 72 hours), euthanize animals and freeze the carcasses.

  • Perform quantitative whole-body autoradiography (QWBA) on the frozen carcasses to visualize and quantify the distribution of radioactivity in various tissues.

  • Analyze collected samples (blood, excreta) for radioactivity using a scintillation counter to determine the rate and routes of excretion.

start Start dose Administer [14C]-Ciraparantag to Sprague-Dawley Rats start->dose collect_samples Collect Blood, Urine, Feces (up to 96h) dose->collect_samples collect_air Collect Expired Air (Metabolism Cage) dose->collect_air euthanize Euthanize at Time Points (1, 8, 12, 24, 72h) dose->euthanize analyze_samples Analyze Radioactivity (Scintillation Counter) collect_samples->analyze_samples collect_air->analyze_samples qwba Perform QWBA on Frozen Carcasses euthanize->qwba end End qwba->end analyze_samples->end

Caption: Experimental workflow for QWBA in rats.

Protocol 2: Human Pharmacokinetic and Pharmacodynamic Assessment in a Phase 1 Clinical Trial

Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of ciraparantag in healthy human volunteers.

Materials:

  • Healthy adult volunteers (e.g., aged 18-45 years)

  • Ciraparantag for intravenous infusion

  • Placebo (saline)

  • An oral anticoagulant (e.g., 60 mg edoxaban)

  • Blood collection supplies

  • Validated assay for ciraparantag plasma concentration

  • Manual whole blood clotting time (WBCT) measurement equipment

Procedure:

  • Enroll healthy volunteers into dose cohorts (e.g., 5, 15, 25, 50, 100, 200, and 300 mg ciraparantag).

  • Randomize subjects to receive either ciraparantag or placebo in a blinded fashion.

  • Period 1: Administer a single IV dose of ciraparantag or placebo.

  • Collect serial plasma samples for pharmacokinetic assessment of ciraparantag.

  • Period 2: Administer a single oral dose of an anticoagulant (e.g., 60 mg edoxaban).

  • After a specified time (e.g., 3 hours), administer the assigned IV dose of ciraparantag or placebo.[8]

  • Perform serial manual WBCT measurements to assess the pharmacodynamic effect of ciraparantag on anticoagulant reversal.[5]

  • Collect serial plasma samples for pharmacokinetic assessment of both ciraparantag and the anticoagulant.[2]

  • Monitor subjects for any adverse events throughout the study.

start Enroll Healthy Volunteers randomize Randomize to Ciraparantag or Placebo start->randomize period1 Period 1: Administer IV Dose randomize->period1 pk1 Collect Plasma for PK period1->pk1 period2_anticoag Period 2: Administer Oral Anticoagulant pk1->period2_anticoag period2_dose Administer IV Dose (3h post-anticoagulant) period2_anticoag->period2_dose pd_wbct Serial WBCT Measurements period2_dose->pd_wbct pk2 Collect Plasma for PK period2_dose->pk2 monitor Monitor for Adverse Events pd_wbct->monitor pk2->monitor end End of Study monitor->end

Caption: Logical workflow of a Phase 1 clinical trial.

Conclusion

The pharmacokinetic and pharmacodynamic profile of this compound demonstrates its potential as a broad-spectrum anticoagulant reversal agent. Its rapid onset of action, predictable dose-response, and sustained effect are key attributes for its clinical utility. The provided protocols offer a framework for the preclinical and clinical evaluation of ciraparantag, emphasizing the importance of appropriate bioanalytical methods and pharmacodynamic endpoints. Further research and clinical trials are ongoing to fully establish its role in managing anticoagulant-related bleeding.[1][5]

References

Application Notes and Protocols: Ciraparantag Acetate Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciraparantag acetate is a novel, synthetic, small-molecule anticoagulant reversal agent. Its mechanism of action involves binding to direct oral anticoagulants (DOACs) and heparins through non-covalent interactions, thereby neutralizing their anticoagulant effect. As with any pharmaceutical compound, understanding the stability profile of this compound is critical for ensuring its quality, safety, and efficacy throughout its shelf life.

These application notes provide a summary of the currently available information on the stability and proper storage conditions for this compound. Furthermore, detailed protocols for conducting comprehensive stability studies are outlined, based on the International Council for Harmonisation (ICH) guidelines, to enable researchers to generate robust stability data for this compound.

Summary of Known Stability and Storage Data

Publicly available quantitative stability data for this compound is limited. The following table summarizes the key storage recommendations that have been reported.

PreparationStorage TemperatureDurationAdditional Notes
Stock Solution -80°C6 monthsStored under nitrogen.[1]
-20°C1 monthStored under nitrogen.[1]
Solid Drug Substance Cool, dry, and well-ventilated placeNot specifiedStore in a tightly closed container, away from incompatible materials.

Recommended Protocols for Comprehensive Stability Testing

In the absence of extensive published stability data for this compound, the following protocols, based on ICH guidelines, are recommended for a thorough evaluation of its stability.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Methodology:

  • Preparation of Samples: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents (e.g., water, given its solubility). Also, use the solid drug substance for solid-state stress testing.

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the solution with 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: Treat the solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation (Solution): Heat the solution at 60°C for 24 hours.

    • Thermal Degradation (Solid): Expose the solid drug substance to 60°C for 24 hours.

    • Photostability: Expose the solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a suitable stability-indicating method (e.g., HPLC-UV/MS) to quantify the remaining this compound and detect any degradation products.

Stability-Indicating Method Development and Validation

A validated stability-indicating analytical method is crucial for accurately measuring the concentration of the active pharmaceutical ingredient (API) without interference from degradation products.

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and its degradation products.

Methodology:

  • Method Development:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (to be determined by UV scan) and/or Mass Spectrometry (MS) for identification of degradation products.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products, process impurities, and excipients. Use samples from forced degradation studies.

    • Linearity: Analyze a series of solutions with known concentrations of this compound to demonstrate a linear relationship between concentration and detector response.

    • Accuracy: Determine the closeness of agreement between the true value and the value found by the method (recovery studies).

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

    • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

    • Robustness: Measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Long-Term and Accelerated Stability Studies

These studies are designed to establish the re-test period for the drug substance and the shelf-life for the drug product.

Objective: To evaluate the stability of this compound under recommended storage conditions and under accelerated conditions to predict its long-term stability.

Methodology:

  • Sample Preparation: Package the this compound drug substance and/or drug product in the proposed container closure system.

  • Storage Conditions (as per ICH Q1A(R2) guidelines):

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6 months (if significant change is observed in accelerated studies).

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

  • Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated) and analyze for appearance, assay, degradation products, and other relevant quality attributes using the validated stability-indicating method.

Visualizations

Experimental Workflow for Stability Testing

Stability_Testing_Workflow cluster_0 Phase 1: Method Development & Forced Degradation cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Formal Stability Studies Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) SIM_Development Stability-Indicating Method (SIM) Development (e.g., HPLC-UV/MS) Forced_Degradation->SIM_Development Generates stressed samples Degradation_Profile Characterize Degradation Profile SIM_Development->Degradation_Profile Analyzes samples Validation Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision) Degradation_Profile->Validation Degradation_Profile->Validation Validated_Method Validated Stability-Indicating Method Validation->Validated_Method Formal_Studies Long-Term & Accelerated Stability Studies (ICH Q1A(R2)) Validated_Method->Formal_Studies Used for analysis Validated_Method->Formal_Studies Data_Analysis Data Analysis & Shelf-Life Determination Formal_Studies->Data_Analysis End End: Establish Storage Conditions & Shelf-Life Data_Analysis->End Start Start: this compound Drug Substance/Product Start->Forced_Degradation

Caption: Workflow for comprehensive stability testing of this compound.

Hypothetical Degradation Pathway

As no specific degradation pathways for this compound have been published, the following diagram illustrates a hypothetical pathway based on its chemical structure, which contains amide-like linkages that could be susceptible to hydrolysis. This is an illustrative example and requires experimental confirmation.

Degradation_Pathway Ciraparantag This compound Hydrolysis_Product_1 Hydrolysis Product 1 (e.g., Cleavage of piperazine ring) Ciraparantag->Hydrolysis_Product_1 Acid/Base Hydrolysis Hydrolysis_Product_2 Hydrolysis Product 2 (e.g., De-acetylation) Ciraparantag->Hydrolysis_Product_2 Hydrolysis Oxidation_Product Oxidation Product (e.g., N-oxide formation) Ciraparantag->Oxidation_Product Oxidation

Caption: Hypothetical degradation pathway for this compound.

Conclusion

The stability of this compound is a critical attribute that must be thoroughly evaluated to ensure its quality and efficacy. While specific public data is scarce, the protocols outlined in these application notes provide a robust framework for researchers and drug development professionals to conduct comprehensive stability studies in line with global regulatory expectations. The generation of such data will be instrumental in defining appropriate storage conditions, shelf-life, and ensuring the safe and effective use of this promising anticoagulant reversal agent.

References

Reconstitution Protocol for Lyophilized Ciraparantag Acetate: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciraparantag acetate, also known as PER977, is a synthetic, water-soluble, cationic small molecule under investigation as a broad-spectrum reversal agent for various anticoagulants.[1] It is designed to bind directly to Factor Xa and Factor IIa inhibitors, as well as unfractionated and low-molecular-weight heparins, through non-covalent hydrogen bonds and charge-charge interactions.[2] This document provides a detailed protocol for the reconstitution of lyophilized this compound for research and preclinical use, along with relevant technical data and diagrams to ensure proper handling and application.

Quantitative Data Summary

The following table summarizes key quantitative data for the handling and preparation of this compound.

ParameterValueSource
Molecular Formula C22H48N12O2 . (C2H4O2)x[3]
Appearance Solid PowderBOC Sciences
Solubility in Water Approximately 10 mg/mL[4]
Solubility in Water (with sonication) 31 mg/mL (60.46 mM)TargetMol
Storage of Lyophilized Powder -20°C for ≥ 4 years[4]
Storage of Reconstituted Aqueous Solution Not recommended for more than one day[4]

Experimental Protocols

Reconstitution of Lyophilized this compound

This protocol outlines the steps for reconstituting lyophilized this compound to prepare a stock solution.

Materials:

  • Vial of lyophilized this compound

  • Sterile, high-purity water (e.g., Sterile Water for Injection, USP) or a suitable buffer

  • Sterile syringes and needles

  • Vortex mixer

  • Centrifuge

Procedure:

  • Equilibration: Allow the vial of lyophilized this compound and the sterile diluent to reach room temperature before reconstitution. This helps to avoid condensation and ensures accurate volume measurement.

  • Pre-Reconstitution Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom. This prevents loss of material that may have adhered to the cap or sides of the vial during shipping.

  • Diluent Addition: Using a sterile syringe, slowly add the required volume of sterile water or buffer to the vial to achieve the desired concentration. For example, to prepare a 10 mg/mL solution, add 1 mL of diluent for every 10 mg of lyophilized powder.

  • Dissolution: Gently swirl or vortex the vial to dissolve the powder.[5] Avoid vigorous shaking, which can cause foaming and potential degradation of the molecule.

  • Sonication (Optional): If the compound does not readily dissolve, sonication can be used to facilitate dissolution.[6]

  • Visual Inspection: After mixing, visually inspect the solution to ensure it is clear and free of any particulate matter. If particulates are present, the solution may require further gentle mixing or filtration.

  • Final Centrifugation: Briefly centrifuge the vial again to bring down any solution from the sides or cap.

  • Use and Storage: The reconstituted solution should be used immediately. It is not recommended to store aqueous solutions of Ciraparantag for more than one day.[4] If short-term storage is necessary, it should be done at 2-8°C.

Visualizations

Signaling Pathway: Mechanism of Action

Mechanism of Action of Ciraparantag cluster_anticoagulants Anticoagulants FXa Factor Xa Inhibitors Binding Non-covalent Binding (Hydrogen Bonds, Charge Interactions) FXa->Binding Thrombin Direct Thrombin Inhibitors Thrombin->Binding Heparin Heparins Heparin->Binding Ciraparantag This compound Ciraparantag->Binding Reversal Neutralization of Anticoagulant Effect Binding->Reversal

Caption: Mechanism of Ciraparantag Action.

Experimental Workflow: Reconstitution and Administration

Experimental Workflow for this compound start Start: Lyophilized This compound Vial reconstitute Reconstitute with Sterile Diluent start->reconstitute mix Gentle Mixing/ Vortexing reconstitute->mix inspect Visual Inspection (Clear Solution) mix->inspect administer Administer via Slow Intravenous Injection (e.g., over 10 minutes) inspect->administer end End of Procedure administer->end

Caption: Reconstitution and Administration Workflow.

References

Application Notes and Protocols: In Vitro Cell-Based Assays for Evaluating the Toxicity of Ciraparantag Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciraparantag acetate is a novel, synthetic, small-molecule anticoagulant reversal agent.[1][2] It is designed to bind and reverse the effects of various anticoagulants, including direct oral anticoagulants (DOACs) and heparins. As with any new therapeutic agent, a thorough evaluation of its potential toxicity is crucial during preclinical development. In vitro cell-based assays are fundamental tools for initial toxicity screening, providing valuable insights into a compound's effects on cellular health and function.[3][4] These assays are essential for identifying potential safety concerns early in the drug development process, guiding further in vivo studies.

This document provides detailed application notes and protocols for a panel of in vitro cell-based assays to assess the potential toxicity of this compound. The described assays will evaluate key indicators of cellular health, including cell viability, necrosis, and apoptosis.

Data Presentation

The following tables are templates for presenting quantitative data obtained from the described assays. They are designed for clear and easy comparison of results across different concentrations of this compound.

Table 1: Cell Viability Assessment by MTT Assay

This compound Concentration (µM)Absorbance (570 nm) Mean ± SD% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100
11.22 ± 0.0797.6
101.18 ± 0.0994.4
501.15 ± 0.0692.0
1001.10 ± 0.0888.0
5000.85 ± 0.0568.0
10000.62 ± 0.0449.6

Table 2: Cytotoxicity Assessment by LDH Release Assay

This compound Concentration (µM)LDH Activity (OD 490 nm) Mean ± SD% Cytotoxicity
0 (Vehicle Control)0.15 ± 0.020
10.16 ± 0.032.5
100.18 ± 0.027.5
500.22 ± 0.0317.5
1000.28 ± 0.0432.5
5000.45 ± 0.0575.0
10000.60 ± 0.06112.5
Positive Control (Lysis Buffer)0.80 ± 0.07162.5

Table 3: Apoptosis Assessment by Caspase-3/7 Activity Assay

This compound Concentration (µM)Luminescence (RLU) Mean ± SDFold Change in Caspase-3/7 Activity
0 (Vehicle Control)15,000 ± 1,2001.0
115,500 ± 1,3001.03
1016,200 ± 1,1001.08
5025,000 ± 2,1001.67
10045,000 ± 3,5003.0
50080,000 ± 6,2005.33
1000120,000 ± 9,8008.0
Positive Control (Staurosporine)150,000 ± 12,50010.0

Experimental Protocols

Cell Viability Assessment using MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.

Materials:

  • Human cell line (e.g., HepG2, HEK293)

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the existing medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Cytotoxicity Assessment using LDH Release Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, which is an indicator of necrosis.

Materials:

  • Human cell line (e.g., HepG2, HEK293)

  • Complete cell culture medium

  • This compound stock solution

  • LDH cytotoxicity assay kit

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat cells with serial dilutions of this compound as described in the MTT assay protocol. Include a vehicle control, a positive control (lysis buffer provided in the kit), and a blank.

  • Incubate the plate for the desired exposure time.

  • After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution (as per the kit instructions).

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of control) / (Absorbance of positive control - Absorbance of control)] x 100

Apoptosis Assessment using Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[7][8]

Materials:

  • Human cell line (e.g., Jurkat, HeLa)

  • Complete cell culture medium

  • This compound stock solution

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • 96-well white-walled microplates

  • Luminometer

Protocol:

  • Seed cells in a 96-well white-walled plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat cells with serial dilutions of this compound. Include a vehicle control and a positive control for apoptosis induction (e.g., staurosporine).

  • Incubate the plate for the desired exposure time (e.g., 6, 12, or 24 hours).

  • Allow the plate to equilibrate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently by orbital shaking for 30 seconds.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer.

  • Calculate the fold change in caspase-3/7 activity relative to the vehicle control.

Visualizations

experimental_workflow cluster_prep Plate Preparation cluster_treatment Treatment cluster_assays Toxicity Assays cluster_viability Cell Viability cluster_necrosis Necrosis cluster_apoptosis Apoptosis cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h treatment Treat with this compound (serial dilutions) incubation_24h->treatment incubation_exp Incubate for experimental duration (e.g., 24h, 48h, 72h) treatment->incubation_exp mtt_assay MTT Assay incubation_exp->mtt_assay ldh_assay LDH Release Assay incubation_exp->ldh_assay caspase_assay Caspase-3/7 Assay incubation_exp->caspase_assay mtt_readout Measure Absorbance (570nm) mtt_assay->mtt_readout data_analysis Calculate % Viability, % Cytotoxicity, Fold Change mtt_readout->data_analysis ldh_readout Measure Absorbance (490nm) ldh_assay->ldh_readout ldh_readout->data_analysis caspase_readout Measure Luminescence caspase_assay->caspase_readout caspase_readout->data_analysis

Caption: Experimental workflow for in vitro toxicity testing of this compound.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_caspase_cascade Caspase Cascade cluster_cellular_events Cellular Events cluster_assay Assay Detection stimulus This compound (Potential Inducer) initiator_caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) stimulus->initiator_caspases executioner_caspases Executioner Caspases (Caspase-3, Caspase-7) initiator_caspases->executioner_caspases Activation parp_cleavage PARP Cleavage executioner_caspases->parp_cleavage dna_fragmentation DNA Fragmentation executioner_caspases->dna_fragmentation caspase_3_7_assay Caspase-3/7 Assay (Measures Activity) executioner_caspases->caspase_3_7_assay Detection Point apoptotic_bodies Formation of Apoptotic Bodies dna_fragmentation->apoptotic_bodies

Caption: Simplified signaling pathway of apoptosis and the detection point of the Caspase-3/7 assay.

References

Application Note: Quantification of Ciraparantag Acetate in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Ciraparantag acetate in human plasma. Ciraparantag is a novel anticoagulant reversal agent.[1][2] This method utilizes a simple protein precipitation for sample preparation and offers high sensitivity and selectivity, making it suitable for pharmacokinetic studies and clinical research. The method is based on established bioanalytical principles for small polar molecules and serves as a template that can be further optimized and validated in a research laboratory setting.

Introduction

Ciraparantag (aripazine) is a synthetic small molecule designed to reverse the effects of various anticoagulants, including direct oral anticoagulants (DOACs) and heparins.[1] It functions by binding directly to these anticoagulant drugs through non-covalent interactions, thereby neutralizing their activity.[2][3] The chemical structure of Ciraparantag consists of two L-arginine units linked by a piperazine-containing chain.[2] Given its therapeutic potential, a robust and reliable analytical method for the quantification of Ciraparantag in biological matrices is essential for drug development and clinical studies. LC-MS/MS offers the necessary sensitivity and specificity for this purpose.[4]

Experimental

Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled Ciraparantag (e.g., Ciraparantag-d8) as an internal standard (IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (K2EDTA)

Sample Preparation

A protein precipitation method is employed for the extraction of Ciraparantag from human plasma.

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma, add 25 µL of internal standard working solution (e.g., 100 ng/mL of Ciraparantag-d8 in 50:50 methanol:water).

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

  • Instrument: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Gradient: A linear gradient can be optimized, for example, starting at 5% B, increasing to 95% B over 3 minutes, holding for 1 minute, and re-equilibrating for 1 minute.

Mass Spectrometry

  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

Note: The following MRM transitions are illustrative and would need to be determined by infusing a standard solution of Ciraparantag and its internal standard into the mass spectrometer.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Ciraparantag[To be determined][To be determined]100[To be determined]
Ciraparantag-d8 (IS)[To be determined][To be determined]100[To be determined]

Method Validation (Illustrative Data)

The following tables represent typical performance characteristics for a validated bioanalytical LC-MS/MS method.

Table 1: Calibration Curve Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Ciraparantag1 - 1000> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1< 15± 15< 15± 15
Low3< 15± 15< 15± 15
Medium100< 15± 15< 15± 15
High800< 15± 15< 15± 15

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Recovery (%)Matrix Effect (%)
Low385 - 11585 - 115
High80085 - 11585 - 115

Diagrams

experimental_workflow sample Plasma Sample (100 µL) add_is Add Internal Standard (25 µL) sample->add_is protein_precip Protein Precipitation (400 µL Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: LC-MS/MS Sample Preparation Workflow.

signaling_pathway cluster_anticoagulation Anticoagulation cluster_reversal Reversal Mechanism Anticoagulant Anticoagulant (e.g., Factor Xa Inhibitor) FactorXa Factor Xa Anticoagulant->FactorXa Inhibits InactiveComplex Inactive Complex Anticoagulant->InactiveComplex Prothrombin Prothrombin FactorXa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin (Clot) Fibrinogen->Fibrin Ciraparantag Ciraparantag Ciraparantag->Anticoagulant Binds to Ciraparantag->InactiveComplex

Caption: Mechanism of Action of Ciraparantag.

Conclusion

The representative LC-MS/MS method described here provides a framework for the sensitive and selective quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications. This method protocol, once optimized and validated, can be a valuable tool for pharmacokinetic and clinical studies of this novel anticoagulant reversal agent.

References

Application Notes and Protocols for Preclinical Safety Studies of Ciraparantag Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciraparantag acetate (aripazine, PER977) is a novel, synthetic, small molecule designed as a universal reversal agent for a broad spectrum of anticoagulants.[1][2] Its mechanism of action involves direct, non-covalent binding to both direct oral anticoagulants (DOACs) and heparins through charge-charge interactions and hydrogen bonding, effectively neutralizing their anticoagulant effect.[1][3] Preclinical and early-phase clinical studies have demonstrated its potential for rapid and sustained reversal of anticoagulation without evidence of procoagulant activity.[4][5] These application notes provide a comprehensive overview and detailed protocols for the preclinical safety evaluation of this compound, aligning with international regulatory guidelines such as those from the International Council for Harmonisation (ICH).

Mechanism of Action

Ciraparantag is a cationic molecule that directly binds to a variety of anticoagulant drugs, including Factor Xa inhibitors (e.g., rivaroxaban, apixaban, edoxaban), direct thrombin inhibitors (e.g., dabigatran), and both unfractionated and low-molecular-weight heparins.[1][2] This binding is not mediated by interactions with coagulation factors or other plasma proteins.[4] By sequestering the anticoagulant, Ciraparantag restores the activity of endogenous coagulation factors, thereby normalizing hemostasis.

cluster_0 Normal Coagulation Cascade cluster_1 Anticoagulation cluster_2 Reversal with Ciraparantag Factor X Factor X Factor Xa Factor Xa Factor X->Factor Xa Thrombin Thrombin Factor Xa->Thrombin Prothrombinase Complex Prothrombin Prothrombin Fibrin Clot Fibrin Clot Thrombin->Fibrin Clot Fibrinogen Fibrinogen Fibrinogen Anticoagulant (e.g., FXa Inhibitor) Anticoagulant (e.g., FXa Inhibitor) Inactive Factor Xa Inactive Factor Xa Anticoagulant (e.g., FXa Inhibitor)->Inactive Factor Xa Inhibition Ciraparantag Ciraparantag Inactive Complex Inactive Complex Ciraparantag->Inactive Complex Binding Anticoagulant Anticoagulant Anticoagulant->Inactive Complex Restored Factor Xa Activity Restored Factor Xa Activity Inactive Complex->Restored Factor Xa Activity Restoration of Coagulation

Figure 1: Mechanism of Action of this compound.

Preclinical Efficacy Data

Preclinical studies in rodent models have demonstrated the efficacy of Ciraparantag in reversing anticoagulant-induced bleeding.

Animal ModelAnticoagulantCiraparantag DoseEfficacy EndpointOutcome
Rat Tail TransectionEdoxaban5 and 10 mg/kgBlood LossReduction in blood loss to levels similar to control animals.[6]
Rat Tail TransectionDabigatran, Rivaroxaban, ApixabanNot specifiedBleeding>90% reduction in bleeding.[4]
Rat Liver LacerationEdoxabanNot specifiedBleeding TimeDecreased bleeding within 10 minutes.[4]
in vitro (human plasma)Rivaroxaban, ApixabanDose-dependentAnti-FXa ActivityComplete reversal in a dose-dependent manner.

Experimental Protocols

General Toxicology Studies (Rodent and Non-Rodent)

Objective: To assess the systemic toxicity of this compound following single and repeated intravenous administration in a rodent (Sprague-Dawley rat) and a non-rodent (Beagle dog) species. Studies should be conducted in compliance with Good Laboratory Practice (GLP) regulations.

Experimental Workflow:

cluster_glp GLP Toxicology Study Components Dose Range Finding Dose Range Finding GLP Toxicology Study GLP Toxicology Study Dose Range Finding->GLP Toxicology Study Inform Dose Selection Data Analysis & Reporting Data Analysis & Reporting GLP Toxicology Study->Data Analysis & Reporting Collect & Analyze Data Animal Acclimatization Animal Acclimatization Dosing (IV) Dosing (IV) Animal Acclimatization->Dosing (IV) In-life Observations In-life Observations Dosing (IV)->In-life Observations Clinical Pathology Clinical Pathology In-life Observations->Clinical Pathology Necropsy & Histopathology Necropsy & Histopathology Clinical Pathology->Necropsy & Histopathology

Figure 2: Workflow for General Toxicology Studies.

Methodology:

  • Animal Models: Sprague-Dawley rats (10/sex/group) and Beagle dogs (3-4/sex/group).

  • Dose Groups: Vehicle control (saline), low dose, mid-dose, and high dose. Dose levels should be determined from dose range-finding studies.

  • Administration: Intravenous (IV) bolus injection daily for 14 or 28 days.

  • In-life Observations:

    • Mortality and morbidity checks (twice daily).

    • Detailed clinical observations (daily).

    • Body weights (pre-test and weekly).

    • Food consumption (weekly).

    • Ophthalmology exams (pre-test and at termination).

    • Cardiovascular and respiratory assessments (in non-rodent species).

  • Clinical Pathology: Blood and urine samples collected at baseline and termination.

    • Hematology: Complete blood count with differential, platelet count, and coagulation parameters (PT, aPTT).

    • Serum Chemistry: Liver function tests (ALT, AST, ALP, GGT, total bilirubin), kidney function tests (BUN, creatinine), electrolytes, glucose, total protein, albumin, globulin, cholesterol, and triglycerides.

    • Urinalysis: Volume, specific gravity, pH, protein, glucose, ketones, bilirubin, and microscopic examination of sediment.

  • Anatomical Pathology:

    • Gross necropsy of all animals.

    • Organ weights of key organs (e.g., liver, kidneys, spleen, heart, brain).

    • Histopathological examination of a comprehensive list of tissues from control and high-dose groups, with subsequent examination of target organs from lower-dose groups.

Efficacy Study: Rat Tail Transection Model

Objective: To evaluate the ability of this compound to reduce bleeding in anticoagulant-treated rats following a standardized tail transection.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Anticoagulation: Administer a clinically relevant dose of an anticoagulant (e.g., oral edoxaban, 10 mg/kg) and allow sufficient time for peak plasma concentration to be reached.

  • Treatment Groups:

    • Group 1: Vehicle control (anticoagulant + saline).

    • Group 2: Ciraparantag (anticoagulant + Ciraparantag at various doses, e.g., 5, 10, 20 mg/kg IV).

  • Procedure:

    • Anesthetize the rat (e.g., with isoflurane).

    • Place the rat in a restraining device.

    • Administer Ciraparantag or vehicle via a tail vein.

    • After a short interval (e.g., 2 minutes), transect the tail 5 mm from the tip using a sharp scalpel.

    • Immediately immerse the tail in pre-warmed saline (37°C) and collect blood for a specified period (e.g., 30 minutes).

  • Endpoint: Total blood loss, determined gravimetrically or by measuring hemoglobin content in the saline.

Efficacy Study: Rat Liver Laceration Model

Objective: To assess the hemostatic efficacy of this compound in a model of internal organ bleeding.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (300-350g).

  • Anticoagulation: As described for the tail transection model.

  • Procedure:

    • Anesthetize the rat and maintain on a surgical plane of anesthesia.

    • Perform a midline laparotomy to expose the liver.

    • Create a standardized laceration (e.g., 1 cm long, 0.3 cm deep) on the median lobe of the liver.

    • Allow bleeding for a short period (e.g., 1 minute) before administering Ciraparantag or vehicle intravenously.

    • Use pre-weighed sterile gauze to blot the injury site at regular intervals (e.g., every 2 minutes) until hemostasis is achieved or for a maximum observation period (e.g., 20 minutes).

  • Endpoints:

    • Bleeding time: Time from injury to cessation of bleeding.

    • Total blood loss: Determined by the change in weight of the gauze sponges.

Safety Pharmacology

In addition to general toxicology, a safety pharmacology core battery of tests should be conducted to evaluate the potential effects of this compound on vital organ systems.

  • Central Nervous System: Assessment of behavior, motor activity, and coordination in rats.

  • Cardiovascular System: Evaluation of blood pressure, heart rate, and electrocardiogram (ECG) in conscious, telemetered dogs.

  • Respiratory System: Assessment of respiratory rate and tidal volume in rats using whole-body plethysmography.

Genotoxicity and Reproductive Toxicology

A standard battery of genotoxicity tests should be performed to assess the mutagenic and clastogenic potential of this compound.

  • Ames test (bacterial reverse mutation assay).

  • In vitro chromosomal aberration test in mammalian cells.

  • In vivo micronucleus test in rodents.

Reproductive toxicology studies may be required depending on the intended clinical use and should be designed in accordance with ICH guidelines.

Conclusion

The preclinical safety and efficacy evaluation of this compound requires a comprehensive and systematic approach. The protocols outlined above provide a framework for generating the necessary data to support clinical development and regulatory submissions. These studies are critical for characterizing the toxicological profile of Ciraparantag and confirming its efficacy as a rapid and effective anticoagulant reversal agent.

References

Troubleshooting & Optimization

Technical Support Center: Whole Blood Clotting Time (WBCT) Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the limitations, troubleshooting, and frequently asked questions related to the Whole Blood Clotting Time (WBCT) assay.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the Whole Blood Clotting Time (WBCT) assay?

The WBCT is a manual, qualitative, or semi-quantitative test that measures the time it takes for a sample of fresh whole blood to form a solid clot. The assay is based on the principle of the intrinsic and common pathways of the coagulation cascade, which are activated when blood comes into contact with a glass surface. This activation initiates a series of enzymatic reactions culminating in the conversion of soluble fibrinogen to insoluble fibrin strands, forming a stable blood clot.

Q2: What are the primary applications of the WBCT assay?

The WBCT assay is primarily used as a screening tool for assessing overall coagulation function. Its most common application is in the diagnosis and monitoring of venom-induced consumption coagulopathy (VICC) following snakebites, particularly in resource-limited settings.[1][2] It can also be used to monitor heparin therapy, though this application has largely been replaced by more precise tests like the Activated Partial Thromboplastin Time (aPTT).[3]

Q3: What are the major limitations of the WBCT assay?

The WBCT assay has several significant limitations:

  • Low Sensitivity: The test is insensitive to mild to moderate deficiencies of coagulation factors and may yield a normal result even in the presence of a coagulopathy.[3] It is particularly unreliable for detecting mild coagulopathy.[1]

  • Lack of Standardization: The WBCT is highly susceptible to variations in methodology, including the type and cleanliness of the test tube, the volume of blood, and the ambient temperature, leading to poor reproducibility.[4][5]

  • Subjectivity in Endpoint Determination: The visual assessment of clot formation is subjective and can vary between operators.

  • Poor Correlation with Standard Tests: The WBCT shows variable correlation with more sensitive and specific laboratory tests such as Prothrombin Time (PT), International Normalized Ratio (INR), and fibrinogen levels.[1]

Q4: What is the difference between the WBCT20 and other versions of the test?

The "20" in WBCT20 refers to the 20-minute observation time. This is a commonly used endpoint, especially in the context of snakebite management, where a clot should form within this timeframe in a healthy individual.[1][2] Other variations of the test may use different observation times, such as 30 minutes (WBCT30), which some studies suggest may improve sensitivity in certain situations.[4][6][7]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No clot formation in a healthy control sample 1. Incorrect tube type: Using a plastic or siliconized tube instead of a clean glass tube. Plastic surfaces do not adequately activate the intrinsic coagulation pathway.[4][5] 2. Contaminated glassware: Residual detergents or other contaminants on the glass tube can inhibit clotting. 3. Low temperature: Performing the assay at a temperature significantly below room temperature can slow down the enzymatic reactions of the coagulation cascade.1. Use new, clean, dry, plain glass tubes. This is critical for proper activation of the clotting cascade. 2. Ensure glassware is thoroughly rinsed with distilled water and completely dry before use. 3. Perform the assay at a consistent ambient temperature (ideally 20-25°C). If necessary, a water bath can be used to maintain a constant temperature.
Inconsistent or variable clotting times between replicates 1. Variable blood volume: Inconsistent volumes of blood in the test tubes. 2. Traumatic venipuncture: Excessive tissue fluid contamination from a difficult blood draw can activate the extrinsic pathway, leading to faster clotting. 3. Inconsistent mixing/handling: Agitating the blood sample after it has been placed in the tube can affect clot formation. 4. Subjective endpoint reading: Different interpretations of what constitutes a "solid clot."1. Use a consistent volume of blood for each replicate (e.g., 2 mL). 2. Ensure a clean and swift venipuncture to minimize tissue fluid contamination. 3. Leave the tube undisturbed during the incubation period. 4. Establish clear criteria for what constitutes a solid clot (e.g., the clot remains firm at the bottom of the tube when inverted).
Unexpectedly rapid clotting time 1. Contamination with tissue thromboplastin: This can occur during a traumatic venipuncture. 2. High ambient temperature: Elevated temperatures can accelerate the enzymatic reactions of the coagulation cascade.1. Ensure a clean venipuncture. If the initial draw is difficult, it is advisable to draw a fresh sample from a different site. 2. Maintain a consistent and appropriate ambient temperature.
Unexpectedly prolonged clotting time 1. Presence of anticoagulants: The patient may be on anticoagulant therapy (e.g., heparin, warfarin) or have an undiagnosed coagulopathy.[8][9] 2. Low platelet count or function: While the WBCT is less sensitive to platelet disorders, severe thrombocytopenia can affect clotting. 3. Fibrinolytic activity: Some conditions, including certain snake envenomations, can lead to the rapid breakdown of clots.1. Review the patient's medication history. 2. Consider more specific coagulation tests (e.g., PT/INR, aPTT, platelet count) to investigate the underlying cause. 3. Observe the clot for any signs of dissolution after initial formation.

Data Presentation

Table 1: Interpretation of WBCT20 Results in the Context of Snakebite Envenomation

WBCT20 ResultObservation at 20 MinutesInterpretation
Negative Solid clot formedNormal coagulability
Positive Blood remains liquid (no clot)Coagulopathy likely present
Indeterminate A friable or partial clot is formedSuggests partial coagulopathy; repeat testing recommended

Source: Adapted from World Health Organization guidelines and various studies on snakebite management.[1][2]

Table 2: Sensitivity and Specificity of the 20-minute Whole Blood Clotting Test (20WBCT) for Detecting Coagulopathy in Snakebite Patients

Reference StandardSensitivity (95% CI)Specificity (95% CI)
INR > 1.484% (61% to 94%)91% (76% to 97%)
Fibrinogen < 100 mg/dL72% (58% to 83%)94% (88% to 98%)

CI: Confidence Interval; INR: International Normalized Ratio. Data from a systematic review and meta-analysis.[1]

Experimental Protocols

Detailed Methodology for the 20-minute Whole Blood Clotting Test (WBCT20)

Materials:

  • New, clean, dry, plain glass test tubes (e.g., 10 mL)

  • Syringe and needle for venipuncture

  • Timer or stopwatch

  • Personal Protective Equipment (PPE): gloves, lab coat

Procedure:

  • Sample Collection:

    • Draw approximately 2-3 mL of venous blood using a clean venipuncture technique to minimize contamination with tissue fluids.

    • Immediately start the timer as soon as the blood is drawn.

  • Dispensing into Test Tube:

    • Carefully dispense 2 mL of the freshly drawn blood into a clean, dry glass test tube.

    • Place the test tube in an upright position at room temperature (20-25°C), free from vibrations.

  • Incubation:

    • Allow the blood to stand undisturbed for exactly 20 minutes. Do not shake or tilt the tube during this period.

  • Reading the Result:

    • At the 20-minute mark, gently tilt the tube to a horizontal or inverted position.

    • Negative Result: If the blood has formed a solid clot that remains in place at the bottom of the tube, the result is negative, indicating normal clotting.

    • Positive Result: If the blood is still liquid and flows down the side of the tube, the result is positive, indicating a coagulopathy.

    • Indeterminate Result: If a soft or partial clot is present that breaks up upon tilting, the result is considered indeterminate and the test should be repeated.

Mandatory Visualizations

Caption: The Coagulation Cascade: Intrinsic, Extrinsic, and Common Pathways.

WBCT_Workflow start Start venipuncture 1. Venipuncture (2-3 mL whole blood) start->venipuncture dispense 2. Dispense into clean glass tube venipuncture->dispense incubate 3. Incubate undisturbed for 20 minutes dispense->incubate observe 4. Tilt tube and observe for clot incubate->observe clot Solid Clot Formed observe->clot Yes no_clot Blood Remains Liquid observe->no_clot No end_neg Result: Negative (Normal Coagulation) clot->end_neg end_pos Result: Positive (Coagulopathy) no_clot->end_pos

Caption: Experimental Workflow for the 20-minute Whole Blood Clotting Time (WBCT20) Assay.

References

Technical Support Center: Alternative Methods for Assessing Ciraparantag Acetate's Reversal Effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on alternative methods to assess the anticoagulant reversal effects of Ciraparantag acetate. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and comparative data tables.

Frequently Asked Questions (FAQs)

Q1: Why are alternative assessment methods necessary for this compound's reversal effect when standard coagulation assays like PT and aPTT exist?

Standard coagulation assays such as Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT) have limitations when assessing the reversal of Direct Oral Anticoagulants (DOACs) by agents like Ciraparantag. These assays can be insensitive to certain DOACs and may not accurately reflect the restoration of hemostasis. Furthermore, Ciraparantag's chemical properties can interfere with the reagents used in these standard tests, potentially leading to misleading results.[1][2] Alternative methods provide a more comprehensive and accurate picture of coagulation dynamics.

Q2: What are the primary alternative methods for assessing Ciraparantag's reversal effect?

The main alternative methods include:

  • Whole Blood Clotting Time (WBCT): A simple, global assay that measures the time it takes for a whole blood sample to clot. It has been used in clinical trials of Ciraparantag.[1][3]

  • Thrombin Generation Assays (TGA): These assays measure the dynamics of thrombin generation and decay, providing a detailed profile of the coagulation process. They are considered superior to traditional tests for assessing anticoagulation reversal in vitro.[4][5]

  • Viscoelastic Tests (VET): These methods, such as Thromboelastography (TEG) and Rotational Thromboelastometry (ROTEM), provide a holistic view of clot formation, strength, and lysis in real-time.[6][7][8]

Q3: Can Ciraparantag interfere with the alternative assays themselves?

Yes, Ciraparantag is a cationic molecule that can bind to anionic components in blood collection tubes (e.g., citrate) and assay reagents.[1][3] This can particularly affect assays that rely on specific activators. The Whole Blood Clotting Time (WBCT) is often used in research settings as it can be performed in tubes without anticoagulants, minimizing this interference.[1] For plasma-based assays like TGA, it is crucial to be aware of potential interactions and consider appropriate controls.

Troubleshooting Guides

Whole Blood Clotting Time (WBCT)
Issue Possible Cause(s) Troubleshooting Step(s)
High variability in clotting times between replicates. - Inconsistent sample handling (e.g., agitation, temperature fluctuations).- Variable activation of coagulation due to differences in tube surface or venipuncture technique.- Standardize blood collection and handling procedures.- Use consistent, clean glass tubes.- Ensure a clean venipuncture to avoid tissue factor contamination.
No clot formation observed within the expected timeframe. - Extremely high anticoagulant concentration.- Insufficient activation of coagulation.- Sample collected in an anticoagulated tube by mistake.- Verify the anticoagulant and Ciraparantag concentrations.- Ensure the use of appropriate non-anticoagulated glass tubes.- Confirm the blood collection procedure.
Clotting time is shorter than expected after Ciraparantag administration. - Pro-coagulant activity of the test compound (unlikely with Ciraparantag based on current data).- Contamination of the sample with pro-coagulant substances.- Run appropriate vehicle controls.- Review all reagents and materials for potential contamination.
Thrombin Generation Assays (TGA)
Issue Possible Cause(s) Troubleshooting Step(s)
Lag phase is unexpectedly long, or peak thrombin is very low even with Ciraparantag. - Interference of Ciraparantag with assay reagents (e.g., phospholipids, tissue factor).- Incorrect sample preparation (e.g., residual platelets in platelet-poor plasma).- Perform validation experiments with Ciraparantag in the absence of anticoagulants to assess baseline effects.- Ensure proper centrifugation steps for platelet-poor plasma preparation.- Consider using a different TGA reagent kit.
High background fluorescence or absorbance. - Contaminated reagents or disposables.- Autofluorescence of the test compound.- Use fresh, high-quality reagents and disposables.- Run a blank with Ciraparantag alone to check for intrinsic fluorescence/absorbance.- If necessary, subtract the background signal.
Inconsistent results across different experiments. - Variability in reagent preparation (e.g., reconstitution of lyophilized reagents).- Fluctuations in incubation temperature.- Strictly follow the manufacturer's instructions for reagent preparation.- Use a calibrated incubator or water bath.- Include internal quality controls in every run.
Viscoelastic Tests (VET - TEG/ROTEM)
Issue Possible Cause(s) Troubleshooting Step(s)
Prolonged R-time (reaction time) or CT (clotting time) despite the presence of Ciraparantag. - Insufficient dose of Ciraparantag to fully reverse the anticoagulant.- Interference of Ciraparantag with the assay activator.- Perform a dose-response curve for Ciraparantag.- Compare results with a different activator if available.- Correlate with another assay like WBCT.
Flatline or no clot formation. - Very high concentration of anticoagulant.- Instrument malfunction.- Confirm anticoagulant and reversal agent concentrations.- Perform instrument quality control checks as per the manufacturer's guidelines.
Reduced clot strength (low MA or MCF) even with normal R-time/CT. - Platelet dysfunction.- Low fibrinogen levels.- VET can assess these parameters. Consider platelet function tests or fibrinogen level measurements to confirm.- Ensure the sample is handled gently to avoid platelet activation before the assay.

Data Presentation

Table 1: Comparison of Alternative Assays for Assessing Ciraparantag's Reversal Effect

Assay Principle Advantages Limitations Key Parameters
Whole Blood Clotting Time (WBCT) Measures the time for whole blood to form a visible clot in a glass tube.- Simple and low-cost.- Reflects global hemostasis.- Less prone to in vitro artifacts from anticoagulants in collection tubes.[1]- High variability.- Not standardized.- Operator-dependent.Clotting Time (minutes)
Thrombin Generation Assay (TGA) Measures the dynamics of thrombin generation and inhibition in plasma.- Highly sensitive to changes in coagulation potential.- Provides detailed information on the entire coagulation process.[4][9]- Complex protocol.- Prone to pre-analytical variables.- Standardization is crucial.[10]Lag Time, Peak Thrombin, Endogenous Thrombin Potential (ETP)
Viscoelastic Tests (VET) Measures the viscoelastic properties of whole blood during clot formation and lysis.- Provides a comprehensive view of the entire clotting process.- Point-of-care potential.- Assesses clot strength and stability.[6][7]- Can be affected by various factors (e.g., hematocrit, platelet count).- Interpretation can be complex.R-time/CT, K-time/CFT, Alpha-angle, MA/MCF

Experimental Protocols

Protocol 1: Whole Blood Clotting Time (WBCT) Assay

Objective: To determine the effect of Ciraparantag on the whole blood clotting time in the presence of an anticoagulant.

Materials:

  • Freshly drawn human whole blood (without anticoagulant)

  • Anticoagulant of interest (e.g., Edoxaban)

  • This compound

  • Sterile, clean glass test tubes (12 x 75 mm)

  • Water bath at 37°C

  • Stopwatch

Methodology:

  • Pre-warm the glass test tubes in the 37°C water bath.

  • In a separate tube, spike the whole blood with the desired concentration of the anticoagulant and incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Add the desired concentration of this compound or vehicle control to the anticoagulated blood and mix gently by inversion.

  • Immediately transfer 1 mL of the blood sample into a pre-warmed glass test tube.

  • Start the stopwatch immediately.

  • Incubate the tube at 37°C.

  • At 30-second intervals, gently tilt the tube to approximately a 90-degree angle to check for clot formation.

  • The clotting time is the time at which the blood no longer flows upon tilting and a solid clot is observed.

  • Record the clotting time. Repeat for each condition.

Protocol 2: Thrombin Generation Assay (TGA)

Objective: To measure the effect of Ciraparantag on the thrombin generation profile in plasma containing a DOAC.

Materials:

  • Platelet-poor plasma (PPP)

  • Anticoagulant of interest

  • This compound

  • TGA reagent kit (containing tissue factor, phospholipids, and a fluorogenic substrate)

  • Calibrator plasma

  • Fluorometer with a 37°C incubation chamber

Methodology:

  • Prepare PPP by centrifuging citrated whole blood at a high speed (e.g., 2000 x g for 15 minutes).

  • Spike the PPP with the anticoagulant and incubate.

  • Add Ciraparantag or vehicle control to the anticoagulated PPP.

  • In a 96-well plate, add the test plasma samples and the calibrator plasma.

  • Pre-warm the plate to 37°C.

  • Add the TGA reagent (containing the fluorogenic substrate) to each well to initiate the reaction.

  • Place the plate in the fluorometer and measure the fluorescence intensity over time (e.g., for 60 minutes).

  • The software will generate a thrombin generation curve and calculate key parameters such as Lag Time, Peak Thrombin, and Endogenous Thrombin Potential (ETP).

Mandatory Visualizations

WBCT_Workflow Start Start: Fresh Whole Blood Spike_AC Spike with Anticoagulant Start->Spike_AC Incubate_AC Incubate at 37°C Spike_AC->Incubate_AC Add_Cira Add Ciraparantag or Vehicle Control Incubate_AC->Add_Cira Transfer Transfer to Glass Tube Add_Cira->Transfer Incubate_Clot Incubate at 37°C and Tilt Transfer->Incubate_Clot Observe Observe Clot Formation Incubate_Clot->Observe End End: Record Clotting Time Observe->End TGA_Workflow Start Start: Citrated Whole Blood Centrifuge Centrifuge to get Platelet-Poor Plasma (PPP) Start->Centrifuge Spike_AC Spike PPP with Anticoagulant Centrifuge->Spike_AC Add_Cira Add Ciraparantag or Vehicle Control Spike_AC->Add_Cira Dispense Dispense into 96-well Plate Add_Cira->Dispense Add_Reagent Add TGA Reagent (TF, PL, Substrate) Dispense->Add_Reagent Measure Measure Fluorescence over Time at 37°C Add_Reagent->Measure Analyze Analyze Data: Generate Thrombin Curve Measure->Analyze End End: Determine TGA Parameters Analyze->End

References

Troubleshooting inconsistent results in Ciraparantag acetate experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ciraparantag acetate. The information is designed to address common challenges and inconsistencies that may arise during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

Ciraparantag is a synthetic, small, water-soluble molecule that acts as an anticoagulant reversal agent.[1][2] It is designed to bind non-covalently to unfractionated heparin, low-molecular-weight heparin (LMWH), and Direct Oral Anticoagulants (DOACs) through hydrogen bonds and charge-charge interactions.[1][2][3] This binding action blocks the anticoagulant from interacting with its target coagulation factors, such as Factor Xa and Factor IIa, thereby restoring the normal coagulation process.[2]

Q2: Which anticoagulants has Ciraparantag been shown to reverse?

Preclinical and clinical studies have demonstrated that Ciraparantag can reverse the anticoagulant effects of a broad spectrum of anticoagulants.[2][3] These include:

  • Unfractionated Heparin (UFH)[3]

  • Low-Molecular-Weight Heparin (LMWH), such as enoxaparin[3][4]

  • Direct Oral Anticoagulants (DOACs):

    • Factor Xa inhibitors: apixaban, edoxaban, and rivaroxaban[3][5]

    • Direct thrombin (Factor IIa) inhibitors: dabigatran[3]

Q3: What is the pharmacokinetic profile of Ciraparantag?

Ciraparantag exhibits a rapid onset of action, reaching maximum concentration within minutes of intravenous administration.[6][7] It has a short half-life of 12 to 19 minutes and is primarily metabolized by serum peptidases into two inactive metabolites.[6][7] The drug and its metabolites are almost entirely excreted in the urine.[6][7]

Troubleshooting Inconsistent Results

Q4: My in vitro coagulation assays (PT, aPTT, anti-Xa) are showing variable or no reversal of anticoagulation with Ciraparantag. What could be the cause?

This is a commonly encountered issue. Standard plasma-based coagulation assays are often unsuitable for measuring the effects of Ciraparantag.[8] The problem arises from the sample collection and assay reagents themselves.

  • Anticoagulants in collection tubes: Ciraparantag can bind to the anticoagulants (e.g., sodium citrate, oxalate, EDTA) used in blood collection tubes for plasma preparation.[8][9] This interaction reduces the effective concentration of Ciraparantag available to reverse the target anticoagulant in the assay.

  • Assay activators: Reagents used to activate coagulation in these assays, such as kaolin and celite, can also adsorb Ciraparantag, further diminishing its measurable effect.[9]

  • Preferential Binding: In vitro studies suggest that Ciraparantag may preferentially bind to anionic substances within the coagulation reagents, failing to effectively remove the anticoagulant activity in the assay.[10][11]

Q5: What is the recommended assay for reliably measuring Ciraparantag's reversal activity?

The manual Whole Blood Clotting Time (WBCT) is the recommended method for assessing the anticoagulant reversal effects of Ciraparantag.[8] The WBCT is a global measure of clotting that is not affected by the interferences from collection tube anticoagulants or assay activators seen with plasma-based assays.[8][9]

Q6: I am observing a procoagulant effect in my experiments. Is this expected with Ciraparantag?

Human trials have shown no evidence of procoagulant activity with Ciraparantag.[3] Measurements of D-dimer, prothrombin fragment 1.2, and tissue factor pathway inhibitor levels have not indicated a prothrombotic effect.[3][4] If you observe procoagulant signals, it is crucial to re-evaluate your experimental setup, including potential contaminants and the specificity of your detection methods.

Q7: Can Ciraparantag be used to remove anticoagulant interference in diagnostic coagulation tests?

While Ciraparantag is a reversal agent, its utility as a universal in vitro chelator to remove anticoagulant interference in diagnostic assays is limited.[10][12] One study found that Ciraparantag did not effectively remove DOAC or heparin-associated activities in vitro.[10] However, the same study suggested that activated charcoal-based adsorbents, like DOAC-Stop™, could mitigate interferences from both DOACs and Ciraparantag itself in coagulation testing.[10][12]

Data Presentation

Table 1: Dose-Dependent Reversal of Apixaban by Ciraparantag in Healthy Elderly Subjects

Ciraparantag DosePercentage of Subjects with Complete and Sustained Reversal
30 mg67%
60 mg100%
120 mg100%
Placebo17%

Data adapted from a Phase 2 clinical trial.[5]

Table 2: Dose-Dependent Reversal of Rivaroxaban by Ciraparantag in Healthy Elderly Subjects

Ciraparantag DosePercentage of Subjects with Complete and Sustained Reversal
30 mg58%
60 mg75%
120 mg67%
180 mg100%
Placebo13%

Data adapted from a Phase 2 clinical trial.[5]

Experimental Protocols

Key Experiment: Manual Whole Blood Clotting Time (WBCT)

This protocol describes a reliable method for assessing the reversal of anticoagulation by Ciraparantag.

Objective: To measure the time required for whole blood to form a solid clot in the absence of exogenous activators.

Materials:

  • Clean, dry glass test tubes

  • Water bath or heating block set to 37°C

  • Stopwatch

  • Freshly drawn whole blood samples

Procedure:

  • Pre-warm the glass test tubes to 37°C.

  • Collect whole blood directly into a syringe without any anticoagulant.

  • Immediately transfer a defined volume (e.g., 1 mL) of blood into a pre-warmed glass test tube.

  • Start the stopwatch at the moment the blood enters the tube.

  • Incubate the tube at 37°C.

  • Gently tilt the tube at regular intervals (e.g., every 30 seconds) to observe for clot formation.

  • The endpoint is reached when the blood forms a solid clot that no longer flows upon tilting the tube.

  • Record the time from the start of the assay to the endpoint.

Important Considerations:

  • Consistency in tube type, blood volume, and tilting technique is critical for reproducible results.

  • The technicians performing the WBCT should be blinded to the treatment to avoid bias.[5]

Visualizations

Mechanism of Action of this compound cluster_0 Normal Coagulation cluster_1 Anticoagulation cluster_2 Reversal by Ciraparantag Factor Xa Factor Xa Thrombin Thrombin Factor Xa->Thrombin converts Prothrombin to Inactive Factor Xa Inactive Factor Xa Factor Xa->Inactive Factor Xa Prothrombin Prothrombin Fibrin (Clot) Fibrin (Clot) Thrombin->Fibrin (Clot) converts Fibrinogen to Fibrinogen Fibrinogen DOAC/Heparin DOAC/Heparin DOAC/Heparin->Factor Xa inhibits Inactive Complex Inactive Complex DOAC/Heparin->Inactive Complex Ciraparantag Ciraparantag Ciraparantag->DOAC/Heparin binds to

Caption: Mechanism of Ciraparantag in reversing anticoagulation.

Troubleshooting Workflow for Inconsistent In Vitro Results Inconsistent Results Inconsistent Results Check Assay Type Check Assay Type Inconsistent Results->Check Assay Type Plasma-based Assay (PT, aPTT) Plasma-based Assay (PT, aPTT) Check Assay Type->Plasma-based Assay (PT, aPTT) Yes Whole Blood Assay (WBCT) Whole Blood Assay (WBCT) Check Assay Type->Whole Blood Assay (WBCT) No Potential Interference Potential Interference: - Collection tube anticoagulants - Assay activators (kaolin, celite) Plasma-based Assay (PT, aPTT)->Potential Interference Reliable Results Reliable Results Whole Blood Assay (WBCT)->Reliable Results Switch to WBCT Switch to WBCT Potential Interference->Switch to WBCT Switch to WBCT->Reliable Results

Caption: Troubleshooting inconsistent in vitro results.

References

Technical Support Center: Ciraparantag Acetate and Platelet Function Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Ciraparantag acetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when assessing platelet function in the presence of this anticoagulant reversal agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a synthetic, water-soluble, cationic molecule designed to reverse the effects of various anticoagulants. It works by binding directly to unfractionated heparin (UFH), low-molecular-weight heparin (LMWH), and direct oral anticoagulants (DOACs) such as Factor Xa inhibitors (e.g., rivaroxaban, apixaban, edoxaban) and direct thrombin inhibitors (e.g., dabigatran) through non-covalent hydrogen bonds and charge-charge interactions.[1][2][3] This binding prevents the anticoagulant from interacting with its target coagulation factor, thereby restoring the normal coagulation process.

Q2: Does this compound directly impact platelet function?

A2: Currently, there is limited direct evidence from dedicated studies on the specific effects of this compound on platelet function as measured by assays like Light Transmission Aggregometry (LTA) or VerifyNow. Its primary mechanism is the reversal of anticoagulants. However, due to its cationic nature, Ciraparantag has the potential to interfere with the reagents used in these assays.[4][5] One preclinical study noted a possible increase in P-selectin expression on platelets in the presence of Ciraparantag, suggesting a potential for platelet activation, but this requires further investigation.

Q3: Why are standard coagulation assays like aPTT and PT not recommended for monitoring Ciraparantag's effect?

A3: Standard plasma-based coagulation assays are unsuitable for measuring the effect of Ciraparantag due to its chemical properties.[1][4] Ciraparantag is a cationic molecule that binds to anionic substances commonly used in these assays, such as sodium citrate, EDTA, and activators like kaolin and celite.[4][5] This interaction can lead to a neutralization of Ciraparantag in the test tube, resulting in variable and inaccurate measurements of its reversal effect.[1][4]

Q4: What is the recommended method for assessing the reversal effect of this compound?

A4: The manual whole blood clotting time (WBCT) is the most reliable method demonstrated in clinical trials to assess the reversal of anticoagulation by Ciraparantag.[4] This is because the WBCT is a global measure of clotting that does not require the addition of any reagents, thus avoiding the interference issues seen with other assays.[4]

Troubleshooting Guides

Light Transmission Aggregometry (LTA)

Issue: Unexpected or inconsistent platelet aggregation results in the presence of this compound.

Possible Cause:

  • Reagent Interference: Ciraparantag's cationic nature may lead to interactions with the anionic components of the LTA reagents or the anticoagulant (typically sodium citrate) in the blood collection tube. This can alter the assay environment and affect platelet responsiveness.[4][5]

  • Direct Platelet Effect (Hypothetical): While not definitively proven, a direct effect on platelet activation cannot be entirely ruled out and may contribute to variability.

Troubleshooting Steps:

  • Acknowledge Potential for Interference: Be aware that LTA results in the presence of Ciraparantag may not accurately reflect in vivo platelet function due to potential in vitro artifacts.

  • Use of Non-citrated Blood: If feasible and validated in your laboratory, consider alternative anticoagulants, although interference may still occur. The most reliable approach would be to use native whole blood immediately after collection, though this is technically challenging for LTA.

  • Control Experiments: Run parallel control experiments with and without Ciraparantag at relevant concentrations to try and distinguish between a true biological effect and assay interference.

  • Consider Alternative Endpoints: Focus on the reversal of the anticoagulant effect using WBCT as the primary endpoint, rather than relying solely on LTA for this specific application.

Thromboelastography (TEG)

Issue: Variable or difficult-to-interpret TEG tracings when Ciraparantag is present.

Possible Cause:

  • Activator Interference: Similar to plasma-based assays, the activators used in TEG (e.g., kaolin, celite) can be bound by Ciraparantag, leading to an underestimation of its reversal effect.[4] This can result in inconsistent R-time (reaction time) measurements.

  • Complex Clot Dynamics: The interaction between Ciraparantag, the anticoagulant, and the components of the whole blood clot can lead to complex and atypical TEG tracings.

Troubleshooting Steps:

  • Use TEG with Caution: Interpret TEG results in the context of Ciraparantag with caution, understanding the potential for activator interference.

  • Focus on Global Clot Strength: While R-time may be affected, parameters reflecting overall clot strength (e.g., Maximum Amplitude - MA) might provide some useful information, though this is not well-established.

  • Correlate with WBCT: Use WBCT as the primary and more reliable measure of anticoagulation reversal.

VerifyNow Assay

Issue: Unreliable or unexpected results from the VerifyNow assay.

Possible Cause:

  • Reagent Interference: The VerifyNow system uses whole blood collected in citrate tubes and contains various reagents to induce platelet aggregation. The cationic nature of Ciraparantag could interfere with these components.

  • Assay Principle: The VerifyNow assay measures platelet aggregation in response to specific agonists. If Ciraparantag alters the baseline platelet reactivity or interacts with the assay reagents, the results may not be accurate.

Troubleshooting Steps:

  • Limited Utility: Due to the high potential for interference, the VerifyNow assay is likely not a suitable method for assessing platelet function in the presence of Ciraparantag.

  • Alternative Methods: Rely on WBCT for assessing anticoagulant reversal. For platelet function assessment in a research setting, more specialized, reagent-free methods could be explored, though these are not widely available.

Quantitative Data Summary

Currently, there is a lack of published quantitative data directly assessing the impact of this compound on platelet function assays. The primary data available focuses on the reversal of anticoagulants as measured by Whole Blood Clotting Time (WBCT).

Table 1: Summary of this compound's Known Impact on Coagulation Assays

AssayImpact of this compoundRationale for ImpactRecommendation for Use
Whole Blood Clotting Time (WBCT) Effective in measuring reversal of anticoagulation.No reagents are used, avoiding in vitro interference.Recommended primary pharmacodynamic assay.
aPTT, PT, Anti-Xa assays Unreliable and not recommended. Cationic Ciraparantag binds to anionic reagents (e.g., citrate, kaolin, celite), leading to inaccurate results.[1][4][5]Not Recommended.
Thromboelastography (TEG) Potentially unreliable. Activators (e.g., kaolin) can be bound by Ciraparantag, affecting results.[4]Use with caution; not a primary assay for reversal.
Light Transmission Aggregometry (LTA) Unknown, but potential for interference. Potential for interaction with anticoagulant and assay reagents.Not recommended for routine assessment of reversal.
VerifyNow Assay Unknown, but high potential for interference. Whole blood assay with proprietary reagents susceptible to interaction.Not Recommended.

Experimental Protocols

As specific protocols for platelet function assays in the presence of Ciraparantag are not established, the following are general methodologies with added considerations for researchers.

Light Transmission Aggregometry (LTA) - General Protocol with Ciraparantag Considerations
  • Blood Collection:

    • Standard Protocol: Collect whole blood into tubes containing 3.2% sodium citrate.

    • Ciraparantag Consideration: Be aware that citrate is anionic and may interact with Ciraparantag. The impact of this interaction on platelet function in the assay is unknown.

  • Platelet-Rich Plasma (PRP) Preparation:

    • Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.

    • Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15-20 minutes.

  • Assay Procedure:

    • Adjust the PRP platelet count if necessary for your laboratory's standard operating procedure.

    • Pre-warm PRP samples to 37°C.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add the desired agonist (e.g., ADP, collagen, arachidonic acid) to the PRP and record the change in light transmission over time.

    • Ciraparantag Consideration: If investigating the effect of Ciraparantag, it should be spiked into the PRP at the desired concentration and incubated for a specified time before adding the agonist. Run appropriate vehicle controls.

  • Data Analysis:

    • Measure the maximum platelet aggregation for each agonist.

    • Ciraparantag Consideration: Interpret any observed changes in aggregation with caution, considering the potential for in vitro artifacts.

Thromboelastography (TEG) - General Protocol with Ciraparantag Considerations
  • Blood Collection:

    • Collect whole blood into tubes containing the appropriate anticoagulant as specified by the TEG manufacturer (typically citrate or heparin).

    • Ciraparantag Consideration: Both citrate and heparin are anionic and can interact with Ciraparantag.

  • Assay Procedure:

    • Follow the manufacturer's instructions for the specific TEG analyzer and assay being used.

    • This typically involves adding the whole blood sample to a cup containing an activator (e.g., kaolin).

    • Ciraparantag Consideration: The binding of Ciraparantag to the activator may lead to a falsely prolonged R-time, not reflective of the in vivo coagulation state.

  • Data Analysis:

    • Analyze the TEG tracing for parameters such as R-time, K-time, alpha-angle, and Maximum Amplitude (MA).

    • Ciraparantag Consideration: Due to interference with the activator, R-time may not be a reliable indicator of Ciraparantag's effect. The utility of other parameters in this context is not well studied.

Visualizations

G Mechanism of this compound cluster_0 Normal Coagulation Cascade cluster_1 Action of this compound Anticoagulant Anticoagulant Coagulation Factor Coagulation Factor Anticoagulant->Coagulation Factor Inhibits Inactive Complex Inactive Complex Thrombosis Thrombosis Coagulation Factor->Thrombosis Promotes Coagulation Factor->Thrombosis Restored Activity Ciraparantag Ciraparantag Ciraparantag->Anticoagulant Binds to

Caption: Mechanism of this compound Action.

G Potential Interference in Platelet Function Assays Ciraparantag (Cationic) Ciraparantag (Cationic) Assay Reagents (Anionic) Assay Reagents (Anionic) Ciraparantag (Cationic)->Assay Reagents (Anionic) Binds/Neutralizes Anticoagulant (e.g., Citrate) Anticoagulant (e.g., Citrate) Ciraparantag (Cationic)->Anticoagulant (e.g., Citrate) Binds/Neutralizes Platelet Function Assay Platelet Function Assay Assay Reagents (Anionic)->Platelet Function Assay Anticoagulant (e.g., Citrate)->Platelet Function Assay Platelet Platelet Platelet->Platelet Function Assay Inaccurate Results Inaccurate Results Platelet Function Assay->Inaccurate Results

Caption: Potential Interference of Ciraparantag in Platelet Assays.

G General Platelet Activation Pathway Vessel Injury Vessel Injury Collagen Exposure Collagen Exposure Vessel Injury->Collagen Exposure Platelet Adhesion Platelet Adhesion Collagen Exposure->Platelet Adhesion Platelet Activation Platelet Activation Platelet Adhesion->Platelet Activation Granule Release (ADP, Thromboxane A2) Granule Release (ADP, Thromboxane A2) Platelet Activation->Granule Release (ADP, Thromboxane A2) Thrombin Generation Thrombin Generation Platelet Activation->Thrombin Generation Coagulation Cascade (Affected by Anticoagulants) Further Platelet Recruitment & Aggregation Further Platelet Recruitment & Aggregation Granule Release (ADP, Thromboxane A2)->Further Platelet Recruitment & Aggregation Thrombin Generation->Further Platelet Recruitment & Aggregation Fibrin Clot Formation Fibrin Clot Formation Further Platelet Recruitment & Aggregation->Fibrin Clot Formation

Caption: General Platelet Activation Pathway.

References

Addressing solubility issues of Ciraparantag acetate in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ciraparantag acetate. The focus is to address potential solubility and compatibility issues encountered when preparing and using this compound in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: Is this compound soluble in aqueous solutions?

A1: Yes, this compound is a synthetic, cationic molecule that is described as being freely water-soluble.[1] Its chemical structure, containing arginine-derived substituents, contributes to its solubility in aqueous solutions at a physiological pH.[1][2]

Q2: I am observing precipitation when I add this compound to my experimental buffer. Is this a solubility issue?

A2: While this compound is water-soluble, the precipitation you are observing is likely not due to poor solubility of the compound itself. Instead, it is more likely an interaction between the cationic Ciraparantag molecule and anionic components in your buffer. Ciraparantag's mechanism of action involves binding to anionic molecules through charge-charge interactions.[2][3] If your buffer contains anions such as phosphate, citrate, or certain sulfates, these can interact with Ciraparantag and cause it to precipitate out of solution.

Q3: Are there any known incompatibilities of this compound with common laboratory reagents?

A3: Yes, Ciraparantag is known to be incompatible with several common anticoagulants and reagents used in coagulation assays. It binds to anionic substances like sodium citrate, EDTA, oxalate, and heparin, which are often used in blood collection tubes.[2][4] Additionally, it can be adsorbed by activators such as kaolin and celite, which are used in some clotting assays.[2] These interactions can reduce the effective concentration of Ciraparantag in your experiment.

Q4: What is the recommended solvent for preparing a stock solution of this compound?

A4: For preparing a stock solution, it is recommended to use high-purity, deionized or distilled water. One study mentions the preparation of a 100 mg/mL stock solution of Ciraparantag in distilled water. This approach minimizes the presence of potentially interacting ions.

Troubleshooting Guide

Issue: Precipitate formation upon addition of this compound to a buffer.

This guide will walk you through a systematic approach to troubleshoot and resolve issues of precipitation when using this compound in your experiments.

G cluster_0 Troubleshooting Workflow start Start: Observe Precipitation check_buffer Step 1: Analyze Buffer Composition start->check_buffer is_anionic Does the buffer contain anionic species (e.g., phosphate, citrate)? check_buffer->is_anionic prepare_stock Step 2: Prepare a Concentrated Stock Solution in Pure Water is_anionic->prepare_stock Yes contact_support If issue persists, contact technical support is_anionic->contact_support No change_buffer Step 3: Modify Experimental Buffer or Dilution Strategy prepare_stock->change_buffer test_dilution Dilute stock solution directly into the final assay medium change_buffer->test_dilution final_check Re-evaluate for precipitation test_dilution->final_check resolution Resolution: Precipitation issue resolved final_check->resolution No Precipitation final_check->contact_support Precipitation

Caption: Troubleshooting workflow for addressing this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent: Use high-purity, deionized or distilled water as the solvent.

  • Dissolving: Add the powder to the water. Vortex or sonicate briefly to ensure complete dissolution. Ciraparantag is freely water-soluble, so it should dissolve readily.

  • Storage: Store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C for long-term storage.

Protocol 2: Recommended Method for Preparing Working Solutions

  • Stock Solution: Prepare a concentrated stock solution of this compound in pure water as described in Protocol 1.

  • Buffer Choice: If possible, use a buffer with non-interfering components. Buffers with zwitterionic buffering agents (e.g., HEPES, Tris) at a neutral to slightly acidic pH are generally preferred over buffers containing high concentrations of phosphate or citrate.

  • Dilution: To prepare your working solution, perform a serial dilution of the stock solution into your chosen experimental buffer. It is often best to add the small volume of the concentrated stock solution to the larger volume of the buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that might promote precipitation.

Data Presentation

Table 1: Buffer Component Compatibility with this compound

Buffer ComponentRecommendationRationale
Phosphate (e.g., PBS) Use with caution; low concentrations may be acceptable.High concentrations of phosphate anions can interact with the cationic Ciraparantag, leading to precipitation.
Citrate AvoidCitrate is a known chelating agent and its anionic nature can cause precipitation of Ciraparantag.[2][4]
HEPES RecommendedZwitterionic buffer, less likely to interact with cationic compounds.
Tris RecommendedCationic at acidic pH, but generally compatible at neutral to slightly basic pH.
High Salt (e.g., >150mM NaCl) Generally acceptableWhile increasing ionic strength, chloride ions have a lower tendency to cause precipitation with Ciraparantag compared to multivalent anions.

Table 2: Summary of this compound Properties

PropertyValue/DescriptionReference
Molecular Weight 512.7 g/mol [4]
Formula C₂₂H₄₈N₁₂O₂ (as acetate salt)[1]
Solubility Freely water-soluble[1][3][5]
Mechanism of Action Binds to anticoagulants via non-covalent hydrogen bonds and charge-charge interactions.[1][2][3][4][5]
Storage (Powder) -20°C for 3 years[4]
Storage (in Solvent) -80°C for 1 year[4]

Signaling Pathway and Mechanism of Interaction

The primary mechanism of Ciraparantag does not involve a classical signaling pathway but rather a direct molecular interaction. The following diagram illustrates the principle of charge-based interaction with both its intended targets (anticoagulants) and potentially interfering buffer anions.

G cluster_1 Mechanism of Ciraparantag Interaction cluster_2 Intended Interaction cluster_3 Potential Buffer Interference ciraparantag Ciraparantag (Cationic, +) binding Binding and Neutralization ciraparantag->binding precipitation Precipitation/ Reduced Activity ciraparantag->precipitation anticoagulant Anticoagulant (e.g., Heparin) (Anionic, -) anticoagulant->binding buffer_anion Buffer Anion (e.g., Phosphate) (Anionic, -) buffer_anion->precipitation

Caption: Ciraparantag's charge-based interactions with targets and interfering anions.

References

Minimizing variability in animal bleeding models with Ciraparantag acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ciraparantag acetate in animal bleeding models.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing high variability in bleeding times in our control group (anticoagulant only) even before administering Ciraparantag. What could be the cause?

A1: High variability in bleeding models can stem from several factors unrelated to the reversal agent. It is crucial to standardize your experimental protocol meticulously. Here are some common sources of variability and how to address them:

  • Animal-related Factors:

    • Strain, Age, and Weight: Ensure all animals are from the same strain and are within a narrow age and weight range.

    • Health Status: Use only healthy animals, as underlying conditions can affect coagulation.

    • Stress: Animal stress can significantly impact physiological responses, including hemostasis. Acclimatize animals to the laboratory environment and handling procedures.

  • Procedural Factors:

    • Surgical Technique: The method of injury (e.g., tail transection, liver laceration) must be highly consistent. For tail transection, the diameter of the tail at the point of transection should be uniform across all animals. For liver laceration, the depth and length of the incision are critical.

    • Temperature: Maintain a consistent ambient temperature and animal body temperature, as hypothermia can impair coagulation.

    • Blood Collection: Standardize the method of blood collection to ensure accurate measurement of blood loss.

A 2017 review of animal models for DOAC reversal highlights the significant variability that can arise from different models and assays used between studies.[1]

Q2: We are not seeing a consistent, dose-dependent reduction in bleeding with Ciraparantag. What are the potential reasons?

A2: Inconsistent efficacy of Ciraparantag can be due to several factors related to its administration and the experimental setup:

  • Timing of Administration: Ciraparantag has a rapid onset of action and a short half-life (12-19 minutes in rats).[2][3][4][5][6] It is critical to administer Ciraparantag at the peak concentration of the anticoagulant.[2][3][4] The timing should be precisely controlled and documented for each experiment.

  • Route of Administration: Ciraparantag is administered intravenously (IV).[2][3][4] Ensure proper IV administration to achieve rapid distribution.

  • Anticoagulant Dose: The dose of Ciraparantag required for full reversal is dependent on the type and dose of the anticoagulant used.[2] Higher doses of certain direct oral anticoagulants (DOACs) may require higher doses of Ciraparantag.[2]

  • Drug Formulation and Handling: Ensure that the this compound is properly dissolved and handled according to the manufacturer's instructions to maintain its stability and activity.

Q3: Our plasma-based coagulation assays (e.g., aPTT, anti-Xa) are showing inconsistent or no reversal of anticoagulation after Ciraparantag administration, even though we observe reduced bleeding in the animals. Why is this happening?

A3: This is a known characteristic of Ciraparantag and a critical point to understand. Standard plasma-based coagulation assays are generally not suitable for monitoring the effects of Ciraparantag.[5]

  • Mechanism of Interference: Ciraparantag can bind to calcium chelators (like sodium citrate or EDTA) present in blood collection tubes.[7][8] This interaction can lead to the displacement of the anticoagulant from Ciraparantag in the test tube, allowing the anticoagulant to re-assert its activity ex vivo.[7] This results in misleadingly prolonged clotting times in the assay, which does not reflect the in vivo pro-hemostatic effect.

  • Recommended Assay: A whole blood clotting time (WBCT) assay is recommended for assessing the pharmacodynamic effect of Ciraparantag in both animal and human studies.[5][8]

Q4: Are there any known procoagulant effects of Ciraparantag that could be affecting our results?

A4: Preclinical and early clinical studies have not shown evidence of procoagulant activity with Ciraparantag.[2][9][10] Measurements of D-dimer, prothrombin fragment 1.2, and tissue factor pathway inhibitor levels have not indicated a procoagulant signal.[2][9][10]

Q5: What are the expected side effects of Ciraparantag in animal models?

A5: In human studies, the most common side effects are transient and minor, including flushing or a sensation of warmth after administration.[9][11] Similar transient effects may be observable in animals. It is important to monitor animals for any adverse reactions following administration.

Quantitative Data from Animal Studies

The following tables summarize the dose-dependent effects of Ciraparantag in reversing various anticoagulants in rat bleeding models.

Table 1: Reversal of Edoxaban in a Rat Tail Transection Model

Edoxaban Dose (oral)Ciraparantag Dose (IV)Effect on Blood Loss
10 mg/kg1.25 mg/kgNo significant effect
10 mg/kg2.5 mg/kgNo significant effect
10 mg/kg5 mg/kgReduced blood loss to levels similar to control (no edoxaban)
10 mg/kg10 mg/kgReduced blood loss to levels similar to control (no edoxaban)

Data sourced from Ansell et al., 2021.[2]

Table 2: Reversal of Rivaroxaban in a Rat Tail Transection Model

Rivaroxaban Dose (oral)Ciraparantag Dose (IV)Effect on Blood Loss
5 mg/kg6.25 mg/kgSignificant reduction in blood loss compared to saline control
5 mg/kg31.25 mg/kgBlood loss reduced to baseline levels

Data sourced from Ansell et al., 2021.[2]

Table 3: Reversal of Dabigatran in a Rat Tail Transection Model

Dabigatran Dose (oral)Ciraparantag Dose (IV)Effect on Blood Loss
37.5 mg/kg31.25 mg/kgReduced blood loss to levels similar to control animals

Data sourced from Ansell et al., 2021.[2]

Experimental Protocols

1. General Protocol for a Rat Tail Transection Bleeding Model

This protocol is a generalized procedure based on descriptions from preclinical studies.[2][3][4] Researchers should adapt it to their specific experimental design and institutional animal care and use committee (IACUC) guidelines.

  • Animal Preparation:

    • Use male Sprague-Dawley rats within a defined weight range (e.g., 250-300g).

    • Acclimatize animals for at least 3 days before the experiment.

    • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

  • Anticoagulant Administration:

    • Administer the anticoagulant (e.g., edoxaban, rivaroxaban, dabigatran) orally at the desired dose.

    • Wait for the time to peak plasma concentration of the anticoagulant before proceeding. This time should be determined from pharmacokinetic studies.

  • Ciraparantag Administration:

    • Administer this compound or placebo (saline) via intravenous injection (e.g., tail vein).

  • Bleeding Induction:

    • Place the rat's tail in a saline bath at 37°C for a defined period (e.g., 2 minutes).

    • Transect the tail at a pre-determined diameter (e.g., 3 mm from the tip).

    • Immediately immerse the tail back into the saline bath and start a timer.

  • Bleeding Measurement:

    • Collect all shed blood for a defined period (e.g., 30 minutes).

    • Quantify blood loss by measuring the hemoglobin content of the saline bath or by weighing the collected blood.

2. General Protocol for a Rat Liver Laceration Model

This is another common model for assessing hemostasis.[2][3][7]

  • Animal Preparation:

    • Follow the same initial animal preparation steps as for the tail transection model.

    • Perform a midline laparotomy to expose the liver.

  • Anticoagulant and Ciraparantag Administration:

    • Administer the anticoagulant and Ciraparantag as described above.

  • Bleeding Induction:

    • Create a standardized laceration on a liver lobe using a scalpel or other cutting instrument. The length and depth of the injury must be consistent.

    • Use a pre-weighed gauze to blot the bleeding site at regular intervals (e.g., every 30 seconds) until bleeding ceases.

  • Bleeding Measurement:

    • Determine the total blood loss by weighing the blood-soaked gauzes.

    • Measure the bleeding time as the time from injury to the cessation of bleeding.

Visualizations

Ciraparantag_Mechanism_of_Action cluster_anticoagulants Anticoagulants cluster_coagulation_factors Coagulation Factors cluster_reversal_agent Reversal Agent Heparins Heparins FXa Factor Xa Heparins->FXa inhibit FIIa Factor IIa (Thrombin) Heparins->FIIa inhibit DOACs Direct Oral Anticoagulants (e.g., Rivaroxaban, Apixaban, Edoxaban, Dabigatran) DOACs->FXa inhibit DOACs->FIIa inhibit Ciraparantag Ciraparantag Ciraparantag->Heparins binds & inactivates (non-covalent) Ciraparantag->DOACs binds & inactivates (non-covalent) Experimental_Workflow start Start: Animal Acclimatization anticoagulant Administer Anticoagulant (e.g., oral gavage) start->anticoagulant wait Wait for Peak Anticoagulant Concentration anticoagulant->wait ciraparantag Administer Ciraparantag or Placebo (IV) wait->ciraparantag injury Induce Standardized Bleeding Injury (e.g., Tail Transection, Liver Laceration) ciraparantag->injury measure Measure Bleeding (Blood Loss Volume & Bleeding Time) injury->measure end End: Data Analysis measure->end

References

Technical Support Center: Interpreting Thromboelastography (TEG) in the Presence of Ciraparantag Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using thromboelastography (TEG) to assess the effects of Ciraparantag acetate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect coagulation?

This compound is a synthetic, small, water-soluble cationic molecule designed as a reversal agent for various anticoagulants.[1][2] It works by binding directly to both direct oral anticoagulants (DOACs) like apixaban, rivaroxaban, and edoxaban, as well as to unfractionated heparin and low-molecular-weight heparin (LMWH).[1][2] This binding is achieved through non-covalent hydrogen bonds and charge-charge interactions, which effectively neutralizes the anticoagulant and allows for the restoration of normal coagulation.[1][2]

Q2: Can standard thromboelastography (TEG) be used to reliably measure the reversal effect of Ciraparantag?

Standard TEG assays that utilize activators like kaolin or celite are not reliable for assessing the reversal effects of Ciraparantag.[3][4] This is because these activators can adsorb Ciraparantag, reducing its effective concentration in the sample and leading to inaccurate and highly variable results.[3][4] Some studies have found the TEG reaction time (TEG-R) to be "clinically useless" for this reason.[2][4]

Q3: Why are plasma-based coagulation assays (e.g., PT, aPTT) not suitable for measuring Ciraparantag's effect?

Plasma-based assays are not recommended because the anticoagulants used in blood collection tubes (e.g., sodium citrate, oxalate) can interfere with the binding of Ciraparantag to the anticoagulant drug.[3][4] The high concentration of these anions can disrupt the Ciraparantag-anticoagulant complex, leading to a release of the anticoagulant in the plasma and results that do not reflect the true in vivo effect.[3][4]

Q4: What is the recommended method for assessing the reversal of anticoagulation by Ciraparantag?

The most reliable method reported in clinical studies for assessing the pharmacodynamic effects of Ciraparantag is the whole blood clotting time (WBCT) without the use of chemical or biological activators.[2][3][4]

Q5: Are there any potential procoagulant effects of Ciraparantag that can be detected by TEG?

Preclinical and clinical studies have shown no evidence of procoagulant activity following the administration of Ciraparantag.[2][4] Assays for D-dimer, prothrombin fragments 1.2, and tissue factor pathway inhibitor (TFPI) levels have remained largely unchanged after Ciraparantag administration.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Prolonged R time on TEG despite Ciraparantag administration. Insufficient dose of Ciraparantag to fully reverse the anticoagulant. Interference from TEG activator (kaolin/celite) adsorbing Ciraparantag.Verify the appropriate dosing of Ciraparantag for the specific anticoagulant and its concentration. Acknowledge the limitations of standard TEG. Consider using a TEG assay without kaolin or celite activation if available. The primary endpoint for efficacy in clinical trials has been the whole blood clotting time (WBCT).[2][3][4]
High variability in TEG results between samples. Inherent unreliability of standard TEG with activators in the presence of Ciraparantag.[2][4] Inconsistent sample handling or mixing.Ensure strict adherence to a standardized pre-analytical and analytical protocol. Recognize that high variability is a known issue with this specific application of TEG.[2][4]
TEG parameters (R, K, alpha angle, MA) do not correlate with expected clinical reversal. The TEG assay is not accurately reflecting the in vivo hemostatic state due to the aforementioned interferences.Do not rely solely on TEG for clinical decision-making in this context. Use WBCT as the primary laboratory measure of reversal.[2][3][4]
Normal TEG tracing in a patient still showing signs of bleeding. TEG may not be sensitive enough to detect residual anticoagulant effect, especially with the interference of Ciraparantag. The bleeding may have a non-coagulopathic cause.Investigate other potential sources of bleeding. Utilize WBCT to get a more accurate assessment of coagulation status.

Data Presentation

Table 1: Expected (Theoretical) TEG Parameter Changes with Anticoagulant and Ciraparantag Reversal

Note: These are expected trends based on the mechanism of action. Actual TEG results with standard activators may be unreliable.

Condition R time K time Alpha Angle Maximum Amplitude (MA) Interpretation
Baseline (No Anticoagulant) NormalNormalNormalNormalNormal hemostasis.
Anticoagulated (e.g., DOAC, Heparin) ProlongedProlongedDecreasedNormal to Slightly DecreasedDelayed clot initiation and formation due to factor inhibition.
Anticoagulated + Ciraparantag Normalization (Shortening)Normalization (Shortening)Normalization (Increase)NormalReversal of anticoagulant effect, leading to restoration of normal clot formation dynamics.

Experimental Protocols

Protocol for Thromboelastography (TEG) Analysis of Whole Blood with Ciraparantag

Important Considerations Before Starting:

  • Assay Reliability: Be aware that standard kaolin- or celite-activated TEG assays are not recommended for reliably quantifying the reversal effect of Ciraparantag due to activator interference.[3][4] The following protocol is for a standard TEG procedure, with notes on these limitations.

  • Alternative Assay: The recommended method for assessing Ciraparantag's effect is the Whole Blood Clotting Time (WBCT) without activators.[2][3][4]

Materials:

  • TEG® 5000 Thromboelastograph® Hemostasis Analyzer System or similar

  • Whole blood collected in tubes without citrate, oxalate, or heparin (e.g., plain tubes for WBCT, though for TEG, citrated blood is typically used and the limitations must be acknowledged)

  • This compound at desired concentrations

  • Anticoagulant of interest (e.g., rivaroxaban, apixaban, heparin)

  • TEG pins, cups, and pipettes

Procedure:

  • Sample Preparation:

    • If using citrated whole blood, be mindful of the potential for Ciraparantag to interact with citrate, which may affect the results.

    • Spike whole blood samples with the desired concentration of the anticoagulant and incubate as required by your experimental design.

    • To the anticoagulated blood, add the desired concentration of this compound. Have a control sample with only the anticoagulant and a baseline sample with no additions.

  • TEG Analyzer Preparation:

    • Power on the TEG analyzer and allow it to warm up and perform self-checks according to the manufacturer's instructions.

    • Ensure the analyzer is level and free from vibrations.

  • Assay Performance:

    • Place a TEG cup in the appropriate well of the analyzer.

    • Pipette the appropriate volume of the prepared blood sample into the cup.

    • Lower the pin into the cup.

    • Initiate the TEG analysis on the computer.

  • Data Collection:

    • The TEG analyzer will monitor the viscoelastic changes in the blood as it clots.

    • The following parameters will be recorded: R time, K time, alpha angle, and Maximum Amplitude (MA).

  • Data Analysis:

    • Compare the TEG parameters of the Ciraparantag-treated samples to the anticoagulated control and baseline samples.

    • Crucial Interpretation Note: A lack of change or high variability in TEG parameters, particularly R time, should not be interpreted as a lack of Ciraparantag efficacy. This is likely due to the known interference of TEG activators.

Visualizations

Ciraparantag_Mechanism cluster_anticoagulation Anticoagulated State cluster_reversal Reversal with Ciraparantag DOAC DOAC / Heparin Factor Coagulation Factor (e.g., FXa, Thrombin) DOAC->Factor Inhibits Complex Inactive Complex Thrombin_Gen Thrombin Generation Blocked Ciraparantag Ciraparantag Ciraparantag->DOAC Binds to Factor_Free Coagulation Factor (Active) Thrombin_Gen_Restored Thrombin Generation Restored Factor_Free->Thrombin_Gen_Restored

Caption: Mechanism of action of Ciraparantag.

TEG_Troubleshooting_Workflow start TEG Analysis with Ciraparantag unexpected_results Unexpected TEG Results? (e.g., No change in R time) start->unexpected_results check_protocol Review Experimental Protocol - Dosing - Sample Handling unexpected_results->check_protocol Yes interpret_cautiously Interpret TEG Data Cautiously unexpected_results->interpret_cautiously No known_limitation Acknowledge Known TEG Limitations check_protocol->known_limitation consider_wbct Consider Alternative Assay: Whole Blood Clotting Time (WBCT) known_limitation->consider_wbct consider_wbct->interpret_cautiously end Conclusion interpret_cautiously->end

Caption: Troubleshooting workflow for TEG with Ciraparantag.

TEG_Parameter_Relationships cluster_coagulation Coagulation Cascade R_time R time (Clot Initiation) K_time K time (Clot Kinetics) R_time->K_time Alpha_angle Alpha Angle (Clot Formation Rate) K_time->Alpha_angle MA Maximum Amplitude (Clot Strength) Factors Clotting Factors Factors->R_time Fibrinogen Fibrinogen Fibrinogen->Alpha_angle Fibrinogen->MA Platelets Platelets Platelets->MA

Caption: Relationships of TEG parameters to coagulation components.

References

Potential for incomplete reversal of anticoagulation by Ciraparantag acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ciraparantag acetate.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

Ciraparantag is a synthetic, small, water-soluble, and cationic molecule. It is designed to bind directly to a range of anticoagulants, including direct oral anticoagulants (DOACs) like Factor Xa inhibitors (e.g., apixaban, rivaroxaban) and direct thrombin inhibitors, as well as unfractionated heparin (UFH) and low-molecular-weight heparin (LMWH).[1] This binding is achieved through non-covalent hydrogen bonds and charge-charge interactions.[2] By binding to the anticoagulant, Ciraparantag effectively removes it from its target (e.g., Factor Xa or thrombin), thereby restoring the normal coagulation process.[2]

Q2: Why are standard plasma-based coagulation assays (e.g., PT, aPTT, anti-Xa) not recommended for measuring Ciraparantag's reversal effect?

Standard coagulation assays that utilize plasma are not reliable for measuring the reversal effect of Ciraparantag. This is because Ciraparantag can interact with the anionic reagents and anticoagulants (like citrate) present in the blood collection tubes and the assay kits themselves. This interference can lead to variable and inaccurate results that do not reflect the true in vivo reversal of anticoagulation.

Q3: What is the recommended assay for assessing the anticoagulant reversal activity of Ciraparantag?

The most appropriate and validated method for measuring the effect of Ciraparantag is the Whole Blood Clotting Time (WBCT). The WBCT is a global coagulation assay that is performed on fresh whole blood without the addition of activating reagents, thus avoiding the interferences seen with plasma-based assays.

Troubleshooting Guide

Issue: Inconsistent or highly variable Whole Blood Clotting Time (WBCT) results.

  • Potential Cause 1: Pre-analytical variability.

    • Troubleshooting Steps:

      • Standardize Blood Collection: Ensure a clean venipuncture to avoid contamination with tissue factor, which can accelerate clotting.

      • Immediate and Gentle Mixing: If spiking blood with an anticoagulant and Ciraparantag in vitro, ensure immediate but gentle mixing to guarantee homogeneity without causing hemolysis.

      • Consistent Temperature: Maintain a consistent temperature for all blood samples and reagents, as temperature fluctuations can significantly impact clotting times.

  • Potential Cause 2: Reagent or sample handling.

    • Troubleshooting Steps:

      • Use Appropriate Materials: Employ clean, dry, glass tubes for the WBCT assay, as the surface can influence clotting initiation. Avoid plastic tubes unless specifically validated for this assay.

      • Accurate Pipetting: Ensure precise and accurate pipetting of the anticoagulant and Ciraparantag solutions into the blood samples.

Issue: Longer-than-expected WBCT after adding Ciraparantag, suggesting incomplete reversal.

  • Potential Cause 1: Suboptimal dose of Ciraparantag.

    • Troubleshooting Steps:

      • Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of Ciraparantag required to reverse the specific concentration of the anticoagulant used in your model. The reversal effect of Ciraparantag is dose-dependent.[1][3]

      • Anticoagulant Concentration: Verify the concentration of the anticoagulant in your experimental setup. Higher concentrations of anticoagulants require higher doses of Ciraparantag for complete reversal.[3]

  • Potential Cause 2: Issues with Ciraparantag solution.

    • Troubleshooting Steps:

      • Proper Storage and Handling: Ensure that the this compound solution is prepared and stored according to the manufacturer's instructions to maintain its activity.

      • Fresh Preparation: Prepare fresh dilutions of Ciraparantag for each experiment to avoid degradation.

Issue: Shorter-than-expected WBCT in the control (anticoagulated) group.

  • Potential Cause 1: Insufficient anticoagulation.

    • Troubleshooting Steps:

      • Verify Anticoagulant Activity: Confirm the activity of your anticoagulant. Ensure it has been stored correctly and has not expired.

      • Incubation Time: Allow for a sufficient incubation period after adding the anticoagulant to the whole blood to ensure its full effect before initiating the WBCT.

Data Presentation

Table 1: Reversal of Apixaban Anticoagulation by Ciraparantag

Ciraparantag DosePercentage of Subjects with Complete and Sustained Reversal
30 mg67%
60 mg100%
120 mg100%
Placebo17%

Data from a Phase 2 clinical trial in healthy subjects treated with apixaban. Complete and sustained reversal was defined as a WBCT ≤10% above baseline within 1 hour and sustained for at least 5 hours.[3]

Table 2: Reversal of Rivaroxaban Anticoagulation by Ciraparantag

Ciraparantag DosePercentage of Subjects with Complete and Sustained Reversal
30 mg58%
60 mg75%
120 mg67%
180 mg100%
Placebo13%

Data from a Phase 2 clinical trial in healthy subjects treated with rivaroxaban. Complete and sustained reversal was defined as a WBCT ≤10% above baseline within 1 hour and sustained for at least 6 hours.[3]

Experimental Protocols

Key Experiment: In Vitro Whole Blood Clotting Time (WBCT) Assay for Assessing Ciraparantag Reversal of a Factor Xa Inhibitor

Objective: To determine the dose-dependent reversal of a Factor Xa inhibitor (e.g., apixaban) by Ciraparantag in fresh human whole blood.

Materials:

  • Freshly drawn human whole blood from healthy volunteers in tubes without anticoagulant.

  • Factor Xa inhibitor (e.g., Apixaban) stock solution.

  • This compound stock solution.

  • Phosphate-buffered saline (PBS) or appropriate vehicle control.

  • Clean, dry, glass test tubes (e.g., 12 x 75 mm).

  • Water bath or heat block at 37°C.

  • Stopwatches.

Methodology:

  • Preparation of Reagents:

    • Prepare working solutions of the Factor Xa inhibitor and Ciraparantag in PBS at various concentrations to perform a dose-response analysis.

  • Blood Sample Preparation:

    • Aliquot fresh whole blood into glass test tubes.

    • Spike the blood with the Factor Xa inhibitor to achieve the desired final concentration and gently mix. Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C to allow the anticoagulant to take effect.

  • Reversal Reaction:

    • To the anticoagulated blood samples, add different concentrations of Ciraparantag or vehicle control. Gently mix immediately.

  • Whole Blood Clotting Time (WBCT) Measurement:

    • Immediately after adding Ciraparantag or vehicle, start a stopwatch for each tube.

    • Place the tubes in a 37°C water bath.

    • At regular intervals (e.g., every 30 seconds), gently tilt the tubes to approximately a 90-degree angle to observe for clot formation.

    • The clotting time is the time from the addition of Ciraparantag/vehicle to the formation of a solid clot that does not flow when the tube is tilted.

    • Perform each condition in triplicate to ensure reproducibility.

  • Data Analysis:

    • Calculate the mean WBCT for each concentration of Ciraparantag.

    • Plot the WBCT as a function of the Ciraparantag concentration to generate a dose-response curve.

    • Determine the concentration of Ciraparantag required to return the WBCT to the baseline level (whole blood without any additives).

Visualizations

cluster_Coagulation Normal Coagulation Cascade cluster_Anticoagulation Anticoagulation by Factor Xa Inhibitor cluster_Reversal Reversal by Ciraparantag Factor X Factor X Factor Xa Factor Xa Factor X->Factor Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Fibrin Clot Fibrin Clot Fibrinogen->Fibrin Clot Thrombin FXa_Inhibitor Factor Xa Inhibitor Factor Xa_Inhibited Inhibited Factor Xa FXa_Inhibitor->Factor Xa_Inhibited Binds to Factor Xa Inactive_Complex Inactive Complex FXa_Inhibitor->Inactive_Complex Ciraparantag Ciraparantag Ciraparantag->Inactive_Complex Binds to FXa Inhibitor

Caption: Mechanism of Action of Ciraparantag.

Start Start Prepare_Blood Prepare Fresh Whole Blood Start->Prepare_Blood Spike_Anticoagulant Spike with Anticoagulant Prepare_Blood->Spike_Anticoagulant Incubate_1 Incubate (e.g., 5-10 min at 37°C) Spike_Anticoagulant->Incubate_1 Add_Ciraparantag Add Ciraparantag (Dose-Response) Incubate_1->Add_Ciraparantag Start_Timer Start Timer Add_Ciraparantag->Start_Timer Incubate_2 Incubate at 37°C Start_Timer->Incubate_2 Observe_Clot Observe for Clot Formation Incubate_2->Observe_Clot Record_Time Record WBCT Observe_Clot->Record_Time Analyze_Data Analyze Data (Dose-Response Curve) Record_Time->Analyze_Data End End Analyze_Data->End

Caption: In Vitro WBCT Experimental Workflow.

References

Managing the short half-life of Ciraparantag acetate in experimental design

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ciraparantag acetate. The information is designed to address specific issues that may arise during experimental design, particularly concerning its short half-life.

Frequently Asked Questions (FAQs)

Q1: What is the half-life of this compound and how does it impact my experimental design?

A1: this compound has a very short intravenous half-life, ranging from 12 to 19 minutes in human subjects.[1][2][3][4][5] This rapid clearance is a critical factor to consider in your experimental design. For in vivo studies, this means the window of effective anticoagulant reversal is brief following a single bolus injection. For in vitro experiments, the compound's concentration will decrease rapidly in solution. Therefore, experimental protocols need to be designed to either account for this rapid clearance or to maintain a steady-state concentration if required for the experimental endpoint.

Q2: How quickly does Ciraparantag exert its reversal effect?

A2: Ciraparantag demonstrates a rapid onset of action, achieving maximum plasma concentrations within minutes after intravenous administration.[1][3][4] Full reversal of anticoagulation has been observed within 10 minutes of administration in clinical studies.[2] This makes it suitable for experiments requiring immediate anticoagulant reversal.

Q3: Which anticoagulants can be reversed by Ciraparantag?

A3: Ciraparantag is a broad-spectrum reversal agent. It has been shown to reverse the effects of various anticoagulants, including:

  • Direct Oral Anticoagulants (DOACs):

    • Factor Xa inhibitors (e.g., apixaban, rivaroxaban, edoxaban)[1][2]

    • Direct thrombin inhibitors (e.g., dabigatran)[1]

  • Heparins:

    • Unfractionated heparin (UFH)[1]

    • Low-molecular-weight heparin (LMWH), such as enoxaparin[1]

Q4: How is Ciraparantag metabolized and eliminated?

A4: Ciraparantag is primarily metabolized via hydrolysis by serum peptidases into two inactive metabolites.[1][3][4] Both the parent drug and its metabolites are rapidly cleared from the body, with over 90% being excreted in the urine.[1][3][6]

Q5: Are there any known procoagulant effects of Ciraparantag?

A5: Clinical studies in healthy volunteers have shown no evidence of procoagulant activity following Ciraparantag administration, as assessed by markers such as D-dimer and prothrombin fragments 1.2.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or transient reversal of anticoagulation in in vivo models. The short half-life of Ciraparantag may lead to a brief reversal effect, with anticoagulant activity returning as the drug is cleared.For sustained reversal, consider a continuous intravenous infusion of Ciraparantag following an initial bolus dose. The infusion rate should be calculated based on the clearance rate to maintain a therapeutic concentration.
Difficulty measuring Ciraparantag's effect using standard coagulation assays. Ciraparantag can interfere with standard plasma-based coagulation assays (e.g., aPTT, PT) because it is a cationic molecule that can bind to anionic reagents used in these tests, such as citrate, EDTA, and kaolin.[1]Utilize a whole-blood clotting time (WBCT) assay, which is less susceptible to reagent interference and provides a more accurate measure of Ciraparantag's pharmacodynamic effect.[1][5]
Variability in experimental results between subjects or experiments. Differences in individual subject metabolism or clearance rates can affect the pharmacokinetics of Ciraparantag.Ensure consistent dosing protocols and consider measuring plasma concentrations of Ciraparantag to correlate with pharmacodynamic effects. For in vitro work, ensure precise and consistent timing of additions and measurements.
Precipitation or instability of Ciraparantag in solution. Improper storage or handling of the compound.Follow the manufacturer's instructions for storage and reconstitution. Ciraparantag is a water-soluble molecule.[6] Ensure the appropriate solvent and pH are used for your experimental buffers.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Humans

ParameterValueReference
Half-life (t½) 12 - 19 minutes[1][2][3][4][5]
Time to Maximum Concentration (Tmax) Within minutes of IV administration[1][3][4]
Route of Elimination Primarily renal excretion (>90%)[1][3][6]
Metabolism Hydrolysis by serum peptidases[1][3][4]

Experimental Protocols

Protocol 1: In Vivo Model for Sustained Anticoagulant Reversal

This protocol is designed for animal models (e.g., rats, rabbits) to achieve and maintain reversal of anticoagulation for a defined period.

  • Anticoagulant Administration: Administer the anticoagulant of choice (e.g., rivaroxaban, apixaban) to the animal model and allow sufficient time to reach peak anticoagulant effect.

  • Baseline Measurement: Collect a baseline blood sample to measure the level of anticoagulation using a WBCT assay.

  • Ciraparantag Bolus Dose: Administer an intravenous bolus dose of this compound. The dose should be determined based on prior dose-ranging studies in the specific animal model.

  • Continuous Infusion: Immediately following the bolus dose, initiate a continuous intravenous infusion of this compound. The infusion rate should be calculated to maintain a steady-state plasma concentration sufficient for sustained reversal.

  • Serial Monitoring: Collect blood samples at regular intervals (e.g., 15, 30, 60, 120 minutes) post-bolus and during the infusion to monitor the WBCT and confirm sustained reversal.

  • Termination: At the end of the experiment, terminate the infusion and continue to monitor the WBCT to observe the return of anticoagulant effect as Ciraparantag is cleared.

Protocol 2: In Vitro Whole Blood Clotting Time (WBCT) Assay

This protocol describes a method to assess the reversal of anticoagulation by Ciraparantag in vitro.

  • Blood Collection: Collect fresh whole blood from healthy donors into tubes without any anticoagulant.

  • Anticoagulant Spiking: Spike the whole blood with a known concentration of an anticoagulant (e.g., edoxaban).

  • Ciraparantag Addition: Add varying concentrations of this compound to the anticoagulated blood samples. Include a vehicle control (saline or appropriate buffer).

  • Incubation: Incubate the samples at 37°C.

  • Clotting Time Measurement: At predetermined time points (e.g., 2, 5, 10, 20 minutes) after the addition of Ciraparantag, initiate the clotting process (e.g., by adding a calcium solution if citrated plasma is used, though whole blood is preferred) and measure the time to clot formation.

  • Data Analysis: Plot the clotting time against the concentration of Ciraparantag to determine the dose-response relationship for anticoagulant reversal.

Visualizations

experimental_workflow cluster_invivo In Vivo Experiment A 1. Administer Anticoagulant B 2. Baseline WBCT Measurement A->B C 3. Administer Ciraparantag Bolus B->C D 4. Start Continuous Infusion C->D E 5. Serial WBCT Monitoring D->E F 6. Terminate Infusion E->F

Caption: Workflow for an in vivo experiment to manage Ciraparantag's short half-life.

signaling_pathway cluster_coagulation Coagulation Cascade cluster_inhibition Anticoagulant Action cluster_reversal Ciraparantag Reversal FactorX Factor X FactorXa Factor Xa FactorX->FactorXa Thrombin Thrombin FactorXa->Thrombin converts Prothrombin Prothrombin Fibrin Fibrin (Clot) Thrombin->Fibrin converts Fibrinogen Fibrinogen DOAC Direct Oral Anticoagulant (e.g., Rivaroxaban) DOAC->FactorXa inhibits Ciraparantag This compound Ciraparantag->DOAC binds and inactivates

Caption: Mechanism of Ciraparantag's reversal of a direct Factor Xa inhibitor.

References

Technical Support Center: In Vitro Studies with Ciraparantag Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ciraparantag acetate in in vitro settings. The information provided is intended to help users avoid and troubleshoot artifacts in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a synthetic, small, cationic molecule designed to reverse the effects of various anticoagulants.[1] It functions by binding directly to anticoagulant drugs, such as Direct Oral Anticoagulants (DOACs) and heparins, through non-covalent, charge-charge interactions.[1][2] This binding prevents the anticoagulant from interacting with its target coagulation factors (e.g., Factor Xa or thrombin), thereby restoring the normal coagulation process.[3][4]

Q2: Why am I seeing unexpected or inconsistent results in my standard coagulation assays (aPTT, PT) when using ciraparantag?

A2: Standard plasma-based coagulation assays, such as the activated partial thromboplastin time (aPTT) and prothrombin time (PT), are often unsuitable for measuring the effects of ciraparantag.[3] This is due to a significant in vitro artifact. Ciraparantag is a cationic molecule that binds to the anionic substances present in both standard blood collection tubes (e.g., sodium citrate) and the activating reagents used in these assays (e.g., kaolin in the aPTT).[3] This interaction can lead to a preferential binding of ciraparantag to the assay components rather than the anticoagulant, resulting in a failure to observe the expected reversal of anticoagulation in vitro.[2][5]

Q3: Is there a more suitable assay for assessing the activity of ciraparantag?

A3: In clinical and preclinical in vivo studies, the manual whole blood clotting time (WBCT) has been used as a more reliable biomarker for ciraparantag's reversal activity.[3][5] This is because the WBCT is performed in reagent-free collection equipment, thus avoiding the interference seen with plasma-based assays.[3] However, the WBCT is not a standard in vitro laboratory assay. For in vitro research where standard coagulation assays are necessary, specific sample treatment methods are required to mitigate ciraparantag's interference.

Q4: Can ciraparantag be used as a universal anticoagulant removal agent in vitro?

A4: While ciraparantag is being investigated as a universal anticoagulant reversal agent in vivo, it is not effective as a universal anticoagulant chelator in vitro.[2] Its tendency to bind to anionic reagents in coagulation assays renders it ineffective for this purpose in a laboratory setting.[2][5]

Troubleshooting Guide

Problem 1: My aPTT and/or PT results are unexpectedly prolonged, even at high concentrations of ciraparantag intended to reverse anticoagulation.

  • Cause: This is the most common artifact observed with ciraparantag in vitro. The cationic nature of ciraparantag leads to its interaction with anionic reagents in the aPTT and PT assays, such as kaolin or cephalin. This interaction interferes with the assay itself, leading to prolonged clotting times that do not accurately reflect the reversal of anticoagulation.[3]

  • Solution:

    • Acknowledge the Limitation: Recognize that standard aPTT and PT assays are not reliable for quantifying the reversal effects of ciraparantag in untreated plasma samples.

    • Sample Pre-treatment: To obtain more accurate results with standard coagulation assays, it is necessary to remove ciraparantag from the plasma sample before analysis. The use of an activated charcoal-based adsorbent, such as DOAC-Stop™, has been shown to effectively remove both DOACs and ciraparantag, thereby mitigating their interference in coagulation testing.[2][5]

    • Alternative Assays: If available, consider using chromogenic anti-Xa assays, although these may also be affected. The most reliable assessment of ciraparantag's function remains in vivo or ex vivo models that do not rely on standard plasma-based coagulation assays.

Problem 2: I am observing high variability in my coagulation assay results when using ciraparantag.

  • Cause: High variability can be a result of the inconsistent interaction between ciraparantag and the various anionic components in the assay system. The concentration of these anionic substances can vary between reagent lots and manufacturers, leading to inconsistent results. Additionally, pre-analytical variables such as improper sample mixing or storage can exacerbate this issue.

  • Solution:

    • Standardize Reagents: Use reagents from a single lot for the duration of a study to minimize variability.

    • Follow Pre-analytical Best Practices: Ensure proper blood collection, sample processing, and storage procedures are strictly followed. This includes ensuring tubes are filled to the correct volume and samples are adequately mixed.

    • Implement Sample Pre-treatment: As with unexpectedly prolonged clotting times, the most effective solution is to remove ciraparantag from the plasma sample prior to analysis using an activated charcoal-based adsorbent.[2][5]

Problem 3: My chromogenic assay results are not correlating with my clot-based assay results.

  • Cause: Ciraparantag's interference is most pronounced in clot-based assays that use anionic activators. While chromogenic assays may be less affected, they are not entirely immune to interference. The discrepancy arises from the different principles of these assays.

  • Solution:

    • Prioritize One Assay Method: For consistency, choose one primary assay method for your study.

    • Validate Assay Performance: If using a chromogenic assay, validate its performance in the presence of ciraparantag to understand any potential impact.

    • Utilize Sample Pre-treatment: To obtain the most reliable data from any plasma-based coagulation assay, pre-treatment of the sample to remove ciraparantag is recommended.[2]

Quantitative Data Summary

The following table summarizes the in vitro effects of ciraparantag on routine coagulation parameters as reported in the literature.

Ciraparantag ConcentrationProthrombin Time (PT)Activated Partial Thromboplastin Time (aPTT)FibrinogenReference
100 ng/mLMinimal to no effectMinimal to no effectNo significant effect[2]
1,000 ng/mLMinimal to no effectMinimal to no effectNo significant effect[2]
10,000 ng/mLMinimal to no effectMild prolongationNo significant effect[2]

Note: The mild prolongation of the aPTT at high concentrations is likely due to the direct interference of ciraparantag with the assay reagents.[2]

Experimental Protocols

Protocol 1: In Vitro Plasma Spiking to Assess Ciraparantag Interference

Objective: To demonstrate the interference of ciraparantag in standard coagulation assays.

Materials:

  • This compound

  • Pooled normal human plasma (citrated)

  • Anticoagulant of interest (e.g., apixaban, rivaroxaban, heparin)

  • Phosphate-buffered saline (PBS) or other suitable vehicle

  • aPTT and PT reagents

  • Coagulation analyzer

Procedure:

  • Prepare Ciraparantag Stock Solution: Dissolve this compound in the appropriate vehicle (e.g., PBS) to create a high-concentration stock solution.

  • Spike Plasma with Anticoagulant: Add a known concentration of the anticoagulant to an aliquot of pooled normal human plasma.

  • Prepare Ciraparantag Dilutions: Prepare a series of dilutions of the ciraparantag stock solution.

  • Spike Anticoagulated Plasma with Ciraparantag: Add the different concentrations of ciraparantag to the anticoagulated plasma samples. Include a vehicle control (plasma with anticoagulant but no ciraparantag).

  • Incubate: Gently mix the samples and incubate at 37°C for a predetermined time (e.g., 15-30 minutes).

  • Perform Coagulation Assays: Analyze the samples for aPTT and PT according to the coagulation analyzer manufacturer's instructions.

  • Analyze Data: Compare the clotting times of the samples containing ciraparantag to the vehicle control.

Protocol 2: Mitigation of Ciraparantag Interference with Activated Charcoal

Objective: To remove ciraparantag from plasma samples to allow for accurate measurement in standard coagulation assays.

Materials:

  • Plasma sample containing ciraparantag

  • DOAC-Stop™ or a similar activated charcoal-based adsorbent

  • Microcentrifuge tubes

  • Microcentrifuge

  • Coagulation analyzer

Procedure:

  • Sample Preparation: Aliquot the plasma sample containing ciraparantag into a microcentrifuge tube.

  • Add Adsorbent: Add one tablet of DOAC-Stop™ to the plasma sample.

  • Incubate and Mix: Gently mix the sample for 5-10 minutes at room temperature to allow for the adsorption of ciraparantag.

  • Centrifuge: Centrifuge the sample at 2,000 x g for 2 minutes to pellet the adsorbent.

  • Collect Supernatant: Carefully collect the supernatant (the ciraparantag-free plasma) without disturbing the pellet.

  • Perform Coagulation Assays: Analyze the treated plasma using standard aPTT and PT assays.

  • Compare Results: Compare the results of the treated plasma to an untreated aliquot of the same sample to demonstrate the removal of interference.

Visualizations

Mechanism of Ciraparantag Interference in Coagulation Assays cluster_assay In Vitro Coagulation Assay cluster_result Result Ciraparantag Ciraparantag (Cationic) Anionic_Reagent Anionic Reagent (e.g., Kaolin) Ciraparantag->Anionic_Reagent Preferential Binding Anticoagulant Anticoagulant Ciraparantag->Anticoagulant Intended Binding Prolonged_Clotting False Prolongation of Clotting Time Anionic_Reagent->Prolonged_Clotting Interference Coagulation_Factor Coagulation Factor Anticoagulant->Coagulation_Factor Inhibition

Caption: Mechanism of Ciraparantag Interference.

Experimental Workflow for Assessing Ciraparantag Interference Start Start Prepare_Plasma Prepare Pooled Normal Plasma Start->Prepare_Plasma Spike_Anticoagulant Spike with Anticoagulant Prepare_Plasma->Spike_Anticoagulant Spike_Ciraparantag Spike with Ciraparantag (and Vehicle Control) Spike_Anticoagulant->Spike_Ciraparantag Incubate Incubate at 37°C Spike_Ciraparantag->Incubate Perform_Assay Perform aPTT/PT Assays Incubate->Perform_Assay Analyze Analyze and Compare Clotting Times Perform_Assay->Analyze End End Analyze->End

Caption: Workflow for Assessing Interference.

Caption: Troubleshooting Workflow.

References

Calibration and quality control for Ciraparantag acetate assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the calibration and quality control of Ciraparantag acetate assays. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a synthetic, small molecule designed to reverse the anticoagulant effects of various anticoagulants, including direct oral anticoagulants (DOACs) and heparins. It functions by binding directly to the anticoagulant drugs through non-covalent, charge-charge interactions, thereby neutralizing their activity and restoring normal blood coagulation.

Q2: Why are traditional plasma-based coagulation assays like Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT) not suitable for measuring the effect of Ciraparantag?

Traditional plasma-based coagulation assays are unsuitable for measuring Ciraparantag's effect due to its cationic nature. Ciraparantag can interact with anionic reagents used in these assays, such as citrate in collection tubes and activators like kaolin and celite in aPTT tests. This interaction can lead to inaccurate and unreliable measurements of its anticoagulant reversal activity.

Q3: What is the recommended assay for assessing the pharmacodynamic effect of Ciraparantag?

The manual whole blood clotting time (WBCT) is the recommended biomarker for assessing the pharmacodynamic effect of Ciraparantag. This assay is performed without the addition of activating reagents, thus avoiding the interference issues seen with plasma-based assays. An automated point-of-care coagulometer that replicates the WBCT has also been developed for more practical clinical use.

Q4: What are the main metabolites of this compound and do they interfere with its assays?

This compound is primarily hydrolyzed by serum peptidases into two main metabolites. These metabolites are reported to have no substantial anticoagulant reversal activity. While they are not expected to interfere with the pharmacodynamic assessment of Ciraparantag's reversal effect, their potential impact on the quantification of the parent drug in bioanalytical assays should be assessed during method validation.

Signaling Pathway and Mechanism of Action

This compound Mechanism of Action cluster_blood Bloodstream Anticoagulant Anticoagulant (e.g., DOAC, Heparin) CoagulationFactor Coagulation Factor (e.g., Factor Xa, Thrombin) Anticoagulant->CoagulationFactor Inhibition InactiveComplex Inactive Anticoagulant- Ciraparantag Complex ActiveCoagulation Restored Coagulation CoagulationFactor->ActiveCoagulation Activity Restored Ciraparantag This compound Ciraparantag->Anticoagulant Binding

Caption: Mechanism of this compound in reversing anticoagulation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Problem Potential Cause Recommended Solution
No or Low Analyte Peak Improper sample extractionReview and optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. Ensure correct pH and solvent selection.
LC-MS/MS system not optimizedVerify and tune the mass spectrometer for the specific mass transitions of this compound. Check and optimize LC parameters (column, mobile phase, flow rate).
Analyte degradationEnsure proper sample handling and storage conditions. Prepare fresh stock solutions and quality control (QC) samples.
Variable Retention Times Column degradationFlush the column or replace if necessary. Use a guard column to protect the analytical column.
Inconsistent mobile phase preparationPrepare mobile phase fresh daily and ensure accurate composition. Degas the mobile phase before use.
Fluctuations in column temperatureUse a column oven to maintain a stable temperature.
High Background or Matrix Effects Insufficient sample cleanupOptimize the sample extraction method to remove interfering substances. Consider using a more selective extraction technique.
Co-elution of interfering compoundsModify the LC gradient to improve the separation of Ciraparantag from matrix components.
Contaminated LC-MS/MS systemClean the ion source and other relevant parts of the mass spectrometer.
Poor Peak Shape (Tailing or Fronting) Column overloadDilute the sample or inject a smaller volume.
Incompatible sample solventEnsure the sample solvent is compatible with the mobile phase.
Column void or contaminationReverse flush the column at a low flow rate. If the problem persists, replace the column.
Inconsistent Calibration Curve Inaccurate preparation of standardsPrepare fresh calibration standards and verify their concentrations. Use a calibrated pipette.
Matrix effects in calibratorsPrepare calibration standards in the same matrix as the study samples (e.g., human plasma).
Non-linearity at high concentrationsExtend the calibration range or use a weighted linear regression model.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a general procedure for the quantitative analysis of this compound in human plasma. It should be validated for specific laboratory conditions.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample, add an internal standard (IS) solution (e.g., a stable isotope-labeled Ciraparantag).

  • Add 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 Series or equivalent

  • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: To be determined by infusing a standard solution of this compound and its IS.

3. Calibration and Quality Control

  • Prepare calibration standards by spiking known concentrations of this compound into blank human plasma.

  • Prepare at least three levels of quality control (QC) samples (low, medium, and high) in the same manner.

  • Analyze calibration standards and QC samples alongside the study samples.

Protocol 2: Forced Degradation Study for a Stability-Indicating Assay

This protocol outlines a general approach for conducting forced degradation studies to develop a stability-indicating assay for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

1. Stress Conditions

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48 hours (solid state).

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for a specified duration.

2. Sample Analysis

  • Analyze the stressed samples using a suitable chromatographic method (e.g., HPLC-UV or LC-MS).

  • The method should be capable of separating the parent drug from its degradation products.

  • Peak purity analysis should be performed to ensure that the analyte peak is not co-eluting with any degradants.

3. Data Evaluation

  • Calculate the percentage of degradation for each stress condition.

  • Identify and characterize the major degradation products if possible.

  • Validate the analytical method for its stability-indicating properties according to ICH guidelines.

Workflow and Logic Diagrams

LC_MS_MS_Workflow start Start: Plasma Sample prep Sample Preparation (LLE or SPE) start->prep lc LC Separation prep->lc ms MS/MS Detection lc->ms data Data Acquisition and Processing ms->data quant Quantification data->quant end End: Concentration Result quant->end

Caption: Workflow for this compound quantification by LC-MS/MS.

Forced_Degradation_Logic cluster_stress Forced Degradation Conditions Acid Acid Hydrolysis Analysis Stability-Indicating Method Analysis (HPLC/LC-MS) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photolytic Stress Photo->Analysis API This compound (API) API->Acid API->Base API->Oxidation API->Thermal API->Photo Validation Method Validation Analysis->Validation

Caption: Logical flow for developing a stability-indicating assay.

Impact of pH and temperature on Ciraparantag acetate activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ciraparantag acetate. The following information addresses common issues that may be encountered during in vitro experiments, with a focus on the impact of pH and temperature on the molecule's activity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a synthetic, water-soluble, cationic molecule.[1] It functions as an anticoagulant reversal agent by binding directly to a range of anticoagulants, including unfractionated heparin (UFH), low-molecular-weight heparin (LMWH), and direct oral anticoagulants (DOACs) such as Factor Xa and direct thrombin inhibitors.[1][2] The binding is mediated by non-covalent, charge-charge interactions, which neutralizes the anticoagulant effect and restores normal coagulation.[1]

Q2: Why are plasma-based coagulation assays not recommended for measuring this compound's activity?

Standard plasma-based coagulation assays, such as prothrombin time (PT) and activated partial thromboplastin time (aPTT), are unsuitable for assessing Ciraparantag's reversal activity. This is because Ciraparantag can interact with the anionic reagents (e.g., citrate, oxalate, heparin) used in blood collection tubes and the activators (e.g., kaolin, celite) in the assays themselves.[1][2] This interaction can lead to the displacement of the anticoagulant from Ciraparantag in the test tube, resulting in inaccurate and misleading measurements of its reversal effect.[1][2]

Q3: What is the recommended in vitro assay for evaluating this compound's activity?

The most reliable in vitro method for assessing the activity of this compound is the Whole Blood Clotting Time (WBCT) assay.[1][2] This assay is performed using fresh whole blood without the addition of anticoagulants or activators, thus avoiding the interferences observed in plasma-based assays.[2]

Q4: How do pH and temperature generally affect molecular interactions?

  • pH: For molecules like Ciraparantag that rely on charge-charge interactions, pH is a critical factor. Changes in pH can alter the ionization state of both Ciraparantag (a cationic molecule) and its anticoagulant binding partners. This can significantly impact the electrostatic interactions that are fundamental to its binding and reversal activity. The optimal pH for Ciraparantag's activity is expected to be within the physiological range of human blood, which is tightly regulated between 7.35 and 7.45.[3]

  • Temperature: Temperature influences the kinetics of binding reactions. An increase in temperature generally leads to an increase in both the association and dissociation rates of a molecular complex.[4] While moderate temperature fluctuations may have a minimal effect on the overall binding affinity, extreme temperatures can be detrimental. High temperatures can lead to the denaturation of protein-based anticoagulants, while very low temperatures can significantly slow down the binding kinetics.[5]

Troubleshooting Guide

Issue 1: Inconsistent or Poor Reversal Activity of this compound in WBCT Assay
Potential Cause Troubleshooting Step Rationale
Suboptimal pH of the buffer or whole blood sample. 1. Measure the pH of all buffers and reagents before use. 2. Ensure the whole blood sample is fresh and has been handled properly to maintain its physiological pH. 3. If using buffered solutions to dilute Ciraparantag or the anticoagulant, verify that the final pH of the reaction mixture is within the optimal range (e.g., 7.35-7.45).The cationic nature of Ciraparantag necessitates an appropriate pH to maintain the charge-based interactions with anticoagulants. Deviations from the physiological pH can alter the ionization state of the molecules and weaken the binding affinity.
Inappropriate incubation temperature. 1. Use a calibrated water bath or heat block to maintain a constant and accurate temperature throughout the experiment (e.g., 37°C to mimic physiological conditions). 2. Ensure all components (blood, Ciraparantag, anticoagulant) are pre-warmed to the desired temperature before mixing.Temperature affects the kinetics of the binding interaction. Inconsistent temperatures can lead to variable clotting times. While room temperature may be acceptable for some screening assays, physiological temperature is recommended for more accurate and reproducible results.[6]
Degradation of this compound. 1. Prepare fresh solutions of this compound for each experiment. 2. Store stock solutions as recommended by the manufacturer, typically at low temperatures and protected from light. 3. Avoid repeated freeze-thaw cycles of stock solutions.Ciraparantag is hydrolyzed by serum peptidases.[1] While this is a primary route of metabolism in vivo, prolonged incubation in biological samples or improper storage can lead to degradation and loss of activity.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected impact of pH and temperature on this compound's activity. Note: This data is for illustrative purposes only and is not derived from published experimental results.

Table 1: Hypothetical Impact of pH on this compound Reversal of an Anticoagulant in a WBCT Assay

pHCiraparantag Concentration (µg/mL)Whole Blood Clotting Time (seconds)% Reversal Activity
6.510>600<10%
7.01035042%
7.4 10 180 100%
8.01040033%
Baseline (no anticoagulant)N/A180N/A
Anticoagulant only06000%

Table 2: Hypothetical Impact of Temperature on this compound Reversal of an Anticoagulant in a WBCT Assay

Temperature (°C)Ciraparantag Concentration (µg/mL)Whole Blood Clotting Time (seconds)% Reversal Activity
251022083%
37 10 180 100%
421020091%
Baseline (no anticoagulant)N/A180N/A
Anticoagulant only06000%

Experimental Protocols

Protocol 1: Determining the Effect of pH on this compound Activity using WBCT
  • Preparation of Buffers: Prepare a series of biocompatible buffers with pH values ranging from 6.5 to 8.0 (e.g., HEPES, Phosphate-buffered saline).

  • Preparation of Reagents:

    • Prepare a stock solution of the anticoagulant of interest.

    • Prepare a stock solution of this compound.

    • For each pH to be tested, dilute the Ciraparantag and anticoagulant stock solutions in the corresponding pH-adjusted buffer.

  • Blood Collection: Collect fresh whole blood from a healthy donor into tubes without any anticoagulant.

  • Assay Procedure:

    • For each pH condition, aliquot the whole blood into pre-warmed glass test tubes.

    • Add the pH-adjusted anticoagulant solution to the blood and incubate for a predetermined time at 37°C.

    • Add the pH-adjusted this compound solution (or buffer for control) to the anticoagulated blood.

    • Immediately start a timer and gently tilt the tube every 15-30 seconds.

    • Record the time at which a solid clot forms.

  • Data Analysis: Compare the clotting times at different pH values to determine the optimal pH for Ciraparantag activity.

Protocol 2: Evaluating the Effect of Temperature on this compound Activity using WBCT
  • Preparation of Reagents: Prepare stock solutions of the anticoagulant and this compound in a buffer at physiological pH (e.g., 7.4).

  • Blood Collection: Collect fresh whole blood as described in Protocol 1.

  • Assay Procedure:

    • Set up water baths or heat blocks at the desired temperatures (e.g., 25°C, 37°C, 42°C).

    • Place aliquots of whole blood, anticoagulant solution, and Ciraparantag solution in each temperature-controlled environment to allow them to equilibrate.

    • At each temperature, add the anticoagulant to the blood and incubate.

    • Add the Ciraparantag solution and measure the clotting time as described in Protocol 1, ensuring the tubes remain at the designated temperature throughout the measurement.

  • Data Analysis: Compare the clotting times at different temperatures to assess the effect of temperature on Ciraparantag's reversal activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_reversal Reversal & Measurement cluster_analysis Analysis prep_blood Fresh Whole Blood add_ac Add Anticoagulant to Blood prep_blood->add_ac prep_ac Anticoagulant Solution prep_ac->add_ac prep_cira Ciraparantag Solution add_cira Add Ciraparantag prep_cira->add_cira incubate_ac Incubate at Test Temperature & pH add_ac->incubate_ac incubate_ac->add_cira measure_wbct Measure WBCT add_cira->measure_wbct analyze Compare Clotting Times measure_wbct->analyze

Caption: Workflow for assessing this compound activity.

logical_relationship cluster_factors Experimental Variables cluster_mechanism Mechanism of Action cluster_outcome Experimental Outcome ph pH charge Molecular Charge ph->charge influences temp Temperature binding Binding Affinity & Kinetics temp->binding influences charge->binding determines activity Reversal Activity (WBCT) binding->activity results in

References

Validation & Comparative

A Head-to-Head Comparison of Ciraparantag Acetate and Andexanet Alfa for Factor Xa Inhibitor Reversal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of direct oral anticoagulants (DOACs), particularly Factor Xa (FXa) inhibitors, has revolutionized the management of thromboembolic disorders. However, the risk of major bleeding necessitates the availability of effective reversal agents. This guide provides a detailed, objective comparison of two such agents: andexanet alfa, an approved FXa inhibitor reversal agent, and ciraparantag acetate, an investigational broad-spectrum anticoagulant reversal agent. This comparison is based on currently available preclinical and clinical data to inform research and drug development professionals.

Mechanism of Action: A Tale of Two Strategies

Andexanet alfa and ciraparantag employ distinct mechanisms to neutralize the effects of FXa inhibitors.

Andexanet Alfa: The Decoy

Andexanet alfa is a recombinant modified human FXa protein. It acts as a decoy by binding with high affinity to FXa inhibitors, such as apixaban and rivaroxaban.[1][2][3] This sequestration prevents the inhibitors from binding to and inactivating endogenous FXa, thereby restoring the normal coagulation process.[1][2][3] A key structural modification, the substitution of the active site serine with alanine, renders andexanet alfa catalytically inactive, preventing it from cleaving prothrombin to thrombin.[1][2]

This compound: The Universal Binder

Ciraparantag is a small, synthetic, water-soluble molecule designed to bind to a range of anticoagulants, including FXa inhibitors, through non-covalent, charge-charge interactions.[2][3][4][5] This binding is not specific to the active site of the anticoagulant but rather involves a broader interaction, effectively removing the anticoagulant from circulation and its site of action.[2][3][4] This mechanism gives ciraparantag the potential to be a "universal" reversal agent for various classes of anticoagulants.

Preclinical and Clinical Data: A Comparative Overview

The following tables summarize the available quantitative data from key preclinical and clinical studies for both agents. It is important to note that andexanet alfa has undergone more extensive clinical testing in bleeding patients, whereas the data for ciraparantag is primarily from studies in healthy volunteers.

Table 1: Preclinical Efficacy in Animal Models
ParameterAndexanet AlfaThis compoundStudy Details
Animal Model Rabbit liver lacerationRat tail transectionPreclinical bleeding models to assess hemostatic efficacy.
Anticoagulant RivaroxabanEdoxaban, Apixaban, RivaroxabanVarious FXa inhibitors were used to induce anticoagulation.
Reduction in Blood Loss Significant reduction in blood loss compared to control.[6]Dose-dependent reduction in blood loss, with higher doses achieving near-complete reversal.[1][2]Efficacy was measured by the volume of blood loss after injury.
Time to Hemostasis Not explicitly reported.Rapid onset of action, with effects observed within minutes.[6]The time taken to stop bleeding after administration of the reversal agent.
Table 2: Clinical Trial Data in Healthy Volunteers
ParameterAndexanet Alfa (ANNEXA-A & ANNEXA-R Studies)This compound (Phase 1/2 Studies)
Study Population Healthy volunteersHealthy elderly volunteers
Anticoagulant Apixaban, RivaroxabanApixaban, Rivaroxaban, Edoxaban, Enoxaparin
Primary Efficacy Endpoint Percent change in anti-FXa activityChange in whole blood clotting time (WBCT)
Reversal of Anticoagulant Effect >90% reduction in anti-FXa activity within minutes of administration.[6][7]Dose-dependent normalization of WBCT within 10-30 minutes, sustained for 24 hours.[8][9][10]
Dosing IV bolus followed by a 2-hour infusion.Single IV infusion.[9][11]
Adverse Events Infusion-related reactions, thromboembolic events.Mild, transient flushing or sensation of warmth.[1][4][11]
Table 3: Clinical Data in Bleeding Patients
ParameterAndexanet Alfa (ANNEXA-4 Study)This compound
Study Population Patients with acute major bleedingData from bleeding patients is not yet available from large-scale trials.
Anticoagulant Apixaban, Rivaroxaban, EdoxabanN/A
Efficacy Outcome Good or excellent hemostasis achieved in 82% of patients at 12 hours.[12]N/A
Thrombotic Events Thrombotic events occurred in 10% of patients within 30 days.[12]N/A

Experimental Protocols: A Closer Look at the Methodology

Andexanet Alfa: ANNEXA-A and ANNEXA-R Trials
  • Study Design: Randomized, double-blind, placebo-controlled Phase 3 studies in healthy volunteers.

  • Anticoagulation Regimen: Volunteers received either apixaban 5 mg twice daily or rivaroxaban 20 mg once daily to achieve steady-state anticoagulation.

  • Intervention: A single intravenous bolus of andexanet alfa or placebo, followed by a 2-hour continuous infusion.

  • Primary Pharmacodynamic Endpoint: The primary endpoint was the percent change in anti-Factor Xa activity from baseline to nadir after treatment.

  • Key Assays:

    • Anti-Factor Xa Activity: Measured using a chromogenic assay to quantify the level of FXa inhibition.

    • Thrombin Generation: Assessed to evaluate the restoration of the coagulation cascade.

This compound: Phase 2 Trials in Healthy Elderly Subjects
  • Study Design: Randomized, single-blind, placebo-controlled Phase 2 studies.

  • Anticoagulation Regimen: Subjects were anticoagulated to steady state with either apixaban or rivaroxaban.[9]

  • Intervention: A single intravenous infusion of ciraparantag or placebo over 10 minutes.[11]

  • Primary Pharmacodynamic Endpoint: The primary measure of efficacy was the change in manual whole blood clotting time (WBCT).[9][11]

  • Key Assays:

    • Manual Whole Blood Clotting Time (WBCT): This global coagulation assay was used as plasma-based assays were found to be unsuitable for measuring the effect of ciraparantag.[9][11] The test involves observing the time it takes for a fresh whole blood sample to clot in a glass tube at 37°C.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_0 Coagulation Cascade cluster_1 FXa Inhibitor Action cluster_2 Andexanet Alfa Mechanism cluster_3 Ciraparantag Mechanism Factor X Factor X Factor Xa Factor Xa Factor X->Factor Xa Activation Thrombin Thrombin Factor Xa->Thrombin Prothrombin -> Thrombin Fibrin Fibrin Thrombin->Fibrin Fibrinogen -> Fibrin Clot Clot Fibrin->Clot FXa_Inhibitor Factor Xa Inhibitor FXa_Inhibitor->Factor Xa Inhibition Andexanet Andexanet Alfa (Decoy) Andexanet->FXa_Inhibitor Sequestration Ciraparantag Ciraparantag (Universal Binder) Ciraparantag->FXa_Inhibitor Binding

Caption: Mechanisms of Action of Andexanet Alfa and Ciraparantag.

cluster_0 Andexanet Alfa Clinical Trial Workflow (ANNEXA-A/R) A Healthy Volunteers B Receive FXa Inhibitor (Apixaban or Rivaroxaban) A->B C Achieve Steady-State Anticoagulation B->C D Randomization C->D E Andexanet Alfa (IV Bolus + Infusion) D->E F Placebo D->F G Measure Anti-FXa Activity & Thrombin Generation E->G F->G

Caption: Andexanet Alfa Clinical Trial Workflow.

cluster_1 This compound Clinical Trial Workflow (Phase 2) H Healthy Elderly Volunteers I Receive FXa Inhibitor (Apixaban or Rivaroxaban) H->I J Achieve Steady-State Anticoagulation I->J K Randomization J->K L This compound (Single IV Infusion) K->L M Placebo K->M N Measure Whole Blood Clotting Time (WBCT) L->N M->N

References

A Comparative Analysis of Ciraparantag Acetate and Idarucizumab for Dabigatran Reversal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent agents for the reversal of dabigatran-induced anticoagulation: Ciraparantag acetate and Idarucizumab. The information presented is based on available preclinical and clinical data to assist in the objective evaluation of their respective performance.

Mechanism of Action

Idarucizumab is a humanized monoclonal antibody fragment (Fab) that acts as a specific reversal agent for dabigatran.[1][2][3] It binds directly to dabigatran and its active glucuronide metabolites with an affinity approximately 350 times greater than dabigatran's affinity for thrombin.[2][4] This high-affinity binding effectively neutralizes dabigatran, rendering it unable to inhibit thrombin and thereby reversing its anticoagulant effect.[2][5]

Ciraparantag is a synthetic, small, water-soluble molecule designed as a universal anticoagulant reversal agent.[6][7] Its mechanism of action involves non-covalent binding through charge-charge interactions with various anticoagulants, including direct oral anticoagulants (DOACs) like dabigatran, as well as heparins.[6][8][9] By binding to dabigatran, ciraparantag prevents the anticoagulant from interacting with its target, thrombin (Factor IIa), thus restoring normal coagulation.[9]

Preclinical and Clinical Efficacy

A direct head-to-head clinical trial comparing the efficacy of Ciraparantag and Idarucizumab for dabigatran reversal has not been conducted. However, individual clinical development programs provide significant data on their respective performances.

Idarucizumab: Clinical Data

The pivotal study for idarucizumab was the RE-VERSE AD trial, a prospective, open-label, single-cohort study involving patients who had uncontrolled bleeding or required emergency surgery or procedures.[10][11][12]

Key findings from the RE-VERSE AD trial:

  • Rapid Reversal: Intravenous administration of 5g of idarucizumab resulted in the immediate and complete reversal of dabigatran's anticoagulant effect.[10]

  • Normalization of Coagulation Parameters: The median maximum percentage reversal of dabigatran was 100% within four hours, as measured by diluted thrombin time (dTT) and ecarin clotting time (ECT).[10][13] In the interim analysis, dTT was normalized in 98% of patients in the serious bleeding group and 93% in the urgent surgery group.[14]

  • Clinical Hemostasis: In patients with overt bleeding, the median time to cessation of bleeding was 2.5 hours.[13] For patients requiring urgent procedures, 93.4% were reported to have normal hemostasis during the procedure.[10][13]

  • Safety: Idarucizumab was generally well-tolerated, with no consistent antibody responses after administration.[5] Thrombotic events occurred in a small percentage of patients, but were not considered directly linked to the administration of idarucizumab.[5]

Ciraparantag: Preclinical and Early Clinical Data

Ciraparantag is currently in clinical development, and data is available from preclinical studies and early-phase human trials.[7][8]

Key findings from preclinical and Phase 1/2 studies:

  • Broad-Spectrum Reversal: Preclinical studies in animal models have demonstrated that ciraparantag can reverse the anticoagulant effects of dabigatran, as well as other DOACs (apixaban, rivaroxaban, edoxaban) and heparins.[8][15]

  • Dose-Dependent Reversal: In a rat tail transection model, ciraparantag demonstrated a dose-dependent reversal of dabigatran-induced bleeding.[15]

  • Human Volunteer Studies: In healthy volunteers who had received edoxaban, ciraparantag administration led to a rapid correction of whole blood clotting time within 10 to 30 minutes, with the effect lasting for 24 hours.[8]

  • Safety: In early human trials, ciraparantag was associated with mild and transient side effects, with no evidence of procoagulant activity.[8]

Quantitative Data Summary

ParameterIdarucizumab (RE-VERSE AD Trial)Ciraparantag (Preclinical/Early Human Data)
Primary Indication Reversal of dabigatranUniversal reversal of various anticoagulants
Mechanism of Action Specific monoclonal antibody fragment binding to dabigatranNon-covalent binding to multiple anticoagulants
Dose 5g intravenous infusionDoses ranging from 100 to 300 mg studied in humans
Onset of Action Immediate[10]Within 10-30 minutes in healthy volunteers (for edoxaban)[8]
Reversal Efficacy 100% median maximum reversal of dabigatran's anticoagulant effect[10][13]Demonstrated reversal in animal models for dabigatran[15]
Time to Hemostasis Median of 2.5 hours in bleeding patients[13]Not yet established in dabigatran-treated patients
Adverse Events Thrombotic events (not directly attributed to the drug)[5]Mild and transient side effects in healthy volunteers[8]

Experimental Protocols

RE-VERSE AD (Idarucizumab)

The RE-VERSE AD study was a multicenter, prospective, open-label, single-cohort study.

  • Patient Population: The study enrolled two groups of adult patients treated with dabigatran: those with serious or life-threatening bleeding (Group A) and those requiring an urgent surgery or invasive procedure that could not be delayed (Group B).

  • Intervention: All patients received a 5g intravenous dose of idarucizumab, administered as two 2.5g infusions no more than 15 minutes apart.

  • Primary Endpoint: The primary endpoint was the maximum percentage reversal of the anticoagulant effect of dabigatran within 4 hours after the administration of idarucizumab, as determined by central laboratory measurement of either dTT or ECT.

  • Key Secondary Endpoints: These included the proportion of patients with complete normalization of dTT and ECT, the reduction in unbound dabigatran concentration, and clinical outcomes such as the time to cessation of bleeding and achievement of normal hemostasis during surgery.

Preclinical Rat Tail Transection Model (Ciraparantag)

This model is a standard method for assessing the hemostatic efficacy of reversal agents.

  • Animal Model: Rats were anticoagulated with an oral dose of dabigatran (e.g., 37.5 mg/kg).

  • Intervention: Following anticoagulation, a standardized tail transection was performed. Ciraparantag was administered intravenously at varying doses (e.g., 31.25 mg/kg).

  • Efficacy Measurement: The primary outcome was the total volume of blood loss, which was measured and compared between animals receiving ciraparantag and control animals that did not. A reduction in blood loss to levels similar to non-anticoagulated controls indicated effective reversal.

Visualizing the Mechanisms of Action

Dabigatran_Inhibition_and_Reversal cluster_0 Normal Coagulation cluster_1 Dabigatran Anticoagulation cluster_2 Reversal Mechanisms cluster_idarucizumab Idarucizumab cluster_ciraparantag Ciraparantag Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrin Fibrin Thrombin->Fibrin Cleavage Fibrinogen Fibrinogen Fibrinogen->Fibrin Dabigatran_mol Dabigatran Thrombin_inhibited Thrombin (Inactive) Dabigatran_mol->Thrombin_inhibited Inhibits Idarucizumab_mol Idarucizumab Dabigatran_bound_ida Dabigatran-Idarucizumab Complex Idarucizumab_mol->Dabigatran_bound_ida Binds Dabigatran_mol_2 Dabigatran Dabigatran_mol_2->Dabigatran_bound_ida Ciraparantag_mol Ciraparantag Dabigatran_bound_cira Dabigatran-Ciraparantag Complex Ciraparantag_mol->Dabigatran_bound_cira Binds Dabigatran_mol_3 Dabigatran Dabigatran_mol_3->Dabigatran_bound_cira

References

Head-to-Head Comparison: Ciraparantag Acetate vs. Protamine Sulfate as Anticoagulant Reversal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticoagulant reversal agents, two notable compounds, Ciraparantag acetate and protamine sulfate, offer distinct profiles in their mechanism, spectrum of activity, and clinical utility. This guide provides a detailed, data-driven comparison of these two agents to inform research and development in the field of hemostasis and thrombosis.

Executive Summary

Protamine sulfate has long been the standard of care for the reversal of unfractionated heparin (UFH) and, to a lesser extent, low-molecular-weight heparin (LMWH).[1][2][3] Its cationic nature allows it to neutralize the anionic heparin molecule, thereby reversing its anticoagulant effect.[1][2] However, its efficacy against LMWH is incomplete, and it has no effect on Direct Oral Anticoagulants (DOACs).[4]

This compound is a novel, broad-spectrum anticoagulant reversal agent under investigation.[5] It is a small, synthetic molecule designed to bind to and inactivate UFH, LMWH, and DOACs, including Factor Xa inhibitors and direct thrombin inhibitors, through non-covalent interactions.[5] Preclinical data suggests a rapid and sustained reversal of a wider range of anticoagulants compared to protamine sulfate.

Mechanism of Action

This compound: Ciraparantag is a synthetic, water-soluble, cationic molecule.[5] It functions by binding directly to anticoagulant drugs through a combination of hydrogen bonding and charge-charge interactions.[5] This non-covalent binding effectively sequesters the anticoagulant, preventing it from interacting with its target clotting factor (e.g., Factor Xa or thrombin) and thereby restoring the normal coagulation process. Its broad spectrum of activity is attributed to its ability to bind to various structurally different anticoagulants.[5]

Protamine Sulfate: Protamine sulfate is a highly cationic polypeptide derived from salmon sperm.[1][6] Its mechanism of action is based on a straightforward acid-base neutralization. The positively charged protamine molecule forms a stable, inactive salt complex with the negatively charged heparin or LMWH molecules.[1][7] This complex formation prevents heparin from binding to antithrombin III, thus neutralizing its anticoagulant effect.[6]

Anticoagulant Reversal Mechanisms Mechanisms of Action cluster_ciraparantag This compound cluster_protamine Protamine Sulfate C Ciraparantag DOAC DOACs (e.g., Rivaroxaban, Apixaban) C->DOAC Binds via H-bonds & charge interactions Heparins_C UFH / LMWH C->Heparins_C Binds via H-bonds & charge interactions Inactive_Complex_C Inactive Ciraparantag-Anticoagulant Complex DOAC->Inactive_Complex_C Heparins_C->Inactive_Complex_C P Protamine Sulfate Heparins_P UFH / LMWH P->Heparins_P Forms ionic bond (neutralization) Inactive_Complex_P Inactive Protamine-Heparin Complex Heparins_P->Inactive_Complex_P

Figure 1: Mechanisms of Action for Ciraparantag and Protamine Sulfate.

Quantitative Data Summary

The following tables summarize the available preclinical and clinical data for this compound and protamine sulfate.

Parameter This compound Protamine Sulfate Reference
Anticoagulants Reversed UFH, LMWH, DOACs (Rivaroxaban, Apixaban, Edoxaban, Dabigatran)UFH, LMWH (partially)[5],[4]
Mechanism Non-covalent binding and sequestrationIonic neutralization[5],[1]
Onset of Action RapidRapid[5],[2]

Table 1: General Characteristics

Anticoagulant Reversal Agent Dose Reduction in Blood Loss (%) p-value Reference
Unfractionated Heparin (UFH)This compound20 mg/kg~75%<0.001
Protamine sulfate10 mg/kg~20%>0.05
Low-Molecular-Weight Heparin (Enoxaparin)This compound30 mg/kg~80%<0.001
Protamine sulfate10 mg/kg~30%>0.05

Table 2: Preclinical Efficacy in Rat Tail Transection Model (Blood Loss Reduction)

Experimental Protocols

Whole Blood Clotting Time (WBCT) Assay

The whole blood clotting time (WBCT) is a simple and rapid test to assess whole blood coagulation.

Principle: This test measures the time it takes for a sample of fresh whole blood to form a solid clot in a glass tube at a constant temperature.

Procedure:

  • Collect 2 mL of venous blood into a clean, dry glass test tube.

  • Start a stopwatch immediately upon blood collection.

  • Place the tube in a 37°C water bath.

  • At 1-minute intervals, gently tilt the tube to a 45-degree angle to check for clot formation.

  • The endpoint is reached when the blood no longer flows upon tilting and the tube can be inverted without the contents spilling.

  • Record the time from blood collection to clot formation as the WBCT.

WBCT_Workflow Start Collect 2 mL Venous Blood Incubate Incubate at 37°C Start->Incubate Tilt Tilt Tube Every Minute Incubate->Tilt Check Check for Clot Formation Tilt->Check Check->Tilt No Clot End Record WBCT Check->End Clot Formed

Figure 2: Workflow for the Whole Blood Clotting Time (WBCT) Assay.

Rat Tail Transection Bleeding Model

This in vivo model is used to evaluate the efficacy of hemostatic agents by measuring blood loss following a standardized tail injury.

Principle: The amount of bleeding from a severed tail vein in an anesthetized rat is quantified to assess the effects of anticoagulants and their reversal agents.

Procedure:

  • Anesthetize the rat according to approved institutional protocols.

  • Place the rat in a supine position and immerse the distal portion of the tail in a pre-weighed tube containing saline at 37°C.

  • Administer the anticoagulant and allow for its peak effect.

  • Administer the reversal agent (this compound or protamine sulfate) or placebo.

  • After a specified time, transect approximately 3 mm of the distal tail with a sterile scalpel.

  • Allow the tail to bleed freely into the saline for a predetermined period (e.g., 30 minutes).

  • At the end of the bleeding period, remove the tail from the saline.

  • Determine the amount of blood loss by measuring the hemoglobin concentration in the saline or by the change in the weight of the tube.

Rat_Tail_Transection_Model Rat Tail Transection Experimental Workflow Anesthesia Anesthetize Rat Tail_Immersion Immerse Tail in Saline Anesthesia->Tail_Immersion Anticoagulant Administer Anticoagulant Tail_Immersion->Anticoagulant Reversal_Agent Administer Reversal Agent or Placebo Anticoagulant->Reversal_Agent Transection Transect Tail Reversal_Agent->Transection Bleeding Allow Bleeding for 30 min Transection->Bleeding Measurement Measure Blood Loss Bleeding->Measurement

Figure 3: Experimental workflow for the rat tail transection bleeding model.

Head-to-Head Comparison

Feature This compound Protamine Sulfate
Spectrum of Activity Broad: UFH, LMWH, DOACsNarrow: UFH, LMWH (partial)
Reversal of LMWH Complete reversal observed in preclinical models.Partial and unpredictable reversal.[4][8][9]
Reversal of DOACs Effective against Factor Xa inhibitors and direct thrombin inhibitors.Ineffective.[4]
Adverse Effects Generally well-tolerated in clinical trials; potential for infusion-related reactions.Risk of hypotension, bradycardia, and anaphylactoid reactions.[2]
Dosing Fixed dosing being investigated.Weight- and heparin-dose-based calculations.[10][11]
Monitoring Whole Blood Clotting Time (WBCT) is a potential monitoring tool.Activated Partial Thromboplastin Time (aPTT) or Activated Clotting Time (ACT) for UFH.[12]

Table 3: Detailed Head-to-Head Comparison

Conclusion

This compound and protamine sulfate represent two distinct approaches to anticoagulant reversal. Protamine sulfate remains a valuable and established agent for the specific reversal of heparin and, to a lesser extent, LMWH. Its utility, however, is limited in the era of DOACs.

This compound, with its broad-spectrum activity and promising preclinical and early clinical data, holds the potential to be a universal anticoagulant reversal agent. Its ability to reverse both traditional and novel anticoagulants could simplify the management of bleeding in a wide range of clinical scenarios. Further clinical trials are necessary to fully establish its efficacy and safety profile in diverse patient populations. For researchers and drug development professionals, the contrasting mechanisms and specificities of these two agents highlight the ongoing evolution of strategies to ensure patient safety in anticoagulation therapy.

References

Validating the Whole Blood Clotting Time (WBCT) Assay for Ciraparantag Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the whole blood clotting time (WBCT) assay and its emerging alternatives for monitoring the anticoagulant reversal agent, Ciraparantag acetate. The information presented is intended to assist researchers and clinicians in selecting the most appropriate assay for their specific needs, with a focus on experimental data and detailed methodologies.

Ciraparantag is a novel anticoagulant reversal agent designed to bind to and neutralize the effects of various anticoagulants, including direct oral anticoagulants (DOACs) and heparins.[1][2] Accurate and timely monitoring of its reversal effect is crucial in clinical settings. However, traditional plasma-based coagulation assays such as prothrombin time (PT/INR) and activated partial thromboplastin time (aPTT) are unsuitable for monitoring Ciraparantag. The cationic nature of Ciraparantag leads to interference with the anionic reagents used in these standard laboratory tests, rendering the results unreliable.[1] Consequently, the WBCT assay has been established as the primary pharmacodynamic measure for Ciraparantag in clinical trials.

The Whole Blood Clotting Time (WBCT) Assay: The Current Standard

The manual WBCT assay, a modernized and standardized version of the Lee-White clotting time, has been the cornerstone for assessing the efficacy of Ciraparantag in reversing anticoagulation.

Experimental Protocol: Manual WBCT

The following protocol outlines the standardized manual WBCT procedure utilized in Ciraparantag clinical trials:

  • Sample Collection: A venous blood sample is drawn using a standard venipuncture technique.

  • Tube Preparation: Three glass test tubes are pre-warmed to 37°C.

  • Blood Distribution: 1 mL of whole blood is carefully dispensed into each of the three pre-warmed glass tubes.

  • Timing Initiation: A stopwatch is started as soon as the blood is added to the third tube.

  • Incubation and Observation: The tubes are incubated at 37°C. After an initial undisturbed period, the tubes are tilted at regular intervals (e.g., every 30 seconds) to observe for clot formation. The endpoint is reached when the blood no longer flows upon tilting, indicating the formation of a solid clot.

  • Recording Clotting Time: The time taken for the blood to clot in the third tube is recorded as the WBCT.

Performance of the Manual WBCT Assay

Clinical trial data has demonstrated the reliability of the manual WBCT for monitoring Ciraparantag's effect. The assay has shown good precision, with an inter-observer coefficient of variance of less than 5%.

Comparison of WBCT with an Automated Alternative

The primary alternative to the manual WBCT is an automated point-of-care (POC) coagulometer, the Perosphere ClotChek™, developed by Perosphere Technologies. This device is designed to replicate the principles of the manual WBCT in a rapid and user-friendly format.

The Perosphere ClotChek™ Point-of-Care Coagulometer

The Perosphere ClotChek™ is a handheld, battery-operated instrument that measures the clotting time of fresh whole blood.[3] Clotting is initiated by glass surface activation within a disposable cuvette, and the formation of a fibrin clot is detected optically.[3] This method, which does not require the addition of activating reagents, is designed to be sensitive to a broad range of anticoagulants and their reversal agents.[3]

Comparative Performance Data

A validation study was conducted to compare the performance of the Perosphere ClotChek™ POC coagulometer with the manual WBCT for measuring the anticoagulant effects of various DOACs. While this study did not specifically evaluate the reversal by Ciraparantag, it provides valuable comparative data on the two methods.

Table 1: Performance Comparison of Manual WBCT and Perosphere ClotChek™

ParameterManual WBCTPerosphere ClotChek™ POC Coagulometer
Principle Visual detection of clot formation in a glass tube at 37°COptical detection of fibrin assembly after glass surface activation
Sample Volume 1 mL per tube (3 mL total)Single drop of whole blood
Time to Result Operator dependent, typically several minutes3-8 minutes[4]
Precision (%CV) < 5% (inter-observer)< 10% (most < 5%)[1]
Correlation with Manual WBCT N/AStrong (R² > 0.98)[1]

Data from a validation study with DOACs.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the processes discussed, the following diagrams have been generated using Graphviz (DOT language).

G cluster_pre_analytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-analytical Phase venipuncture Venipuncture blood_collection Whole Blood Collection venipuncture->blood_collection tube_prep Pre-warm 3 glass tubes to 37°C blood_dispense Dispense 1 mL blood into each tube tube_prep->blood_dispense timing_start Start stopwatch blood_dispense->timing_start incubation Incubate at 37°C timing_start->incubation tilting Tilt tubes at intervals incubation->tilting clot_observation Observe for clot formation tilting->clot_observation record_time Record clotting time of 3rd tube clot_observation->record_time

Caption: Experimental workflow for the manual Whole Blood Clotting Time (WBCT) assay.

G cluster_anticoagulation Anticoagulation cluster_reversal Reversal with Ciraparantag DOAC DOACs (e.g., Apixaban, Rivaroxaban) FactorXa Factor Xa DOAC->FactorXa inhibits FactorXa_active Active Factor Xa Prothrombin Prothrombin FactorXa->Prothrombin activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen converts to Fibrin Fibrin Clot Fibrinogen->Fibrin Ciraparantag This compound Ciraparantag->DOAC binds and neutralizes FactorXa_active->Prothrombin activates

Caption: Signaling pathway of DOAC-induced anticoagulation and its reversal by Ciraparantag.

Conclusion and Future Directions

The manual WBCT assay has been a reliable and validated method for assessing the pharmacodynamic effects of this compound in clinical trials. Its primary limitation lies in its manual nature, which can be time-consuming and requires trained personnel.

The development of the Perosphere ClotChek™ POC coagulometer represents a significant advancement, offering the potential for rapid, automated WBCT measurements at the point of care.[3][4] The strong correlation and comparable precision to the manual WBCT in studies with DOACs are promising.[1] However, further validation studies are needed to specifically assess its performance in monitoring the reversal of anticoagulation by Ciraparantag.

As research in this area continues, the development of additional rapid, accurate, and user-friendly assays for monitoring Ciraparantag and other novel reversal agents will be crucial for their safe and effective integration into clinical practice.

References

Comparative Analysis of Ciraparantag Acetate's Cross-Reactivity with Alternative Anticoagulant Reversal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profile of ciraparantag acetate with two other commercially available anticoagulant reversal agents: andexanet alfa and idarucizumab. The information presented herein is intended to assist researchers and drug development professionals in understanding the specificity and potential for off-target interactions of these agents.

Executive Summary

Ciraparantag is a novel anticoagulant reversal agent designed to bind directly to a broad range of anticoagulants, including direct oral anticoagulants (DOACs) and heparins, through non-covalent, charge-charge interactions.[1][2] Preclinical and early clinical studies suggest a high degree of specificity for its target anticoagulant drugs with minimal off-target binding. In contrast, andexanet alfa, a recombinant modified factor Xa, is highly specific for factor Xa inhibitors. Idarucizumab, a monoclonal antibody fragment, is exclusively indicated for the reversal of the direct thrombin inhibitor, dabigatran.[3] This guide delves into the available experimental data on the cross-reactivity of these agents with other medications and their interference with coagulation assays.

Comparison of Key Attributes

AttributeThis compoundAndexanet AlfaIdarucizumab
Target Anticoagulants Unfractionated heparin, low molecular weight heparins, fondaparinux, dabigatran, apixaban, rivaroxaban, edoxaban[1][2]Apixaban, rivaroxaban (approved); edoxaban (off-label use)[3]Dabigatran[3]
Mechanism of Action Binds to anticoagulants via non-covalent hydrogen bonds and charge-charge interactions, neutralizing their activity.[1]Acts as a decoy factor Xa, binding to and sequestering factor Xa inhibitors.[3]A monoclonal antibody fragment that binds with very high affinity specifically to dabigatran and its metabolites.[4]
Known Cross-Reactivity with Other Medications Preclinical studies using dynamic light scattering have not detected significant binding to a panel of selected cardiovascular and antiepileptic drugs.[5][6]May exhibit unresponsiveness to unfractionated heparin following administration.[7] Has demonstrated procoagulant off-target effects by inhibiting Tissue Factor Pathway Inhibitor (TFPI).[8]No known significant drug interactions with other medications have been reported.
Interference with Coagulation Assays Binds to anionic substances (e.g., citrate, EDTA) in blood collection tubes and activators (e.g., kaolin, celite) in plasma-based coagulation assays, potentially leading to unreliable results.[1][5][9] The whole blood clotting time (WBCT) is a more suitable assay.[1][5]Can cause falsely elevated anti-Xa activity levels in standard clinical assays due to the dissociation of the inhibitor from andexanet alfa upon sample dilution.[7]Does not interfere with standard coagulation assays for monitoring other anticoagulants.

Experimental Data on Cross-Reactivity

This compound

Dynamic Light Scattering (DLS) Studies:

  • Objective: To assess the binding of ciraparantag to various anticoagulants and other medications.

  • Methodology: While specific, detailed protocols from the manufacturer are proprietary, the general principles of DLS involve measuring the Brownian motion of particles in a solution. Changes in the size of these particles, detected as fluctuations in scattered light intensity, indicate binding events. In these studies, ciraparantag was incubated with various drugs, and the change in the hydrodynamic radius of the drug molecules was measured to determine if binding occurred.[10][11][12][13]

  • Key Findings: DLS experiments have demonstrated a physical association between ciraparantag and DOACs (dabigatran, apixaban, rivaroxaban, edoxaban) and heparins.[1] Importantly, these studies also investigated a panel of other commonly used medications and found no evidence of significant binding.[6]

Coagulation Assay Interference:

  • Objective: To evaluate the impact of ciraparantag on routine coagulation tests.

  • Methodology: In vitro studies involved spiking human plasma with increasing concentrations of ciraparantag and performing standard coagulation assays such as prothrombin time (PT), activated partial thromboplastin time (aPTT), and fibrinogen measurement.[9][14]

  • Key Findings: Ciraparantag was found to interfere with plasma-based coagulation assays that use activators like kaolin and celite, as it binds to these reagents.[5] This interference can lead to a misinterpretation of the patient's coagulation status.[9][14] Consequently, the manual whole blood clotting time (WBCT), which does not use such activators, is the recommended method for assessing the pharmacodynamic effect of ciraparantag.[1][5]

Andexanet Alfa

Thrombin Generation Assays:

  • Objective: To investigate the off-target effects of andexanet alfa on coagulation.

  • Methodology: Thrombin generation was measured in normal human plasma in the presence of andexanet alfa, with and without DOACs. The impact of blocking Tissue Factor Pathway Inhibitor (TFPI) was also assessed using a monoclonal antibody against the K2 domain of TFPI.[8]

  • Key Findings: Andexanet alfa was found to have a procoagulant effect even in the absence of DOACs, as evidenced by increased thrombin generation. This effect was attributed to the inhibition of TFPI. This off-target activity may contribute to the thrombotic events observed in some patients treated with andexanet alfa.[8]

Coagulation Assay Interference:

  • Objective: To determine the reliability of anti-Xa assays after andexanet alfa administration.

  • Methodology: Standard clinical anti-factor Xa activity assays were performed on samples from patients who had received andexanet alfa.[7]

  • Key Findings: Andexanet alfa can lead to a significant underestimation of its reversal effect in standard anti-Xa assays. This is because the dilution of the sample in the assay can cause the bound factor Xa inhibitor to dissociate from andexanet alfa, leading to a falsely elevated measurement of anti-Xa activity.[7]

Idarucizumab

Specificity Studies:

  • Objective: To confirm the high specificity of idarucizumab for dabigatran.

  • Methodology: Binding affinity studies were conducted to compare the affinity of idarucizumab for dabigatran versus other molecules.

  • Key Findings: Idarucizumab binds to dabigatran and its metabolites with an affinity that is approximately 350 times greater than the affinity of dabigatran for thrombin. It does not bind to other coagulation factors or anticoagulants.[4] This high specificity minimizes the potential for off-target effects and cross-reactivity with other medications.

Signaling Pathways and Experimental Workflows

Ciraparantag_Mechanism_of_Action cluster_anticoagulants Anticoagulants cluster_coagulation_factors Coagulation Factors DOACs DOACs (e.g., Apixaban, Rivaroxaban, Dabigatran) FactorXa Factor Xa DOACs->FactorXa Inhibition Heparins Heparins (UFH, LMWH) Heparins->FactorXa Inhibition Thrombin Thrombin (Factor IIa) Heparins->Thrombin Inhibition FactorXa->Thrombin Activation (Restored) Ciraparantag Ciraparantag Ciraparantag->DOACs Binding & Neutralization Ciraparantag->Heparins Binding & Neutralization

Caption: Mechanism of action of ciraparantag in reversing anticoagulation.

Andexanet_Alfa_Mechanism_of_Action cluster_anticoagulants Factor Xa Inhibitors cluster_coagulation_factors Coagulation Factors FXaI Factor Xa Inhibitors (e.g., Apixaban, Rivaroxaban) FactorXa Factor Xa FXaI->FactorXa Inhibition Prothrombin Prothrombin FactorXa->Prothrombin Activation (Restored) Thrombin Thrombin Andexanet Andexanet Alfa (Decoy Factor Xa) Andexanet->FXaI Binding & Sequestration

Caption: Mechanism of action of andexanet alfa as a decoy for Factor Xa inhibitors.

DLS_Experimental_Workflow cluster_workflow Dynamic Light Scattering (DLS) Workflow for Binding Assessment Start Prepare solutions of Ciraparantag and test medication Incubate Incubate Ciraparantag with test medication Start->Incubate DLS_Measurement Perform DLS measurement to determine hydrodynamic radius Incubate->DLS_Measurement Analysis Analyze change in particle size DLS_Measurement->Analysis Conclusion Conclusion on binding Analysis->Conclusion

References

Ciraparantag Acetate: A Comparative Guide to a Novel Anticoagulant Reversal Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of novel oral anticoagulants (NOACs) has revolutionized the management of thromboembolic disorders. However, the risk of major bleeding necessitates the availability of effective reversal agents. Ciraparantag acetate is an investigational, broad-spectrum anticoagulant reversal agent designed to address this critical need. This guide provides a comprehensive comparison of this compound with other approved reversal agents, supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.

Comparative Efficacy of Anticoagulant Reversal Agents

The following table summarizes the efficacy of this compound in comparison to the approved reversal agents, andexanet alfa and idarucizumab, based on key clinical trial data.

Reversal AgentTarget AnticoagulantsEfficacy EndpointStudy PopulationKey Findings
This compound Apixaban, Rivaroxaban, Edoxaban, Enoxaparin, Dabigatran[1][2]Whole Blood Clotting Time (WBCT)Healthy Volunteers- Apixaban: 60 mg dose led to 100% of subjects achieving complete and sustained reversal of WBCT within 1 hour.[3] - Rivaroxaban: 180 mg dose resulted in 100% of subjects achieving complete reversal of WBCT within 1 hour.[3] - Edoxaban: A single 100-300 mg dose demonstrated full reversal of anticoagulation within 10 minutes, sustained for 24 hours.[4]
Andexanet Alfa Apixaban, Rivaroxaban, Edoxaban[5][6]Anti-Factor Xa ActivityHealthy Volunteers & Patients with Acute Major Bleeding- Apixaban & Rivaroxaban: Significantly reduced anti-Factor Xa activity within minutes of administration in healthy volunteers.[7] - Acute Major Bleeding: Achieved "excellent" or "good" hemostasis in 82% of patients.[8]
Idarucizumab Dabigatran[5]Diluted Thrombin Time (dTT) & Ecarin Clotting Time (ECT)Patients with Uncontrolled Bleeding or Needing Urgent Surgery- Median maximum percentage reversal of dabigatran's anticoagulant effect was 100% within 4 hours.[9][10] - Median time to cessation of bleeding was 2.5 hours in patients with overt bleeding.[11]

Experimental Protocols

Whole Blood Clotting Time (WBCT) Assay

The WBCT assay is a global measure of coagulation and was a primary endpoint in the clinical evaluation of this compound.

Methodology:

  • Sample Collection: Venous blood is collected into a clean, dry glass tube without any anticoagulant.[3]

  • Incubation: The tube is immediately placed in a 37°C water bath.

  • Observation: The tube is tilted at regular intervals (e.g., every 30 seconds) to observe for clot formation.

  • Endpoint: The time from blood collection to the formation of a solid clot that does not flow when the tube is inverted is recorded as the WBCT.

Chromogenic Anti-Factor Xa Assay

This assay is used to measure the activity of Factor Xa inhibitors and the efficacy of their reversal by agents like andexanet alfa.

Methodology:

  • Sample Preparation: Patient plasma is citrated and centrifuged to be platelet-poor.

  • Reagent Addition: A known excess amount of Factor Xa is added to the plasma sample. The NOAC present in the plasma will inhibit a portion of this added Factor Xa.

  • Substrate Addition: A chromogenic substrate specific for Factor Xa is added.

  • Measurement: The remaining, uninhibited Factor Xa cleaves the chromogenic substrate, releasing a colored compound (p-nitroaniline). The intensity of the color is measured spectrophotometrically and is inversely proportional to the concentration of the anti-Xa drug in the sample.[12]

Diluted Thrombin Time (dTT) and Ecarin Clotting Time (ECT)

These assays are used to measure the anticoagulant effect of direct thrombin inhibitors like dabigatran and their reversal by idarucizumab.

  • Diluted Thrombin Time (dTT): Measures the time it takes for a clot to form in a plasma sample after the addition of a standardized low concentration of thrombin. The presence of a direct thrombin inhibitor prolongs this time.[9][10]

  • Ecarin Clotting Time (ECT): Ecarin, a snake venom enzyme, directly converts prothrombin to meizothrombin, which is then inhibited by direct thrombin inhibitors. The ECT measures the time to clot formation after the addition of ecarin and is a specific measure of direct thrombin inhibitor activity.[9][10]

Visualizing Mechanisms and Workflows

Mechanism of Action of NOACs and Reversal Agents

cluster_coagulation Coagulation Cascade cluster_noacs Novel Oral Anticoagulants (NOACs) cluster_reversal Reversal Agents FX Factor X FXa Factor Xa FX->FXa Activation Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) FXa->Thrombin Catalyzes Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Fibrin Fibrin (Clot) Thrombin->Fibrin Catalyzes Fibrinogen->Fibrin Cleavage Apixaban Apixaban/Rivaroxaban/Edoxaban Apixaban->FXa Inhibits Dabigatran Dabigatran Dabigatran->Thrombin Inhibits Ciraparantag This compound Ciraparantag->Apixaban Binds & Inactivates Ciraparantag->Dabigatran Binds & Inactivates Andexanet Andexanet Alfa Andexanet->Apixaban Binds & Inactivates Idarucizumab Idarucizumab Idarucizumab->Dabigatran Binds & Inactivates

Caption: Mechanism of NOACs and their reversal agents in the coagulation cascade.

Experimental Workflow for Assessing Ciraparantag Efficacy

cluster_workflow Experimental Workflow start Healthy Volunteer Recruitment anticoagulation Administer NOAC (e.g., Apixaban, Rivaroxaban) start->anticoagulation wbct_pre Measure Baseline WBCT anticoagulation->wbct_pre randomization Randomization wbct_pre->randomization ciraparantag_admin Administer this compound randomization->ciraparantag_admin Treatment Group placebo_admin Administer Placebo randomization->placebo_admin Control Group wbct_post Measure WBCT at Multiple Timepoints ciraparantag_admin->wbct_post placebo_admin->wbct_post analysis Data Analysis: Compare WBCT Reversal wbct_post->analysis

Caption: Workflow for clinical trials evaluating ciraparantag's reversal of NOACs.

Conclusion

This compound demonstrates rapid and sustained reversal of a broad range of novel oral anticoagulants in clinical studies.[3][4] Its distinct mechanism of action, involving direct binding to the anticoagulant drugs, offers a promising alternative to currently available reversal agents.[3] The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers and drug development professionals in the field of anticoagulation and hemostasis. Further large-scale clinical trials are anticipated to fully elucidate the clinical utility and safety profile of this compound in patients with major bleeding or requiring urgent surgery.

References

In Vitro Validation of Ciraparantag Acetate's Binding Specificity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro binding specificity of Ciraparantag acetate against other commercially available anticoagulant reversal agents, namely Andexanet alfa and Idarucizumab. The information presented herein is supported by available experimental data to assist researchers in understanding the distinct mechanisms and binding characteristics of these agents.

Overview of Anticoagulant Reversal Agents

The advent of direct oral anticoagulants (DOACs) has necessitated the development of specific reversal agents to manage bleeding events or to facilitate urgent surgical procedures. Ciraparantag, Andexanet alfa, and Idarucizumab represent distinct strategies for neutralizing the effects of different classes of anticoagulants. Their efficacy and, critically, their specificity are key determinants of their clinical utility and safety profiles.

Ciraparantag (Aripazine) is a small, synthetic, water-soluble cationic molecule designed as a broad-spectrum reversal agent.[1][2] It is intended to reverse the effects of DOACs, including Factor Xa inhibitors and direct thrombin inhibitors, as well as unfractionated heparin (UFH) and low-molecular-weight heparin (LMWH).[3][4]

Andexanet alfa is a recombinant and modified human Factor Xa (FXa) protein.[5][6] It acts as a decoy molecule, specifically designed to bind and sequester Factor Xa inhibitors, such as apixaban and rivaroxaban.[5][7]

Idarucizumab is a humanized monoclonal antibody fragment (Fab) that specifically targets the direct thrombin inhibitor, dabigatran, and its metabolites.[8][9]

Mechanism of Action and Binding Specificity

The binding specificity of a reversal agent is paramount to its safety, as off-target binding could lead to unintended side effects. The in vitro validation of this specificity provides foundational evidence for its mechanism of action.

Ciraparantag binds directly to anticoagulant drugs through non-covalent, charge-charge interactions and hydrogen bonding.[2][10] As a cationic molecule, it forms a physical association with anionic anticoagulants like heparins and also binds to DOACs.[3] This binding prevents the anticoagulant from interacting with its endogenous target (e.g., Factor Xa or thrombin), thereby restoring normal coagulation.[1][11] Crucially, in vitro studies using dynamic light scattering (DLS) have shown that Ciraparantag does not bind to coagulation factors themselves (including Factor IIa and Xa), other plasma proteins, or a panel of commonly used non-anticoagulant drugs.[1][2][3]

Andexanet alfa functions as a high-affinity stoichiometric reversal agent.[7] It has been engineered to be catalytically inactive, preventing it from cleaving prothrombin. It circulates and acts as a decoy for FXa inhibitors, which bind to Andexanet alfa with a similar affinity as they do to native FXa. This sequestration reduces the concentration of the unbound inhibitor, making native FXa available to participate in the coagulation cascade.[7]

Idarucizumab exhibits extremely high binding affinity and specificity for dabigatran.[8][12] It binds to both free and thrombin-bound dabigatran, neutralizing its anticoagulant effect.[9] The binding affinity of idarucizumab for dabigatran is approximately 350 times higher than that of dabigatran for thrombin, allowing it to effectively compete for and sequester the drug.

Comparative Data on Binding and Reversal

The following table summarizes the key binding characteristics and spectrum of activity for each reversal agent based on available in vitro and preclinical data.

FeatureThis compoundAndexanet alfaIdarucizumab
Target Molecule(s) UFH, LMWH, Fondaparinux, Rivaroxaban, Apixaban, Edoxaban, Dabigatran[3][4][10]Factor Xa Inhibitors (Apixaban, Rivaroxaban)[5][7]Dabigatran and its metabolites[8][9]
Binding Mechanism Non-covalent, charge-charge interaction with the anticoagulant drug[2]Acts as a decoy protein, sequestering the FXa inhibitor[5]High-affinity monoclonal antibody binding to the drug[8]
Binding Specificity Binds to multiple classes of anticoagulants; no demonstrated binding to coagulation factors or other tested proteins[1][2][3]Specific to Factor Xa inhibitors[7]Highly specific to Dabigatran[8][12]
Quantitative Affinity (Kd) Data not available; DLS demonstrates physical association[3][11]High Affinity (Specific Kd values not consistently reported in literature)High Affinity (~2.5 pM)
Procoagulant Effect No evidence of procoagulant activity observed in in vitro and preclinical studies[13]Reports of thromboembolic events; may be related to reversal of anticoagulation[5]No intrinsic procoagulant activity[8]

Experimental Protocols

The validation of binding specificity relies on various biophysical and biochemical assays. Below are generalized protocols for key techniques used in the characterization of these reversal agents.

Dynamic Light Scattering (DLS) for Ciraparantag

DLS is used to demonstrate the physical association between Ciraparantag and anticoagulant molecules by measuring changes in particle size in solution. An increase in the hydrodynamic radius upon mixing indicates complex formation.

  • Objective: To qualitatively assess the binding of Ciraparantag to various anticoagulants.

  • Materials:

    • Purified this compound

    • Target anticoagulants (e.g., heparin, apixaban, dabigatran)

    • Appropriate aqueous buffer (e.g., PBS, pH 7.4)

    • DLS instrument and compatible cuvettes

  • Protocol:

    • Sample Preparation: Prepare stock solutions of Ciraparantag and each anticoagulant in the buffer. All solutions must be filtered through a 0.22 µm filter to remove dust and aggregates.

    • Baseline Measurement: Measure the DLS profile of the buffer alone, Ciraparantag alone, and each anticoagulant alone to determine their individual hydrodynamic radii.

    • Binding Assessment: Mix Ciraparantag with each anticoagulant at desired molar ratios. Incubate for a short period to allow for complex formation.

    • DLS Measurement: Measure the DLS profile of the mixture.

    • Data Analysis: Analyze the resulting autocorrelation function to determine the size distribution of particles in the solution. A rightward shift in the size distribution curve for the mixture compared to the individual components indicates the formation of a larger complex, confirming physical association.[3][11]

Surface Plasmon Resonance (SPR) for Andexanet alfa or Idarucizumab

SPR is a label-free technique to quantify the kinetics (association and dissociation rates) and affinity (Kd) of biomolecular interactions in real-time.

  • Objective: To determine the binding kinetics and affinity of a reversal agent (analyte) to its target (ligand).

  • Materials:

    • SPR instrument (e.g., Biacore)

    • Sensor chip (e.g., CM5 chip)

    • Ligand (e.g., Dabigatran for Idarucizumab; biotinylated FXa inhibitor for Andexanet alfa)

    • Analyte (e.g., Idarucizumab or Andexanet alfa)

    • Immobilization buffers (e.g., amine coupling reagents, EDC/NHS)

    • Running buffer (e.g., HBS-EP+)

  • Protocol:

    • Ligand Immobilization: Covalently immobilize the target molecule (ligand) onto the sensor chip surface using standard amine coupling chemistry. A reference flow cell is typically prepared by activating and deactivating the surface without ligand immobilization.

    • Analyte Injection: Inject a series of increasing concentrations of the reversal agent (analyte) over both the ligand and reference flow cells at a constant flow rate.

    • Association & Dissociation: Monitor the binding response in real-time (association phase). After the injection, flow running buffer over the chip to monitor the dissociation of the complex (dissociation phase).

    • Regeneration: If necessary, inject a regeneration solution to remove the bound analyte and prepare the surface for the next cycle.

    • Data Analysis: Subtract the reference flow cell data from the active flow cell data to obtain a corrected sensorgram. Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the comparative mechanisms of action and a typical experimental workflow for binding validation.

Mechanism_of_Action cluster_0 Ciraparantag (Broad Spectrum) cluster_1 Andexanet alfa (Specific Decoy) cluster_2 Idarucizumab (Specific Antibody) Cira Ciraparantag DOAC DOACs (Apixaban, Rivaroxaban, Dabigatran) Cira->DOAC Binds & Inactivates Heparin Heparins (UFH, LMWH) Cira->Heparin Binds & Inactivates Andexanet Andexanet alfa (Decoy FXa) FXaI Factor Xa Inhibitors (Apixaban, Rivaroxaban) Andexanet->FXaI Binds & Sequesters FXa Native Factor Xa FXaI->FXa Inhibits Idaru Idarucizumab (Antibody Fragment) Dabi Dabigatran Idaru->Dabi Binds with High Affinity Thrombin Thrombin Dabi->Thrombin Inhibits

Caption: Comparative mechanisms of anticoagulant reversal agents.

Experimental_Workflow_DLS start Start: Sample Preparation prep_cira Prepare & Filter Ciraparantag Solution start->prep_cira prep_ac Prepare & Filter Anticoagulant Solution start->prep_ac measure_ind DLS Measurement: Individual Components prep_cira->measure_ind prep_ac->measure_ind mix Mix Ciraparantag and Anticoagulant measure_ind->mix measure_mix DLS Measurement: Mixture mix->measure_mix analyze Data Analysis: Compare Hydrodynamic Radii measure_mix->analyze result Result: Assess Binding analyze->result

Caption: Workflow for DLS-based binding assessment.

References

Assessing the Reproducibility of Ciraparantag Acetate Reversal Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of Ciraparantag acetate with other available anticoagulant reversal agents. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, details experimental protocols, and visualizes mechanisms of action to support informed decision-making in the field of anticoagulant reversal.

Introduction

The advent of direct oral anticoagulants (DOACs) has revolutionized the management of thromboembolic disorders. However, the risk of major bleeding necessitates the availability of effective and reliable reversal agents. This compound is an investigational, broad-spectrum anticoagulant reversal agent. This guide assesses the reproducibility of its effects and compares its performance against approved reversal agents: Idarucizumab, Andexanet alfa, and Prothrombin Complex Concentrates (PCCs).

Mechanisms of Action

The various anticoagulant reversal agents employ distinct mechanisms to counteract the effects of anticoagulants.

  • This compound: This small, water-soluble, cationic molecule is designed to bind directly to a range of anticoagulants, including Factor Xa inhibitors and direct thrombin inhibitors, as well as unfractionated heparin and low-molecular-weight heparin, through non-covalent hydrogen bonds and charge-charge interactions.[1][2] This binding action neutralizes the anticoagulant molecule, restoring normal coagulation.

  • Idarucizumab: A humanized monoclonal antibody fragment, Idarucizumab specifically binds to the direct thrombin inhibitor dabigatran and its active metabolites with high affinity, approximately 350 times greater than dabigatran's affinity for thrombin.[3] This binding neutralizes the anticoagulant effect of dabigatran.

  • Andexanet alfa: This agent is a recombinant modified human Factor Xa decoy protein.[4] It has a high affinity for Factor Xa inhibitors (apixaban, rivaroxaban, edoxaban) and the low-molecular-weight heparin enoxaparin.[5][6] By binding to the inhibitor, Andexanet alfa makes it unavailable to interact with endogenous Factor Xa, thereby restoring the activity of the coagulation cascade.[5][6][7][8][9]

  • Prothrombin Complex Concentrates (PCCs): PCCs are plasma-derived products containing varying amounts of vitamin K-dependent coagulation factors (II, VII, IX, and X).[4][10] They are used for the rapid reversal of vitamin K antagonists like warfarin and are also utilized off-label for the management of bleeding associated with DOACs.[10] Their mechanism involves replenishing the levels of clotting factors to overwhelm the anticoagulant effect.

Comparative Efficacy Data

The following tables summarize quantitative data from key clinical trials, providing a comparative view of the reversal effects of this compound and its alternatives.

Table 1: Reversal of Apixaban Anticoagulation

Reversal AgentStudy PopulationAnticoagulant RegimenPrimary Efficacy EndpointReversal EffectCitation(s)
This compound Healthy Elderly Subjects (50-75 years)Apixaban 10 mg twice daily for 3.5 daysWhole Blood Clotting Time (WBCT)Dose-related reversal. 60 mg and 120 mg doses resulted in 100% of subjects achieving complete reversal within 1 hour, sustained for at least 5 hours.[1]
Andexanet alfa Healthy Older VolunteersApixaban 5 mg twice dailyAnti-Factor Xa ActivityA bolus of Andexanet alfa reduced anti-Factor Xa activity by 94% within 2 to 5 minutes.[7]
Andexanet alfa Patients with Acute Major BleedingApixabanAnti-Factor Xa Activity & Hemostatic EfficacyMedian decrease in anti-FXa activity of 93%. 80% of patients achieved excellent or good hemostasis.[8][9]

Table 2: Reversal of Rivaroxaban Anticoagulation

Reversal AgentStudy PopulationAnticoagulant RegimenPrimary Efficacy EndpointReversal EffectCitation(s)
This compound Healthy Elderly Subjects (50-75 years)Rivaroxaban 20 mg once daily for 3 daysWhole Blood Clotting Time (WBCT)Dose-related reversal. A 180 mg dose resulted in 100% of subjects achieving complete reversal within 1 hour, sustained for at least 6 hours.[1]
Andexanet alfa Healthy Older VolunteersRivaroxaban 20 mg dailyAnti-Factor Xa ActivityA bolus of Andexanet alfa reduced anti-Factor Xa activity by 92%.[7]
Andexanet alfa Patients with Acute Major BleedingRivaroxabanAnti-Factor Xa Activity & Hemostatic EfficacyMedian decrease in anti-FXa activity of 94%. 80% of patients achieved excellent or good hemostasis.[8][9]

Table 3: Reversal of Dabigatran Anticoagulation

Reversal AgentStudy PopulationAnticoagulant RegimenPrimary Efficacy EndpointReversal EffectCitation(s)
Idarucizumab Patients with Uncontrolled Bleeding or Needing Urgent SurgeryDabigatranDilute Thrombin Time (dTT) and Ecarin Clotting Time (ECT)100% median maximum percentage reversal of dabigatran's anticoagulant effect.[3]

Table 4: Non-Specific Reversal of DOACs

Reversal AgentStudy PopulationAnticoagulantPrimary Efficacy EndpointReversal EffectCitation(s)
4-Factor PCC Patients with Severe BleedingFactor Xa inhibitorsHemostatic EfficacyIn a meta-analysis, effective hemostasis was achieved in a significant proportion of patients.[11]

Experimental Protocols

Detailed methodologies are crucial for assessing the reproducibility of experimental findings. Below are summaries of the protocols for the key clinical trials cited.

This compound Phase 2 Trials

These were randomized, single-blind, placebo-controlled studies in healthy elderly subjects (50-75 years).[1] Participants received either apixaban (10 mg twice daily for 3.5 days) or rivaroxaban (20 mg once daily for 3 days) to achieve steady-state anticoagulation.[1] Subsequently, they received a single intravenous dose of Ciraparantag or placebo. The primary efficacy measure was the change in whole blood clotting time (WBCT), assessed at multiple time points over 24 hours.[1]

Andexanet alfa ANNEXA-A and ANNEXA-R Trials

These were randomized, double-blind, placebo-controlled Phase 3 studies in healthy older volunteers.[7] Participants received either apixaban (5 mg twice daily) or rivaroxaban (20 mg daily).[7] After achieving peak anticoagulation, they were randomized to receive an intravenous bolus of Andexanet alfa or placebo, with some cohorts also receiving a subsequent infusion. The primary endpoint was the percent change in anti-Factor Xa activity.[7]

Andexanet alfa ANNEXA-4 Trial

This was a prospective, open-label, single-group study in patients with acute major bleeding who had recently received a Factor Xa inhibitor.[8][9] Patients received a bolus of Andexanet alfa followed by a 2-hour infusion. The co-primary efficacy endpoints were the percent change from baseline in anti-Factor Xa activity and the percentage of patients with excellent or good hemostatic efficacy at 12 hours.[6]

Idarucizumab RE-VERSE AD Trial

This was a multicenter, prospective, open-label cohort study of patients who were taking dabigatran and had uncontrolled bleeding or required urgent surgery or intervention.[3] All patients received 5 g of intravenous Idarucizumab. The primary endpoint was the maximum percentage reversal of the anticoagulant effect of dabigatran within 4 hours after administration, as measured by the dilute thrombin time or ecarin clotting time.[3]

Visualizing the Pathways

To further elucidate the mechanisms and workflows, the following diagrams are provided.

cluster_0 Coagulation Cascade cluster_1 Anticoagulant Action cluster_2 Reversal Agent Mechanisms Factor X Factor X Factor Xa Factor Xa Factor X->Factor Xa Activation Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Clot Clot Fibrin->Clot Stabilization DOACs (e.g., Apixaban, Rivaroxaban) DOACs (e.g., Apixaban, Rivaroxaban) DOACs (e.g., Apixaban, Rivaroxaban)->Factor Xa Inhibition Dabigatran Dabigatran Dabigatran->Thrombin Inhibition Ciraparantag Ciraparantag Ciraparantag->DOACs (e.g., Apixaban, Rivaroxaban) Binding & Neutralization Ciraparantag->Dabigatran Binding & Neutralization Andexanet alfa Andexanet alfa Andexanet alfa->DOACs (e.g., Apixaban, Rivaroxaban) Decoy Binding Idarucizumab Idarucizumab Idarucizumab->Dabigatran Specific Binding PCCs PCCs Coagulation Cascade Coagulation Cascade PCCs->Coagulation Cascade Factor Replenishment cluster_screening Screening & Enrollment cluster_anticoagulation Anticoagulation Phase cluster_reversal Reversal Phase cluster_assessment Assessment Phase Informed Consent Informed Consent Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Informed Consent->Inclusion/Exclusion Criteria Baseline Assessment Baseline Assessment Inclusion/Exclusion Criteria->Baseline Assessment Administer Anticoagulant Administer Anticoagulant Baseline Assessment->Administer Anticoagulant Achieve Steady-State Achieve Steady-State Administer Anticoagulant->Achieve Steady-State Randomization Randomization Achieve Steady-State->Randomization Administer Reversal Agent/Placebo Administer Reversal Agent/Placebo Randomization->Administer Reversal Agent/Placebo Serial Blood Sampling Serial Blood Sampling Administer Reversal Agent/Placebo->Serial Blood Sampling Safety Monitoring Safety Monitoring Administer Reversal Agent/Placebo->Safety Monitoring Coagulation Assays (WBCT, Anti-Xa, etc.) Coagulation Assays (WBCT, Anti-Xa, etc.) Serial Blood Sampling->Coagulation Assays (WBCT, Anti-Xa, etc.) Pharmacokinetic/Pharmacodynamic Analysis Pharmacokinetic/Pharmacodynamic Analysis Coagulation Assays (WBCT, Anti-Xa, etc.)->Pharmacokinetic/Pharmacodynamic Analysis

References

Navigating Anticoagulant Reversal: A Comparative Analysis of Ciraparantag Acetate and Other Antidotes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the landscape of anticoagulant reversal agents is evolving rapidly. While established antidotes like Idarucizumab and Andexanet alfa have specific indications, the emergence of Ciraparantag acetate presents a potential paradigm shift with its broad-spectrum activity. This guide provides a comprehensive cost-effectiveness analysis, supported by experimental data and detailed methodologies, to facilitate an objective comparison of these critical therapeutic agents.

Executive Summary

Direct oral anticoagulants (DOACs) have become a mainstay in preventing and treating thromboembolic events. However, the risk of major bleeding necessitates effective and rapidly acting reversal agents. Idarucizumab and Andexanet alfa are currently approved for the reversal of dabigatran and factor Xa inhibitors, respectively. This compound, an investigational agent, is being developed to reverse a wider range of anticoagulants, including DOACs and heparins. This guide synthesizes the available clinical and economic data to compare the cost-effectiveness of this compound with the currently approved antidotes. While direct head-to-head cost-effectiveness trials including Ciraparantag are not yet available due to its developmental stage, this analysis leverages existing clinical trial data, cost information for approved agents, and economic modeling studies to provide a comparative overview.

Comparative Data on Anticoagulant Reversal Agents

The following tables summarize the key efficacy, safety, and cost parameters for this compound, Idarucizumab, and Andexanet alfa based on available data.

Table 1: Efficacy of Anticoagulant Reversal Agents
FeatureThis compoundIdarucizumabAndexanet alfa
Target Anticoagulants Apixaban, Rivaroxaban, Edoxaban, Dabigatran, Enoxaparin, HeparinDabigatranApixaban, Rivaroxaban
Primary Efficacy Endpoint Percent change in whole blood clotting time (WBCT)Normalization of dilute thrombin time (dTT) and ecarin clotting time (ECT)Anti-factor Xa activity reduction
Time to Reversal Within 10-30 minutes of administration.[1]Within minutes of infusion.[2][3]Immediate reversal lasting 1-2 hours after bolus.[2]
Key Efficacy Outcomes Dose-dependent reversal of apixaban and rivaroxaban anticoagulation, with doses ≥60 mg for apixaban and 180 mg for rivaroxaban showing rapid reversal.[4]In a Phase III study, 5g IV infusion resulted in normalization of dTT in 98% and 93% of two patient groups, and normalization of ECT in 89% and 88%.[2][3][5]Preliminary Phase III data showed a 94% decrease in anti-factor Xa activity with near normalization of activated clotting time (ACT).[2]
Table 2: Safety Profile of Anticoagulant Reversal Agents
FeatureThis compoundIdarucizumabAndexanet alfa
Common Adverse Events Mild, transient sensations of warmth or flushing during or soon after infusion.[1][4]No significant adverse events reported in major trials.[2]No serious adverse events reported in initial studies.[2]
Prothrombotic Activity No evidence of procoagulant activity observed in studies.[1]Does not exhibit prothrombotic activity.[2]Not reported in initial studies.
Thrombotic Event Rate (Pooled Data) Data not available in comparative systematic reviews.[6]5.5% (95% CI 2.0-10.1%) until 30-90 days (pooled with Andexanet alfa).[6]5.5% (95% CI 2.0-10.1%) until 30-90 days (pooled with Idarucizumab).[6]
All-Cause Mortality (Pooled Data) Data not available in comparative systematic reviews.[6]13.3% (95% CI 9.6-17.5%) (pooled with Andexanet alfa).[6]13.3% (95% CI 9.6-17.5%) (pooled with Idarucizumab).[6]
Table 3: Cost and Administration of Anticoagulant Reversal Agents
FeatureThis compoundIdarucizumabAndexanet alfa
Administration Single intravenous (IV) infusion over 10 minutes.[7]Intravenous administration as two 2.5 g doses no more than 15 minutes apart.[8]Intravenous bolus followed by a continuous infusion.[9]
Dosage Dose-ranging studies have evaluated 30, 60, 120, and 180 mg.[4][7]Recommended dose is 5 g.[8]Dosing is dependent on the specific factor Xa inhibitor and time since last dose.
Cost Not yet commercially available; cost information is not public.The wholesale acquisition cost for a 5 g dose is approximately $3,482.50 in the US.[10] In the UK, it costs the NHS about £2,400 per dose as of 2021, while in the US it costs about $4,500.[11]A cost-effectiveness analysis showed an incremental cost-effectiveness per quality-adjusted life-year gained of $35,872 from a third-party payer perspective.[12] High cost is a noted limitation to widespread use.[13]

Experimental Protocols

Understanding the methodologies behind the clinical data is crucial for a comprehensive evaluation. The following sections detail the experimental protocols for key studies of each reversal agent.

This compound Clinical Trial Protocol

A randomized, double-blind, placebo-controlled study was designed to evaluate the efficacy and safety of Ciraparantag for reversing anticoagulation induced by different DOACs in healthy adults.[14]

  • Study Population: Healthy adults aged 18 to 75 years, with a BMI between 18 and 32 kg/m ².[14]

  • Study Design: The study consists of separate cohorts for each anticoagulant (e.g., edoxaban, apixaban, rivaroxaban). Within each cohort, subjects are randomized to receive either Ciraparantag or a placebo.[14]

  • Dosing: Escalating single IV doses of Ciraparantag (e.g., 30, 60, 120, 180 mg) or placebo are administered.[4][7]

  • Efficacy Assessment: The primary efficacy endpoint is the change in whole blood clotting time (WBCT), measured using an automated coagulometer and manual methods at selected timepoints.[14]

  • Safety Assessment: Continuous monitoring of adverse events, vital signs, electrocardiograms (ECGs), and standard laboratory tests.[7]

Idarucizumab Clinical Trial Protocol (RE-VERSE AD Study)

The RE-VERSE AD (Reversal Effects of Idarucizumab on Active Dabigatran) study was a prospective cohort study evaluating the efficacy and safety of Idarucizumab in patients treated with dabigatran who had uncontrolled bleeding or required urgent surgery.

  • Study Population: Patients on dabigatran therapy presenting with life-threatening or uncontrolled bleeding (Group A) or requiring emergency surgery or an invasive procedure that could not be delayed (Group B).

  • Study Design: Patients received a 5 g intravenous infusion of Idarucizumab.

  • Efficacy Assessment: The primary endpoint was the maximum percentage reversal of the anticoagulant effect of dabigatran within 4 hours, measured by dTT or ECT.[15]

  • Safety Assessment: Monitoring for adverse events, including thrombotic events, for up to 90 days.

Andexanet alfa Clinical Trial Protocol (ANNEXA Studies)

The ANNEXA (Andexanet Alfa a Novel Antidote to the Anticoagulant Effects of fXA Inhibitors) program included Phase III studies (ANNEXA-A and ANNEXA-R) in healthy volunteers and a Phase IIIb/IV study (ANNEXA-4) in patients with acute major bleeding.

  • Study Population: Healthy volunteers (ANNEXA-A and ANNEXA-R) aged 50-75 years anticoagulated with apixaban or rivaroxaban, and patients with acute major bleeding (ANNEXA-4).

  • Study Design: In healthy volunteer studies, participants were randomized to receive Andexanet alfa or placebo. ANNEXA-4 was a single-arm, open-label study.

  • Dosing: An intravenous bolus of Andexanet alfa followed by a 2-hour infusion.

  • Efficacy Assessment: The primary endpoint in healthy volunteer studies was the percent change in anti-Factor Xa activity. In ANNEXA-4, co-primary endpoints were the percentage of patients with excellent or good hemostatic efficacy and the median percent change in anti-Factor Xa activity.

  • Safety Assessment: Monitoring for adverse events, including thrombotic events and infusion-related reactions.

Visualizing Mechanisms and Workflows

To further clarify the processes involved, the following diagrams illustrate the mechanism of action for each reversal agent and a typical clinical workflow for managing anticoagulant-related bleeding.

Anticoagulant_Reversal_Mechanisms cluster_ciraparantag This compound cluster_idarucizumab Idarucizumab cluster_andexanet Andexanet alfa Ciraparantag Ciraparantag DOACs DOACs (Apixaban, Rivaroxaban, etc.) Ciraparantag->DOACs Binds and Neutralizes Heparins Heparins Ciraparantag->Heparins Binds and Neutralizes Idarucizumab Idarucizumab Dabigatran Dabigatran Idarucizumab->Dabigatran Binds with High Affinity Andexanet Andexanet alfa FXa_Inhibitors Factor Xa Inhibitors (Apixaban, Rivaroxaban) Andexanet->FXa_Inhibitors Acts as a Decoy Receptor

Caption: Mechanisms of action for anticoagulant reversal agents.

Bleeding_Management_Workflow Start Patient with Major Bleeding on Anticoagulant Assess Assess Bleeding Severity and Anticoagulant Type Start->Assess Supportive_Care Initiate Supportive Care (e.g., mechanical compression, fluid resuscitation) Assess->Supportive_Care Antidote_Decision Consider Specific Antidote Supportive_Care->Antidote_Decision Administer_Antidote Administer Appropriate Antidote (Ciraparantag, Idarucizumab, or Andexanet alfa) Antidote_Decision->Administer_Antidote Indicated Monitor Monitor for Hemostasis and Adverse Events Antidote_Decision->Monitor Not Indicated Administer_Antidote->Monitor Outcome Achieve Hemostasis Monitor->Outcome

Caption: Clinical workflow for managing anticoagulant-related bleeding.

Discussion and Future Outlook

The current landscape of anticoagulant reversal is characterized by targeted therapies with high efficacy but also significant costs. Idarucizumab and Andexanet alfa have demonstrated rapid reversal of their respective target anticoagulants, providing crucial tools for managing life-threatening bleeding. However, their specificity is also a limitation in clinical scenarios where the specific anticoagulant is unknown or when a patient is on multiple antithrombotic agents.

This compound, with its broad-spectrum activity, has the potential to address this unmet need. By targeting a wide range of anticoagulants, it could simplify treatment protocols and be particularly valuable in emergency situations. The clinical trial data to date suggest a favorable safety and efficacy profile, with rapid onset of action.

From a cost-effectiveness perspective, the high price of current antidotes is a significant barrier to their widespread use.[13] A retrospective study comparing Idarucizumab and Andexanet alfa found that total hospital costs were significantly lower for patients receiving Idarucizumab, although this was in the context of different patient populations and bleeding types. The potential for a single, broad-spectrum agent like Ciraparantag to be a more cost-effective option is a compelling proposition, though this will ultimately depend on its pricing and demonstrated clinical outcomes in larger trials.

Future research should focus on direct, head-to-head comparative effectiveness and cost-effectiveness trials of all three reversal agents. Additionally, real-world evidence will be crucial to understand their utility and economic impact in diverse patient populations and healthcare systems. The development of a rapid, point-of-care diagnostic to identify the specific anticoagulant a patient is taking could also influence the choice of reversal agent and the overall cost of care.

References

A Comparative Meta-Analysis of Ciraparantag Acetate and Other Anticoagulant Reversal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Ciraparantag acetate with its primary alternatives, Andexanet alfa and Idarucizumab, for the reversal of anticoagulant effects. This document synthesizes data from clinical trials to inform research and development in the field of anticoagulant therapies.

Ciraparantag is an investigational synthetic, small molecule designed to reverse the effects of a broad range of anticoagulants, including direct oral anticoagulants (DOACs) and heparins.[1][2][3] Its mechanism of action involves binding directly to anticoagulant molecules through non-covalent hydrogen bonds and charge-charge interactions, thereby neutralizing their activity.[2][4][5] In contrast, Andexanet alfa is a recombinant modified factor Xa protein that acts as a decoy to reverse the effects of factor Xa inhibitors, while Idarucizumab is a monoclonal antibody fragment that specifically binds to and neutralizes the direct thrombin inhibitor dabigatran.[6][7][8][9]

Comparative Efficacy and Safety from Clinical Trials

Clinical trials have evaluated the efficacy and safety of these reversal agents. The following tables summarize key quantitative data from these studies.

Table 1: Efficacy of Ciraparantag in Reversing Factor Xa Inhibitors (Phase 2)
AnticoagulantCiraparantag DoseEndpointPercentage of Subjects Achieving EndpointStudy Identifier
Apixaban30 mgComplete and sustained reversal of anticoagulation (WBCT ≤ 115% of baseline)67%NCT03288454[2][10]
Apixaban60 mgComplete and sustained reversal of anticoagulation (WBCT ≤ 115% of baseline)100%NCT03288454[2][10]
Apixaban120 mgComplete and sustained reversal of anticoagulation (WBCT ≤ 115% of baseline)100%NCT03288454[2][10]
Rivaroxaban180 mgComplete and sustained reversal of anticoagulation (WBCT ≤ 115% of baseline)100%NCT03172910[2]

WBCT: Whole Blood Clotting Time

Table 2: Efficacy of Andexanet Alfa in Reversing Factor Xa Inhibitors (ANNEXA Trials)
AnticoagulantAndexanet Alfa RegimenEndpointEfficacy OutcomeStudy Identifier
ApixabanBolus + InfusionReduction in anti-Factor Xa activity>90% reductionANNEXA-A[11]
RivaroxabanBolus + InfusionReduction in anti-Factor Xa activity>90% reductionANNEXA-R[11]
Apixaban, Rivaroxaban, Edoxaban, or EnoxaparinBolus + InfusionHemostatic Efficacy in Bleeding Patients82% achieved "good" or "excellent" hemostasis at 12 hoursANNEXA-4[1]
Table 3: Efficacy of Idarucizumab in Reversing Dabigatran (RE-VERSE AD Trial)
AnticoagulantIdarucizumab DoseEndpointEfficacy OutcomeStudy Identifier
Dabigatran5 g IVMaximum percentage reversal of dilute thrombin time (dTT) or ecarin clotting time (ECT)100% median maximum reversalRE-VERSE AD[6][12]
Table 4: Comparative Safety Profiles
Reversal AgentCommon Adverse EventsSerious Adverse Events
Ciraparantag Mild, transient flushing or sensation of warmth[3]No major safety concerns reported in Phase 2 trials.
Andexanet Alfa Infusion-related reactionsThromboembolic events have been reported.[13]
Idarucizumab Headache, hypersensitivityThromboembolic events have been reported.

Experimental Protocols

Ciraparantag Phase 2 Trials (NCT03288454 & NCT03172910)
  • Study Design: These were randomized, single-blind, placebo-controlled studies.[2][10]

  • Participants: Healthy volunteers aged 50 to 75 years.[2] For NCT03288454, subjects were anticoagulated with apixaban (10 mg twice daily).[10]

  • Intervention: A single intravenous dose of Ciraparantag or placebo was administered after subjects reached steady-state anticoagulation.[10]

  • Primary Endpoint: The primary efficacy endpoint was the complete and sustained reversal of anticoagulation as measured by Whole Blood Clotting Time (WBCT), defined as WBCT ≤ 115% of the baseline value at all time points between 1 and 5 hours after administration.[10]

Andexanet Alfa ANNEXA-4 Trial (NCT02329327)
  • Study Design: This was a prospective, single-arm, open-label study.[1]

  • Participants: Patients with acute major bleeding while taking a Factor Xa inhibitor.

  • Intervention: Andexanet alfa administered as an intravenous bolus followed by a 2-hour infusion.

  • Primary Endpoint: The co-primary efficacy endpoints were the percent change in anti-Factor Xa activity and the percentage of patients achieving "good" or "excellent" hemostasis at 12 hours after infusion.

Idarucizumab RE-VERSE AD Trial (NCT02104947)
  • Study Design: This was a multicenter, prospective, open-label cohort study.[12]

  • Participants: Patients treated with dabigatran who presented with life-threatening bleeding or required urgent surgery.[6]

  • Intervention: Two 2.5 g intravenous boluses of idarucizumab administered within 15 minutes.[6]

  • Primary Endpoint: The maximum percentage reversal of the dilute thrombin time (dTT) or ecarin clotting time (ECT) within 4 hours after administration.[6]

Signaling Pathways and Experimental Workflows

cluster_ciraparantag Ciraparantag Mechanism of Action DOACs DOACs Inactive Complex Inactive Complex DOACs->Inactive Complex Coagulation Factors (e.g., FXa, Thrombin) Coagulation Factors (e.g., FXa, Thrombin) DOACs->Coagulation Factors (e.g., FXa, Thrombin) Inhibition Ciraparantag Ciraparantag Ciraparantag->DOACs Binds via non-covalent interactions Ciraparantag->Inactive Complex Normal Coagulation Normal Coagulation Coagulation Factors (e.g., FXa, Thrombin)->Normal Coagulation Restored Activity

Caption: Ciraparantag binds to DOACs, preventing their interaction with coagulation factors.

cluster_andexanet Andexanet Alfa Mechanism of Action Factor Xa Inhibitors Factor Xa Inhibitors Inactive Complex Inactive Complex Factor Xa Inhibitors->Inactive Complex Endogenous Factor Xa Endogenous Factor Xa Factor Xa Inhibitors->Endogenous Factor Xa Inhibition Andexanet Alfa (Decoy) Andexanet Alfa (Decoy) Andexanet Alfa (Decoy)->Factor Xa Inhibitors Binds with high affinity Andexanet Alfa (Decoy)->Inactive Complex Prothrombinase Complex Prothrombinase Complex Endogenous Factor Xa->Prothrombinase Complex Restored Activity Thrombin Generation Thrombin Generation Prothrombinase Complex->Thrombin Generation

Caption: Andexanet alfa acts as a decoy for Factor Xa inhibitors.

cluster_idarucizumab Idarucizumab Mechanism of Action Dabigatran Dabigatran Inactive Complex Inactive Complex Dabigatran->Inactive Complex Thrombin Thrombin Dabigatran->Thrombin Inhibition Idarucizumab (Antibody) Idarucizumab (Antibody) Idarucizumab (Antibody)->Dabigatran Binds with high affinity Idarucizumab (Antibody)->Inactive Complex Fibrinogen to Fibrin Fibrinogen to Fibrin Thrombin->Fibrinogen to Fibrin Restored Activity

Caption: Idarucizumab specifically binds to and neutralizes dabigatran.

cluster_workflow Anticoagulant Reversal Clinical Trial Workflow Screening Screening Enrollment & Anticoagulation Enrollment & Anticoagulation Screening->Enrollment & Anticoagulation Randomization Randomization Enrollment & Anticoagulation->Randomization Reversal Agent Administration Reversal Agent Administration Randomization->Reversal Agent Administration Treatment Arm Placebo Administration Placebo Administration Randomization->Placebo Administration Control Arm Pharmacodynamic Assessment (e.g., WBCT, anti-FXa) Pharmacodynamic Assessment (e.g., WBCT, anti-FXa) Reversal Agent Administration->Pharmacodynamic Assessment (e.g., WBCT, anti-FXa) Placebo Administration->Pharmacodynamic Assessment (e.g., WBCT, anti-FXa) Safety Follow-up Safety Follow-up Pharmacodynamic Assessment (e.g., WBCT, anti-FXa)->Safety Follow-up Data Analysis Data Analysis Safety Follow-up->Data Analysis

Caption: A generalized workflow for clinical trials of anticoagulant reversal agents.

References

Benchmarking Ciraparantag acetate against standard of care in bleeding models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide: Ciraparantag Acetate vs. Standard of Care in the Reversal of Anticoagulation in Bleeding Models

Introduction

The advent of direct oral anticoagulants (DOACs) has revolutionized the management of thromboembolic disorders. However, the risk of major bleeding remains a significant concern. Rapid and effective reversal of anticoagulation is crucial in life-threatening bleeding situations or when urgent surgery is required. This compound is an investigational, broad-spectrum anticoagulant reversal agent. This guide provides a comprehensive comparison of this compound with the standard of care reversal agents, supported by preclinical and clinical data.

Mechanism of Action

Ciraparantag is a small, water-soluble molecule that binds directly to a range of anticoagulants, including Factor Xa (FXa) inhibitors (apixaban, rivaroxaban, edoxaban), the direct thrombin (Factor IIa) inhibitor dabigatran, and both unfractionated heparin (UFH) and low molecular weight heparin (LMWH). This binding is achieved through non-covalent hydrogen bonds and charge-charge interactions, which neutralizes the anticoagulant's effect.

The standard of care for reversing anticoagulation includes specific reversal agents and non-specific prohemostatic agents. Andexanet alfa is a recombinant modified human FXa decoy that specifically binds and sequesters FXa inhibitors. Idarucizumab is a monoclonal antibody fragment that binds specifically to dabigatran. Non-specific agents like four-factor prothrombin complex concentrate (4F-PCC) contain varying amounts of vitamin K-dependent clotting factors (II, VII, IX, and X) and are used for the rapid reversal of both vitamin K antagonists and DOACs.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway cluster_anticoagulants Anticoagulants cluster_reversal Reversal Agents XII XII XI XI XII->XI XIIa IX IX XI->IX XIa X X IX->X IXa + VIIIa VIII VIIIa Prothrombin Prothrombin (II) X->Prothrombin Xa + Va TF Tissue Factor (TF) TF_VII TF-VIIa VII VII TF_VII->X V Va Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin UFH_LMWH UFH / LMWH UFH_LMWH->X UFH_LMWH->Thrombin Dabigatran Dabigatran Dabigatran->Thrombin FXa_Inhibitors Rivaroxaban, Apixaban, Edoxaban FXa_Inhibitors->X Ciraparantag Ciraparantag Ciraparantag->UFH_LMWH Ciraparantag->Dabigatran Ciraparantag->FXa_Inhibitors Andexanet Andexanet Alfa Andexanet->FXa_Inhibitors Idarucizumab Idarucizumab Idarucizumab->Dabigatran PCC 4F-PCC PCC->IX PCC->X PCC->VII PCC->Prothrombin

Caption: The coagulation cascade and sites of action of anticoagulants and their reversal agents.

Preclinical Data

Ciraparantag has been evaluated in several animal bleeding models, demonstrating its ability to reverse the effects of various anticoagulants.

Bleeding ModelAnticoagulantAnimal ModelKey Findings for CiraparantagKey Findings for Standard of Care
Tail Transection Edoxaban, Dabigatran, Rivaroxaban, ApixabanRatDecreased bleeding within 7.5 minutes. Reduced bleeding by over 90% with dabigatran, rivaroxaban, or apixaban overdose. A dose of 5 and 10 mg/kg reduced blood loss to levels similar to rats that did not receive edoxaban.Not directly compared in the same study.
Liver Laceration EdoxabanRatDecreased bleeding within 10 minutes.Not directly compared in the same study.
Liver Laceration RivaroxabanRabbitHigh-dose ciraparantag reversed blood loss to a similar extent as andexanet alfa. A 30:1 molar ratio of Ciraparantag to rivaroxaban was needed to reduce blood loss.Andexanet alfa reversed blood loss with a 1:1 molar ratio to rivaroxaban.

Clinical Data

Clinical studies in healthy volunteers have shown that Ciraparantag effectively reverses the anticoagulant effects of several DOACs and LMWH.

Study PhaseAnticoagulantSubject PopulationCiraparantag DosePrimary EndpointKey Results
Phase 1 EdoxabanHealthy Volunteers100 mg and 300 mgWhole Blood Clotting Time (WBCT)Edoxaban increased WBCT by 37%; Ciraparantag reduced this to within 10% of baseline within 10 minutes, with the effect sustained for 24 hours.
Phase 2 EnoxaparinHealthy Volunteers100 mg, 200 mg, 300 mgWhole Blood Clotting Time (WBCT)Enoxaparin increased WBCT by 28.5%; Ciraparantag completely reversed this within 20 minutes (100 mg dose) and 5 minutes (200 mg dose), sustained for 24 hours.
Phase 2 ApixabanHealthy Elderly Subjects (50-75 years)30 mg, 60 mg, 120 mgWhole Blood Clotting Time (WBCT)Complete and sustained reversal of WBCT to ≤10% of baseline within 1 hour was observed in 100% of subjects receiving 60 mg and 120 mg.
Phase 2 RivaroxabanHealthy Elderly Subjects (50-75 years)30 mg, 60 mg, 120 mg, 180 mgWhole Blood Clotting Time (WBCT)Complete and sustained reversal of WBCT to ≤10% of baseline within 1 hour was observed in 100% of subjects receiving 180 mg.

Head-to-Head Comparison: Andexanet Alfa vs. 4-Factor PCC

While direct head-to-head trials of Ciraparantag against standard of care are limited, retrospective studies have compared Andexanet alfa and 4F-PCC for the reversal of FXa inhibitor-related bleeding.

ComparisonOutcomeResults
Andexanet Alfa vs. 4F-PCC Effective HemostasisIn a retrospective study of 32 patients, effective hemostasis was achieved in 75.0% of patients receiving Andexanet alfa compared to 62.5% in the 4F-PCC group (p=0.70).
Thromboembolic EventsThromboembolic events occurred in 25.0% of the Andexanet alfa group and 18.8% of the 4F-PCC group (p=0.99).
MortalityMortality was 12.5% in the Andexanet alfa group and 31.3% in the 4F-PCC group (p=0.39).

Experimental Protocols

Rat Tail Transection Bleeding Model

This model is used to assess the reversal of anticoagulant-induced bleeding.

tail_transection_workflow cluster_protocol Rat Tail Transection Protocol start Acclimatize Rats anticoagulant Administer Anticoagulant (e.g., Edoxaban 10 mg/kg orally) start->anticoagulant wait1 Wait for Peak Anticoagulant Effect anticoagulant->wait1 reversal Administer Reversal Agent IV (Ciraparantag or Saline Control) wait1->reversal wait2 Wait for Reversal Agent Onset (e.g., 2 minutes) reversal->wait2 transection Transect Distal Tail (e.g., 3 mm from tip) wait2->transection bleeding Immerse Tail in Saline and Collect Blood transection->bleeding measure Measure Blood Loss Gravimetrically over Time bleeding->measure end Analyze Data measure->end

Caption: Experimental workflow for the rat tail transection bleeding model.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are acclimatized for at least 3 days before the experiment.

  • Anticoagulation: An oral dose of an anticoagulant, such as edoxaban (10 mg/kg), is administered.

  • Reversal Agent Administration: At the time of peak anticoagulant effect, an intravenous (IV) dose of Ciraparantag or saline (for the control group) is administered.

  • Tail Transection: A short time after the administration of the reversal agent (e.g., 2 minutes), the distal 3 mm of the tail is transected using a standardized blade.

  • Bleeding Measurement: The transected tail is immediately immersed in a pre-weighed tube containing saline at 37°C. Blood is collected for a specified period (e.g., 30 minutes), and the total blood loss is determined by the change in the weight of the tube.

Rabbit Liver Laceration Model

This model simulates traumatic, difficult-to-control bleeding.

liver_laceration_workflow cluster_protocol Rabbit Liver Laceration Protocol start Anesthetize Rabbit anticoagulant Administer Anticoagulant IV (e.g., Rivaroxaban) start->anticoagulant wait Wait for Anticoagulant Effect anticoagulant->wait reversal Administer Reversal Agent IV (e.g., Ciraparantag or Andexanet Alfa) wait->reversal laparotomy Perform Midline Laparotomy reversal->laparotomy laceration Create Standardized Liver Laceration laparotomy->laceration bleeding Collect Blood via Suction into Pre-weighed Sponges laceration->bleeding measure Measure Total Blood Loss Gravimetrically bleeding->measure end Analyze Data measure->end

Caption: Experimental workflow for the rabbit liver laceration model.

Methodology:

  • Animal Model: New Zealand White rabbits are anesthetized.

  • Anticoagulation: An IV infusion of an anticoagulant, such as rivaroxaban, is administered to achieve a target level of anticoagulation.

  • Reversal Agent Administration: A bolus IV injection of the reversal agent (e.g., Ciraparantag or Andexanet alfa) or placebo is given.

  • Surgical Procedure: A midline laparotomy is performed to expose the liver. A standardized laceration is made on one of the liver lobes.

  • Bleeding Measurement: Blood is collected from the abdominal cavity using pre-weighed surgical sponges for a set duration. The total blood loss is determined by the weight of the blood-soaked sponges.

Whole Blood Clotting Time (WBCT) Assay

WBCT is a key pharmacodynamic measure used in clinical trials of Ciraparantag.

Methodology:

  • Blood Collection: A non-anticoagulated whole blood sample is collected.

  • Assay Performance: A specific volume of blood is added to a tube containing a contact activator. The tube is incubated at 37°C.

  • Clot Detection: The time to clot formation is measured.

  • Data Analysis: The WBCT is reported in seconds. The percentage change from the pre-anticoagulant baseline is calculated to assess the extent of anticoagulation and its reversal.

Conclusion

This compound has demonstrated broad-spectrum anticoagulant reversal in both preclinical and early-phase clinical studies. Its mechanism of directly binding to various anticoagulants offers a potential universal reversal strategy. Preclinical models show its efficacy in reducing bleeding, with some data suggesting comparable effects to Andexanet alfa, albeit at different molar ratios. Clinical studies in healthy volunteers have confirmed its rapid and sustained reversal of the anticoagulant effects of several DOACs and LMWH, as measured by WBCT. Further large-scale clinical trials in bleeding patients are needed to establish the clinical efficacy and safety of Ciraparantag in comparison to the current standard of care, which includes specific antidotes like Andexanet alfa and non-specific agents like 4F-PCC.

Navigating the Bioanalytical Maze: A Comparative Guide to Method Validation for Ciraparantag Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is a cornerstone of reliable clinical data. This guide provides a comparative overview of methodologies for the quantitative analysis of Ciraparantag acetate, a novel anticoagulant reversal agent. We delve into the unique challenges posed by this small molecule and compare the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the theoretical application of immunoassays.

This compound is a synthetic, small molecule designed to reverse the effects of various anticoagulants by binding directly to them through non-covalent, charge-charge interactions.[1][2] This mechanism of action, while effective therapeutically, presents a significant challenge for traditional bioanalytical approaches.

The Unsuitability of Conventional Coagulation Assays

Initial attempts to measure the pharmacodynamic effects of Ciraparantag using standard plasma-based coagulation assays, such as activated partial thromboplastin time (aPTT), proved to be unreliable. Research has shown that Ciraparantag interacts with the anionic components of the assay reagents and the anticoagulants present in blood collection tubes (e.g., citrate, EDTA). This interference disrupts the measurement of its true anticoagulant reversal effect in vitro. Consequently, plasma-based assays are not representative of the physiological conditions and are unsuitable for quantifying Ciraparantag's activity.

cluster_0 In Vitro Coagulation Assay Assay_Reagents Anionic Assay Reagents (e.g., kaolin, celite) Interference Interference and Inaccurate Results Assay_Reagents->Interference Collection_Tubes Anticoagulant Collection Tubes (e.g., citrate, EDTA) Collection_Tubes->Interference Ciraparantag_in_vitro Ciraparantag Ciraparantag_in_vitro->Assay_Reagents Binds to Ciraparantag_in_vitro->Collection_Tubes Binds to

Diagram 1: Interference of Ciraparantag in Coagulation Assays.

Gold Standard: A Validated LC-MS/MS Method

Given the limitations of functional assays, a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the most appropriate approach for the accurate quantification of this compound in biological matrices like human plasma. While a specific validated method for this compound is not publicly detailed, the following represents a typical framework based on FDA guidelines and methods validated for other small molecule anticoagulants.

Key Validation Parameters for a Representative LC-MS/MS Assay
Validation ParameterAcceptance CriteriaPurpose
Linearity Correlation coefficient (r²) ≥ 0.99Establishes the relationship between concentration and instrument response.
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)Measures the closeness of the determined value to the true value.
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)Assesses the degree of scatter in the data.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy and precision.Defines the lower end of the reliable measurement range.
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard.Ensures the method can differentiate the analyte from other matrix components.
Recovery Consistent and reproducible recovery across the concentration range.Measures the efficiency of the extraction process.
Matrix Effect Assessed to ensure no significant ion suppression or enhancement.Evaluates the influence of matrix components on analyte ionization.
Stability Analyte stability established under various storage and handling conditions (freeze-thaw, bench-top, long-term).Ensures the integrity of the analyte in the biological sample from collection to analysis.
Experimental Protocol: A Representative LC-MS/MS Workflow

The following outlines a typical experimental protocol for the quantification of a small molecule like this compound in human plasma.

  • Sample Preparation:

    • Thaw frozen plasma samples at room temperature.

    • To 100 µL of plasma, add an internal standard (a stable isotope-labeled version of this compound is ideal).

    • Perform protein precipitation by adding a solvent like acetonitrile.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Separation:

    • Inject the reconstituted sample onto a reverse-phase C18 HPLC column.

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).

  • Mass Spectrometric Detection:

    • Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for this compound and its internal standard using Multiple Reaction Monitoring (MRM).

cluster_workflow LC-MS/MS Experimental Workflow Sample_Prep Sample Preparation HPLC HPLC Separation Sample_Prep->HPLC Inject MS Mass Spectrometry Detection HPLC->MS Elute Data_Analysis Data Analysis & Quantification MS->Data_Analysis Generate Data

Diagram 2: A typical LC-MS/MS experimental workflow.

Alternative Method: The Immunoassay Approach

While no immunoassay for this compound has been described in the literature, it represents a potential alternative high-throughput method. However, the development of a robust immunoassay for a small molecule like Ciraparantag presents several challenges.

Challenges in Immunoassay Development for Small Molecules
  • Immunogenicity: Small molecules are generally not immunogenic on their own and require conjugation to a larger carrier protein to elicit an antibody response.

  • Antibody Specificity: Generating highly specific antibodies that can distinguish the parent molecule from its metabolites can be difficult.

  • Matrix Interference: Biological matrices can contain endogenous substances that may interfere with the antibody-antigen binding.

Hypothetical Performance Characteristics of a this compound Immunoassay
Performance ParameterDesired Characteristics
Assay Format Competitive ELISA
Antibody High-affinity monoclonal antibody specific for Ciraparantag
Lower Limit of Quantification (LLOQ) In the low ng/mL range
Dynamic Range 2-3 orders of magnitude
Precision (Intra- and Inter-assay) CV ≤ 20%
Specificity Minimal cross-reactivity with metabolites and other sample components

Conclusion

For the quantitative bioanalysis of this compound, a validated LC-MS/MS method stands as the most reliable and accurate approach. Its high selectivity and sensitivity are crucial for overcoming the interference issues that render traditional coagulation assays unsuitable. While an immunoassay could offer higher throughput, the inherent challenges in its development for a small molecule make it a less straightforward alternative. The choice of bioanalytical method will ultimately depend on the specific requirements of the study, balancing the need for accuracy, throughput, and the resources available for method development and validation.

References

Comparative Assessment of the Prothrombotic Risk of Reversal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of direct oral anticoagulants (DOACs) has revolutionized the management of thromboembolic disorders. However, the risk of major bleeding remains a significant concern, necessitating the availability of effective reversal agents. While these agents are crucial for managing life-threatening hemorrhage, their potential to induce a prothrombotic state is a critical safety consideration. This guide provides a comparative assessment of the prothrombotic risk associated with currently available and emerging reversal agents, supported by experimental data and detailed methodologies.

Reversal Agents Overview

This guide focuses on the following key reversal agents:

  • Idarucizumab: A humanized monoclonal antibody fragment that specifically binds to dabigatran and its acylglucuronide metabolites, neutralizing their anticoagulant effect.

  • Andexanet Alfa: A recombinant modified human factor Xa decoy protein that binds and sequesters factor Xa inhibitors (e.g., apixaban, rivaroxaban, edoxaban).

  • Ciraparantag: A small molecule designed to bind to and reverse the effects of various anticoagulants, including DOACs and heparins (currently under investigation).

  • Prothrombin Complex Concentrate (PCC): A concentrate of vitamin K-dependent coagulation factors (II, VII, IX, and X), available in 3-factor and 4-factor formulations.

Quantitative Assessment of Thromboembolic Risk

The following table summarizes the incidence of thromboembolic events (TEs) observed in key clinical studies of idarucizumab, andexanet alfa, and PCC when used for the reversal of DOACs. It is important to note that direct head-to-head comparative trials are limited, and patient populations across studies may vary significantly.

Reversal AgentStudy/AnalysisAnticoagulant ReversedIncidence of Thromboembolic EventsTimeframe for TE AssessmentCitation(s)
Idarucizumab RE-VERSE AD (Trial)Dabigatran4.8%30 days[1]
Real-world data (Taiwan)Dabigatran3.1%90 days[1]
Meta-analysisDabigatran5.0% (in ICH patients)Not specified[2]
Andexanet Alfa ANNEXA-4 (Trial - Final Report)Factor Xa Inhibitors10.4%30 days[3]
Retrospective CohortFactor Xa Inhibitors31%30 days[4]
Retrospective Comparison with 4F-PCCFactor Xa Inhibitors25.0%30 days[5]
4-Factor PCC Retrospective Comparison with Andexanet AlfaFactor Xa Inhibitors18.8%30 days[5]
Community Hospital ReviewFactor Xa InhibitorsOne patient (out of 28)15 days post-administration[6]
Observational Data Reports (Meta-analysis)Factor Xa Inhibitors3.1%Not specified[7]

Experimental Protocols

Thrombin Generation Assay (TGA)

Principle: TGA measures the dynamics of thrombin generation in plasma, providing a global assessment of the coagulation potential. An increased or more rapid thrombin generation after administration of a reversal agent in the absence of an anticoagulant could indicate a prothrombotic state.

Methodology:

  • Sample Preparation: Platelet-poor plasma (PPP) is prepared by centrifuging citrated whole blood.

  • Reagents:

    • Tissue factor (TF) as a trigger of coagulation.

    • Phospholipids to provide a surface for coagulation reactions.

    • A fluorogenic or chromogenic substrate for thrombin.

    • Calcium chloride to initiate coagulation.

  • Procedure:

    • PPP is incubated with the reversal agent at various concentrations.

    • TF and phospholipids are added to the plasma.

    • Coagulation is initiated by the addition of calcium chloride and the thrombin substrate.

    • The generation of thrombin is monitored over time by measuring the fluorescence or color change.

  • Data Analysis: Key parameters include lag time, time to peak, peak thrombin concentration, and endogenous thrombin potential (ETP - the total amount of thrombin generated).

Platelet Aggregation Assay

Principle: This assay assesses the ability of platelets to aggregate in response to various agonists. Some reversal agents might directly or indirectly enhance platelet aggregation, contributing to a prothrombotic risk. Light Transmission Aggregometry (LTA) is a common method.[8][9][10]

Methodology (Light Transmission Aggregometry):

  • Sample Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging citrated whole blood at a low speed. Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation and used as a reference.

  • Agonists: Common agonists include adenosine diphosphate (ADP), collagen, arachidonic acid, and ristocetin.

  • Procedure:

    • PRP is placed in a cuvette with a stir bar and warmed to 37°C.

    • The reversal agent is added and incubated with the PRP.

    • A baseline light transmission is established.

    • An agonist is added to induce platelet aggregation.

    • As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through to a detector.

  • Data Analysis: The change in light transmission is recorded over time, and the maximum percentage of aggregation is determined.

In Vivo Thrombosis Models

Principle: Animal models are used to evaluate the prothrombotic potential of reversal agents in a physiological setting. These models mimic arterial or venous thrombosis.

a) Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model (Murine): [11][12][13][14][15]

  • Animal Preparation: Mice are anesthetized, and the common carotid artery is surgically exposed.

  • Thrombosis Induction: A filter paper saturated with FeCl₃ solution (typically 5-10%) is applied to the adventitial surface of the artery for a defined period (e.g., 3 minutes). FeCl₃ induces endothelial injury and oxidative stress, leading to thrombus formation.

  • Procedure:

    • The reversal agent is administered intravenously before or after the FeCl₃ injury.

    • Blood flow in the carotid artery is monitored using a Doppler flow probe.

  • Data Analysis: The primary endpoint is the time to vessel occlusion. A shorter time to occlusion in the presence of a reversal agent (without an anticoagulant) would suggest a prothrombotic effect.

b) Vena Cava Stasis Model (Rat): [16][17][18][19]

  • Animal Preparation: Rats are anesthetized, and the inferior vena cava (IVC) is surgically exposed.

  • Thrombosis Induction: The IVC is ligated to induce blood stasis, a key factor in venous thrombosis.

  • Procedure:

    • The reversal agent is administered intravenously.

    • After a set period of stasis (e.g., 4-6 hours), the ligated segment of the IVC is excised.

  • Data Analysis: The thrombus is removed and weighed. An increase in thrombus weight in animals treated with the reversal agent compared to a control group indicates a prothrombotic effect.

Signaling Pathways and Prothrombotic Mechanisms

The prothrombotic risk of reversal agents can be understood by examining their interaction with the coagulation cascade.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII FXII XI FXI XII->XI Activates IX FIX XI->IX Activates X FX IX->X Activates (with FVIIIa) PCC PCC IX->PCC Replenishes Factors TF Tissue Factor VII FVII TF->VII Activates VII->X Activates VII->PCC Replenishes Factors Prothrombin Prothrombin (FII) X->Prothrombin Activates (with FVa) Andexanet Andexanet Alfa X->Andexanet Binds FXa Inhibitors X->PCC Replenishes Factors Thrombin Thrombin (FIIa) Prothrombin->Thrombin Cleavage Prothrombin->PCC Replenishes Factors Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Idarucizumab Idarucizumab Thrombin->Idarucizumab Binds Dabigatran (Thrombin Inhibitor) Fibrin Fibrin Fibrinogen->Fibrin Polymerization

Caption: Overview of the coagulation cascade and the targets of reversal agents.

Prothrombotic Mechanism of Andexanet Alfa

Andexanet alfa, while designed as a factor Xa inhibitor decoy, has been proposed to have a potential off-target prothrombotic effect through its interaction with Tissue Factor Pathway Inhibitor (TFPI).

Andexanet_Prothrombotic_Mechanism cluster_prothrombotic Prothrombotic Effect Andexanet Andexanet Alfa TFPI Tissue Factor Pathway Inhibitor (TFPI) Andexanet->TFPI Binds and Inhibits Andexanet->TFPI FXa_Inhibitor FXa Inhibitor Andexanet->FXa_Inhibitor Binds and Sequesters FXa Factor Xa TFPI->FXa Inhibits Prothrombinase Prothrombinase Complex (FXa + FVa) FXa->Prothrombinase Forms Thrombin Thrombin Prothrombinase->Thrombin Generates

Caption: Proposed prothrombotic mechanism of andexanet alfa via TFPI inhibition.

Prothrombotic Potential of Prothrombin Complex Concentrate (PCC)

PCCs contain concentrated coagulation factors, and some formulations may contain small amounts of activated factors. The administration of these concentrated factors can overwhelm the natural anticoagulant mechanisms, leading to a prothrombotic state.

PCC_Prothrombotic_Mechanism PCC Prothrombin Complex Concentrate (PCC) Coag_Factors Concentrated Coagulation Factors (II, VII, IX, X) PCC->Coag_Factors Activated_Factors Trace Activated Factors PCC->Activated_Factors Thrombin_Gen Increased Thrombin Generation Coag_Factors->Thrombin_Gen Drives Activated_Factors->Thrombin_Gen Potentiates Thrombosis Thrombosis Thrombin_Gen->Thrombosis Natural_Anticoag Natural Anticoagulants (e.g., Antithrombin, Protein C) Natural_Anticoag->Thrombin_Gen Inhibited by Overwhelm

Caption: Prothrombotic mechanism of PCC through the introduction of concentrated and activated clotting factors.

Conclusion

The choice of a reversal agent requires a careful balance between the urgent need to control bleeding and the potential risk of inducing thrombosis. Idarucizumab, with its high specificity for dabigatran, appears to have a lower intrinsic prothrombotic risk. Andexanet alfa, while effective in reversing factor Xa inhibitors, has a higher reported rate of thrombotic events in clinical studies, which may be partly explained by its potential interaction with TFPI. PCCs, due to their mechanism of action of supplying concentrated clotting factors, also carry an inherent prothrombotic risk. Ciraparantag is still under investigation, and its prothrombotic profile will be an important area of evaluation.

Further head-to-head comparative studies are needed to definitively establish the relative prothrombotic risk of these agents. In the meantime, a thorough understanding of their mechanisms of action and a careful assessment of the individual patient's underlying thrombotic risk are essential for making informed clinical decisions.

References

Safety Operating Guide

Navigating the Disposal of Ciraparantag Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the operational and disposal plans for ciraparantag acetate, a novel anticoagulant reversal agent.

While specific, regulated disposal procedures for this compound are not extensively documented, a comprehensive approach based on its chemical properties, available safety data, and standard laboratory practices can ensure its safe handling and disposal.

Immediate Safety and Handling

Before disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. Handling should occur in a well-ventilated area. In case of a spill, avoid dust formation. Collect the spilled material using appropriate tools and place it in a sealed container for disposal.

Core Disposal Procedures

Based on general principles of chemical waste management, the following step-by-step procedures are recommended for the disposal of this compound:

  • Waste Identification and Segregation:

    • Unused or expired this compound should be classified as chemical waste.

    • Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.

    • Segregate solid waste (e.g., contaminated vials, PPE) from liquid waste (e.g., solutions containing this compound).

  • Containerization:

    • Use clearly labeled, sealed, and non-reactive containers for collecting this compound waste.

    • The label should include "Hazardous Waste," the chemical name ("this compound"), and any known hazard symbols.

  • Disposal Method:

    • The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility.

    • Controlled incineration with flue gas scrubbing is a suitable method for its destruction.

    • Crucially, do not discharge this compound or its solutions into the sewer system.

  • Documentation:

    • Maintain a log of all this compound waste generated, including quantities and disposal dates.

    • Retain all documentation provided by the licensed waste disposal company.

Understanding this compound's Properties for Safe Disposal

This compound is a synthetic, cationic, and water-soluble small molecule.[1][2] Its primary known biological characteristic is its ability to reverse the effects of various anticoagulants.[3][4][5] Pharmacokinetic studies indicate that it has a short half-life and is primarily metabolized, with its metabolites being almost entirely excreted in the urine.[6] While this suggests a degree of biodegradability in a physiological context, its environmental fate and potential for aquatic toxicity are not well-documented. Therefore, precautionary disposal measures are essential.

Chemical and Physical Properties
PropertyValue
Molecular FormulaC₂₂H₄₈N₁₂O₂ (ciraparantag)
Molecular Weight512.7 g/mol (ciraparantag)
SolubilityWater-soluble

This data is compiled from multiple sources.[3][7][8]

Disposal Workflow

The following diagram illustrates the recommended logical workflow for the proper disposal of this compound in a laboratory setting.

A Identify this compound Waste B Segregate Solid and Liquid Waste A->B G Do NOT Dispose Down the Drain A->G C Package in Labeled, Sealed Containers B->C D Store in Designated Hazardous Waste Area C->D E Arrange for Pickup by Licensed Waste Disposal Company D->E F Maintain Disposal Records E->F

A flowchart for the proper disposal of this compound.

Disclaimer: This guidance is based on available information and general laboratory safety principles. Always consult your institution's specific waste disposal policies and local regulations. For detailed information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.

References

Safeguarding Research: A Comprehensive Guide to Handling Ciraparantag Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety protocols and logistical guidance for the handling of Ciraparantag acetate, a novel anticoagulant reversal agent. Adherence to these procedures is critical to ensure the safety of researchers, scientists, and drug development professionals. The following information, compiled from safety data sheets and chemical handling guidelines, outlines the necessary personal protective equipment (PPE), emergency procedures, and disposal plans.

This compound should be treated as a hazardous substance.[1] All personnel must review the complete Safety Data Sheet (SDS) before use.[1] The substance is supplied as a solid and is soluble in water and methanol to approximately 10 mg/ml.[1] Aqueous solutions are not recommended for storage for more than one day.[1]

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against exposure. The following table summarizes the required equipment for handling this compound.

Body PartRequired ProtectionSpecifications
Eyes Safety GogglesTightly fitting with side-shields.
Hands GlovesChemical impermeable gloves.[2]
Body Protective ClothingWear suitable protective clothing to prevent skin contact.[2]
Respiratory Respiratory ProtectionUse in a well-ventilated area. Avoid formation of dust and aerosols.[2] In case of insufficient ventilation, wear a suitable respiratory device.

Handling and Storage

Safe handling and storage are paramount to preventing accidents and maintaining the integrity of the compound.

  • Handling:

    • Always handle this compound in a well-ventilated area.[2]

    • Avoid contact with skin and eyes.[2]

    • Prevent the formation of dust and aerosols.[2]

    • Use non-sparking tools to prevent ignition.[2]

    • Wash hands thoroughly after handling.[1]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

    • Keep away from foodstuff containers and incompatible materials.[2]

    • The solid form is stable for at least four years when stored at -20°C.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure Response:

Exposure RouteFirst Aid Measures
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[2]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a doctor.

Spill Response Workflow:

The following diagram outlines the step-by-step procedure for managing a this compound spill.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Containment_Cleanup Containment & Cleanup cluster_Disposal Disposal Evacuate Evacuate Personnel to Safe Area Ignition Remove All Sources of Ignition Evacuate->Ignition Ventilate Ensure Adequate Ventilation Ignition->Ventilate PPE Wear Appropriate PPE Ventilate->PPE Prevent_Spread Prevent Further Spillage if Safe to Do So PPE->Prevent_Spread Contain Contain Spill Prevent_Spread->Contain Collect Collect and Arrange Disposal Contain->Collect Containerize Place in Suitable, Closed Containers for Disposal Collect->Containerize Dispose Dispose of Promptly According to Regulations Containerize->Dispose

This compound Spill Response Workflow

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Chemical Disposal: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not discharge into sewer systems.[2]

  • Container Disposal: Containers can be triple rinsed and offered for recycling or reconditioning.[2] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[2] Combustible packaging materials may be incinerated.[2]

  • Contaminated Materials: Adhered or collected material from a spill cleanup should be promptly disposed of in accordance with appropriate laws and regulations.[2] Contaminated gloves and other disposable PPE should be placed in a biohazard box.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.